4,5-Dihydro-3,5-diphenylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTURVIUZIGWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-23-9 | |
| Record name | Isoxazole, 4,5-dihydro-3,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91647 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Technical Guide to 4,5-Dihydro-3,5-diphenylisoxazole (CAS: 4894-23-9): Synthesis, Characterization, and Therapeutic Potential
Abstract: The isoxazoline heterocycle represents a privileged scaffold in modern medicinal chemistry, conferring a wide array of biological activities upon molecules that contain it.[1][2][3] This guide focuses on a quintessential member of this class, 4,5-Dihydro-3,5-diphenylisoxazole (also known as 3,5-Diphenyl-2-isoxazoline), providing an in-depth analysis for researchers and drug development professionals. We will dissect its core physicochemical and spectroscopic characteristics, detail robust synthetic protocols with mechanistic insights, and explore the broader therapeutic landscape of the isoxazoline framework that this compound exemplifies. This document serves as a technical resource, blending foundational chemical principles with practical, field-proven methodologies.
Core Compound Profile: Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and spectral properties is the bedrock of all further research and development. This compound is a stable, solid compound under standard conditions.[4] Its key identifiers and properties are summarized below.
Physicochemical Properties
The following table consolidates the essential physical and chemical data for CAS 4894-23-9.
| Property | Value | Reference(s) |
| CAS Number | 4894-23-9 | [5][6][7] |
| Molecular Formula | C₁₅H₁₃NO | [5][8] |
| Molecular Weight | 223.27 g/mol | [5][6][8] |
| Synonyms | 3,5-Diphenyl-2-isoxazoline, 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | [8][9] |
| Melting Point | 75–76 °C | [10] |
| Boiling Point | 351.4 °C at 760 mmHg | [5][8] |
| Density | 1.11 g/cm³ | [5][8] |
| Flash Point | 135.4 °C | [5][8] |
| Solubility | Practically insoluble in water | [9] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous structural fingerprint. The data presented here are consistent with the assigned structure of this compound, with the ¹H NMR data being particularly informative of the heterocyclic ring's substitution pattern.
| Spectrum Type | Key Peaks / Shifts (δ) | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | 7.71–7.42 (m, 10H, Ar-H), 5.77–5.73 (dd, 1H, H-5), 3.83–3.76 (dd, 1H, H-4a), 3.39–3.32 (dd, 1H, H-4b) | [10] |
| ¹³C NMR (100 MHz, CDCl₃) | 156.1 (C=N), 140.9, 130.1, 129.4, 128.7, 128.2, 126.7, 125.9 (Ar-C), 82.5 (C-5), 43.2 (C-4) | [10] |
| IR (Characteristic) | ~1620 cm⁻¹ (C=N stretch), ~1215 cm⁻¹ (C-N stretch), ~1595 cm⁻¹ (Ar C=C stretch) | [11] |
| HRMS (ESI) | m/z [M+H]⁺ Calculated: 224.1070; Found: 224.1068 | [10] |
Expert Insight: The proton NMR spectrum is definitive for the 3,5-disubstituted isoxazoline core. The proton at C-5 (adjacent to the oxygen and a phenyl group) appears as a doublet of doublets around 5.75 ppm. The two protons at C-4 are diastereotopic, meaning they are chemically non-equivalent, and thus couple to each other and to the C-5 proton, resulting in two distinct doublet of doublets signals (an AMX spin system).[12] This pattern is a crucial diagnostic feature that confirms the regiochemistry of the synthesis.
Synthesis and Mechanistic Pathways
The construction of the isoxazoline ring is a cornerstone of heterocyclic chemistry. The synthesis of this compound is most efficiently achieved via 1,3-dipolar cycloaddition, a powerful and highly regioselective reaction.[13][14] An alternative and equally robust method involves the cyclocondensation of a chalcone precursor.
Primary Method: [3+2] Dipolar Cycloaddition
This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).[15][16] For the target molecule, this translates to the reaction of benzonitrile oxide with styrene. A critical aspect of this methodology is the in situ generation of the nitrile oxide, as these species are generally unstable and prone to dimerization.[14]
Caption: [3+2] Cycloaddition pathway for isoxazoline synthesis.
Protocol 1: Synthesis via in situ Nitrile Oxide Generation
This protocol is a self-validating system; successful formation of the product with the characteristic NMR spectrum confirms the transient generation of the nitrile oxide and the regioselectivity of the cycloaddition.
-
Oxime Preparation: Dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in aqueous ethanol. Add sodium hydroxide (1.2 eq) portion-wise and stir at room temperature for 2-3 hours until TLC indicates consumption of the aldehyde. Extract the resulting benzaldoxime with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime is typically of sufficient purity for the next step.
-
Cycloaddition:
-
Dissolve the benzaldoxime (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) and stir for 30-60 minutes at room temperature. This step converts the oxime to the corresponding hydroximoyl chloride.
-
Add styrene (1.2 eq) to the mixture.
-
Slowly add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) or triethylamine, to promote elimination of HCl, generating the benzonitrile oxide in situ.[17] The nitrile oxide is immediately trapped by the styrene.
-
Stir the reaction for 2-8 hours at room temperature, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with chilled water and extract the product with ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound as a white solid.
-
Causality Explained: The in situ generation of the nitrile oxide is paramount to prevent its self-condensation into a furoxan byproduct. The use of a base like DBU is crucial for the dehydrohalogenation of the intermediate hydroximoyl chloride, which is the rate-limiting step for the formation of the 1,3-dipole. The reaction's high regioselectivity is governed by frontier molecular orbital theory, favoring the interaction that leads to the 3,5-disubstituted product.
Alternative Method: Cyclocondensation of Chalcones
This is a highly reliable and scalable method that utilizes readily available starting materials.[18] It involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine.
Caption: Chalcone-based workflow for isoxazoline synthesis.
Protocol 2: Synthesis from (E)-Chalcone
-
Chalcone Synthesis (if not commercially available): Perform a Claisen-Schmidt condensation by reacting benzaldehyde (1.0 eq) with acetophenone (1.0 eq) in ethanol under basic catalysis (e.g., NaOH or KOH). The product, (E)-1,3-Diphenylprop-2-en-1-one (chalcone), typically precipitates and can be collected by filtration.
-
Cyclocondensation:
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature. Reduce the solvent volume in vacuo.
-
Pour the residue into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude solid from ethanol to afford the pure this compound.
-
Causality Explained: This reaction proceeds via an initial Michael addition of the hydroxylamine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The acidic medium protonates the carbonyl, making the β-carbon more electrophilic and facilitating the initial attack.
The Isoxazoline Scaffold in Drug Discovery
The true value of this compound lies in its representation of the isoxazoline core, a structure of immense interest in drug development.[19][20] Its rigid five-membered ring acts as a stable, three-dimensional scaffold that can position substituents in precise vectors to interact with biological targets. The N-O bond introduces a polar element and potential hydrogen bonding capabilities, while being metabolically more stable than, for instance, an ester linkage.
The phenyl groups at the C3 and C5 positions contribute to the molecule's lipophilicity, which is crucial for membrane permeability, and can engage in favorable π-stacking or hydrophobic interactions within protein binding pockets. The versatility of the synthesis allows for the systematic modification of these aryl rings to perform structure-activity relationship (SAR) studies.[21]
Reported Biological Activities of Isoxazoline Derivatives
The isoxazoline scaffold has been integrated into compounds targeting a vast range of diseases, underscoring its status as a privileged structure.
| Therapeutic Area | Specific Activity / Target | Reference(s) |
| Oncology | Cytotoxicity against HT1080, MCF-7, A-549 cancer cells | [1][2] |
| Infectious Disease | Antibacterial (Gram +/-), potent FtsZ inhibitors against MDR S. aureus | [19][22] |
| Infectious Disease | Antitubercular agents | [21] |
| Infectious Disease | Antifungal, Anti-HIV | [1][20] |
| Parasitology | Antitrypanosomal activity (Chagas disease) | [23] |
| Inflammation | Anti-inflammatory, potential antirheumatic agents | [1][13][24] |
Case Study: FtsZ Inhibitors for MDR Bacteria
A compelling modern application of the isoxazoline scaffold is in the fight against antimicrobial resistance. The bacterial cell division protein FtsZ is an attractive target for new antibiotics. Researchers have rationally designed and synthesized 4,5-dihydroisoxazole-containing benzamide derivatives that act as potent FtsZ inhibitors.[22] One lead compound demonstrated outstanding activity (MIC ≤0.125–0.5 µg/mL) against a variety of pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[22] This work highlights how the isoxazoline core can be used to build novel, potent therapeutics that address urgent public health threats.
Safety and Handling
This compound does not currently have specific GHS hazard classifications.[6] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[6] For detailed information, always consult the full Safety Data Sheet (SDS) provided by the supplier.[4][6]
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This compound | CAS#:4894-23-9 | Chemsrc. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
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Synthesis of 2-isoxazolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]
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Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]
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Farhan, M. A. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. Available at: [Link]
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Pohjakallio, A., et al. (2010). Synthesis of 2-isoxazolines: enantioselective and racemic methods based on conjugate additions of oximes. Chemistry: A European Journal. Available at: [Link]
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Reddy, C. S., et al. (2015). Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. Der Pharma Chemica. Available at: [Link]
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Patel, A. H., & Patel, N. C. (2024). Synthesis and biological significance of some novel isoxazoline derivatives. World Journal of Advanced Research and Reviews. Available at: [Link]
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Pohjakallio, A., et al. (2010). Synthesis of 2-Isoxazolines: Enantioselective and Racemic Methods Based on Conjugate Additions of Oximes. Aalto Research Portal. Available at: [Link]
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Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Molina, C. T., & Aguiar, A. P. (n.d.). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. ResearchGate. Available at: [Link]
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Recent advances in the oxime-participating synthesis of isoxazolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
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Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed.. Available at: [Link]
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Maddry, J. A., et al. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry. Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. (2025). PubMed. Retrieved January 20, 2026, from [Link]
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1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (n.d.). Chemical Science Review and Letters. Available at: [Link]
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Disubstituted 3,5‐isoxazolines. An easy route to polymer liquid crystal materials. (2025). ResearchGate. Available at: [Link]
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Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. (2020). PubMed. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 4,5-Dihydro-3,5-diphenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydro-3,5-diphenylisoxazole, a member of the 2-isoxazoline class of five-membered heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science.[1] Its structure, characterized by a dihydroisoxazole ring bearing two phenyl substituents at positions 3 and 5, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis, and reactivity, offering field-proven insights for its application in research and development. The isoxazoline moiety is a key pharmacophore in a number of bioactive molecules, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Understanding the fundamental properties of this compound is therefore crucial for the rational design of novel therapeutics and functional materials.
Part 1: Core Physical and Spectroscopic Properties
The physical properties of this compound are foundational to its handling, formulation, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4894-23-9 | [4][5] |
| Molecular Formula | C₁₅H₁₃NO | [4][5] |
| Molecular Weight | 223.27 g/mol | [4][5] |
| Melting Point | 75-76 °C | |
| Boiling Point | 351.4 °C at 760 mmHg | [5] |
| Density | 1.11 g/cm³ | [5] |
| Solubility | Information not available | |
| Appearance | White solid |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the dihydroisoxazole ring protons and the two phenyl groups. The methine proton at position 5 (5-H) typically appears as a multiplet around δ 5.73-5.77 ppm. The diastereotopic methylene protons at position 4 (4-H) show distinct multiplets, one around δ 3.76-3.83 ppm and the other around δ 3.32-3.39 ppm. The aromatic protons of the two phenyl rings resonate as a complex multiplet in the region of δ 7.42-7.71 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further structural confirmation. Key resonances include the imine carbon at position 3 (C=N) around δ 156.1 ppm, the methine carbon at position 5 (C-O) at approximately δ 82.5 ppm, and the methylene carbon at position 4 at about δ 43.2 ppm. The carbons of the two phenyl rings appear in the aromatic region (δ 125.9-140.9 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum of isoxazoline derivatives displays characteristic absorption bands. For the isoxazoline ring, a key stretching vibration for the C=N bond is typically observed in the range of 1614-1625 cm⁻¹. The C-N stretching vibration appears around 1210-1219 cm⁻¹. Aromatic C=C stretching from the phenyl groups is found near 1590-1597 cm⁻¹.[2]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 224.1070, with an experimental value found to be 224.1068, which is in close agreement. The fragmentation pattern under electron impact would likely involve cleavage of the weak N-O bond, followed by rearrangements and fragmentation of the phenyl groups.
Part 2: Synthesis and Chemical Reactivity
The synthesis and reactivity of this compound are central to its utility as a building block in organic synthesis.
Synthetic Methodologies
The most common and efficient methods for the synthesis of 4,5-dihydroisoxazoles involve the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[2]
1. From Chalcones and Hydroxylamine:
This is a classical and widely used method. The reaction proceeds via the cyclization of an intermediate oxime formed from the reaction of hydroxylamine with the chalcone.
Experimental Protocol: Synthesis from Chalcone
-
Reaction Setup: To a stirred solution of (E)-1,3-diphenylprop-2-en-1-one (chalcone) (1.0 mmol) in 10 ml of ethanol (96%), add hydroxylamine hydrochloride (2.0 mmol) and glacial acetic acid (2.5 ml) at room temperature.[2]
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 8:2).[2]
-
Work-up and Purification: After completion of the reaction, remove the ethanol under reduced pressure. The resulting residue can be purified by recrystallization from ethanol to afford pure this compound.[2]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the chalcone and hydroxylamine hydrochloride, and its boiling point is suitable for reflux conditions.
-
Glacial Acetic Acid as Catalyst: The acidic conditions facilitate the formation of the oxime intermediate and the subsequent cyclization reaction.
-
TLC Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
2. 1,3-Dipolar Cycloaddition:
This method involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkene. This approach offers a high degree of control over the regioselectivity of the product.
Logical Relationship of Synthesis Pathways
Caption: Two primary synthetic routes to this compound.
Chemical Reactivity
The chemical reactivity of the 4,5-dihydroisoxazole ring is largely dictated by the presence of the relatively weak N-O bond. This bond is susceptible to cleavage under various conditions, leading to ring-opening reactions that can be synthetically useful.
Ring-Opening Reactions:
The N-O bond can be cleaved reductively, for example, by catalytic hydrogenation. This reaction typically yields γ-amino alcohols, which are valuable synthetic intermediates.
Experimental Workflow for Reductive Ring Opening
Caption: A typical workflow for the reductive cleavage of the isoxazoline ring.
Part 3: Applications in Drug Development
The 4,5-dihydroisoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have shown a wide spectrum of pharmacological activities.
-
Anti-inflammatory Activity: Certain 4,5-dihydroisoxazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.[1]
-
Antibacterial Activity: The isoxazoline ring is a key component of some antibacterial agents. For example, novel 4,5-dihydroisoxazole-containing benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, showing activity against multidrug-resistant Staphylococcus aureus.[3]
-
Anticancer Activity: The isoxazoline scaffold has been incorporated into molecules designed as potential anticancer agents.[2]
The synthetic versatility of this compound allows for the facile introduction of various substituents onto the phenyl rings, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a heterocyclic compound with a well-defined set of physical and chemical properties that make it a valuable tool for chemists. Its straightforward synthesis, coupled with the unique reactivity of the dihydroisoxazole ring, provides access to a diverse range of more complex molecules. The proven biological activities of its derivatives underscore its importance as a scaffold in the ongoing search for new therapeutic agents. This guide has provided a comprehensive overview of its fundamental characteristics to aid researchers in harnessing its full potential.
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]
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Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry. Available at: [Link]
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This compound | CAS#:4894-23-9 | Chemsrc. Available at: [Link]
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Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Semantic Scholar. Available at: [Link]
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Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. Available at: [Link]
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4,5-Dihydro-3,5-diphenylisoxazole structure and nomenclature.
An In-Depth Technical Guide to the Structure and Nomenclature of 4,5-Dihydro-3,5-diphenylisoxazole
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the isoxazoline scaffold has garnered significant attention due to its versatile biological activities and synthetic accessibility. This technical guide provides a comprehensive exploration of a key derivative, this compound, intended for researchers, scientists, and professionals in drug development. This document will dissect the molecule's structure, elucidate its nomenclature, detail its synthesis, and present its characteristic spectroscopic data, thereby offering a holistic understanding of this important chemical entity.
The Isoxazoline Core: A Privileged Scaffold
The isoxazoline ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a cornerstone in the development of novel therapeutic agents and functional materials.[2][3] Isoxazolines exist as three distinct isomers, namely 2-isoxazoline, 3-isoxazoline, and 4-isoxazoline, with the position of the endocyclic double bond being the differentiating feature.[1] The inherent strain and the presence of a labile N-O bond in the isoxazoline ring make it a versatile synthon for further chemical transformations.[1]
The biological significance of the isoxazoline core is well-documented, with derivatives exhibiting a broad spectrum of activities, including insecticidal, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4] Notably, the isoxazoline class of insecticides, such as fluralaner and afoxolaner, function by modulating GABA-gated chloride channels in insects.[1] This proven track record in agrochemicals underscores the potential of isoxazoline-based compounds in human therapeutics, particularly in the design of targeted therapies.[5]
Deciphering the Structure: this compound
The focal point of this guide is the specific derivative, this compound. A systematic analysis of its structure reveals the following key features:
-
The Heterocyclic Core : At its heart is the 2-isoxazoline ring, a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The "4,5-dihydro" designation in the systematic name indicates that the double bond is between the nitrogen at position 2 and the carbon at position 3.
-
Aryl Substitution : The isoxazoline ring is adorned with two phenyl groups. One is attached to the carbon at position 3 (C3), and the other is attached to the carbon at position 5 (C5). This diaryl substitution pattern significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions.
-
Stereochemistry : The carbon atom at position 5 (C5) is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The specific stereochemistry can have profound implications for its biological activity, a critical consideration in drug design and development.
Below is a diagram illustrating the chemical structure of this compound.
Figure 2. Synthetic workflow via 1,3-dipolar cycloaddition.
Cyclocondensation of Chalcone with Hydroxylamine
An alternative and widely employed method involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine. [2][6]
-
The Starting Material : The key precursor is 1,3-diphenylprop-2-en-1-one, commonly known as chalcone. Chalcones are readily synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde (benzaldehyde) and an acetophenone.
-
The Reagent : Hydroxylamine hydrochloride, typically in the presence of a base, serves as the source of the N-O fragment.
-
The Reaction : The reaction proceeds through a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the 2-isoxazoline ring.
A detailed protocol for this synthesis is provided below:
Experimental Protocol: Synthesis from Chalcone
-
Chalcone Synthesis (Claisen-Schmidt Condensation) :
-
To a solution of acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the mixture in an ice bath and add benzaldehyde (1.0 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
The resulting precipitate (chalcone) is collected by filtration, washed with cold water, and recrystallized from ethanol.
-
-
Isoxazoline Formation :
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or potassium hydroxide, 1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization.
-
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The expected data from ¹H NMR and ¹³C NMR spectroscopy are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The characteristic signals for 3,5-diphenyl-2-isoxazoline are as follows:
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 (diastereotopic) | 3.2 - 3.8 | dd | Jgem ≈ 17, Jtrans ≈ 8 |
| H4' (diastereotopic) | 3.8 - 4.2 | dd | Jgem ≈ 17, Jcis ≈ 12 |
| H5 | 5.6 - 5.8 | dd | Jcis ≈ 12, Jtrans ≈ 8 |
| Aromatic Protons | 7.2 - 7.8 | m | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer. The diastereotopic nature of the H4 protons, appearing as two distinct doublets of doublets, is a key diagnostic feature confirming the isoxazoline ring structure. [7]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton NMR data by providing information about the carbon skeleton.
| Carbon(s) | Approximate Chemical Shift (δ, ppm) |
| C4 | 40 - 45 |
| C5 | 80 - 85 |
| Aromatic Carbons | 125 - 140 |
| C3 | 155 - 160 |
Applications and Future Perspectives
The 3,5-diphenylisoxazole and its dihydro-analogs represent a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. [2]Research into these compounds has shown promise in the development of:
-
Anticancer Agents : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. [3]* Anti-inflammatory Drugs : The isoxazoline scaffold has been incorporated into molecules with potent anti-inflammatory properties.
-
Antimicrobial Agents : Numerous studies have highlighted the antibacterial and antifungal potential of these compounds. [4]* Factor Xa Inhibitors : Isoxazoline derivatives have been designed as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the treatment of thrombosis. [5] The synthetic versatility of the isoxazoline ring allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will likely focus on the asymmetric synthesis of enantiomerically pure 3,5-diphenylisoxazoline derivatives to elucidate the structure-activity relationships of individual stereoisomers. Furthermore, the exploration of this scaffold in materials science, for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, presents an exciting avenue for future investigation.
Conclusion
This compound is a heterocyclic compound of significant interest, underpinned by its accessible synthesis and the broad biological potential of the isoxazoline core. A thorough understanding of its structure, nomenclature, and synthetic pathways is crucial for researchers aiming to leverage this scaffold in drug discovery and materials science. The spectroscopic data provide a definitive means of characterization, ensuring the integrity of synthesized compounds. As the demand for novel therapeutic agents and functional materials continues to grow, the exploration of the chemical space around the 3,5-diphenylisoxazoline core is poised to yield further innovative discoveries.
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Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]
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Synthesis and Mesomorphic Properties of 3, 5-disubstituted-4,5-dihydroisoxazole Derivatives. (2019). ResearchGate. Retrieved from [Link]
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Spectroscopic Elucidation of 3,5-Diphenyl-4,5-dihydroisoxazole: A Technical Guide for Researchers
Introduction
3,5-Diphenyl-4,5-dihydroisoxazole, a prominent member of the isoxazoline class of heterocyclic compounds, serves as a valuable scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making the precise confirmation of its molecular structure paramount for any research endeavor. This technical guide provides an in-depth analysis of the spectral data of 3,5-diphenyl-4,5-dihydroisoxazole, offering a comprehensive resource for researchers, scientists, and drug development professionals. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to not only present the characteristic spectral fingerprints but also to elucidate the underlying principles that govern the experimental outcomes.
Molecular Structure and Spectroscopic Interrogation: A Holistic Approach
The structural characterization of a molecule like 3,5-diphenyl-4,5-dihydroisoxazole is a puzzle where each spectroscopic technique provides a unique set of clues. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. The convergence of data from these independent methods provides an unambiguous confirmation of the molecular structure.
Caption: Interplay of spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3,5-diphenyl-4,5-dihydroisoxazole provides a detailed map of the proton environments within the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.70 | dd | 8.0, 4.0 | 2H | H-2', H-6' (Aromatic) |
| 2 | 7.30 - 7.42 | m | - | 8H | Aromatic Protons |
| 3 | 5.75 | dd | 11.0, 8.3 | 1H | H-5 (CH) |
| 4 | 3.79 | dd | 16.6, 11.0 | 1H | H-4a (CH₂) |
| 5 | 3.35 | dd | 16.6, 8.3 | 1H | H-4b (CH₂) |
Data sourced from The Royal Society of Chemistry. [1]
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum (7.30-7.70 ppm) integrates to 10 protons, consistent with the two phenyl groups. The downfield signal at 7.70 ppm, appearing as a doublet of doublets, is characteristic of the ortho-protons on the phenyl ring attached to the C=N bond, which are deshielded by the electronegativity of the nitrogen and the anisotropic effect of the imine bond.[2] The remaining aromatic protons appear as a complex multiplet between 7.30 and 7.42 ppm.
The aliphatic region reveals the three protons of the dihydroisoxazole ring. The proton at the 5-position (H-5) appears as a doublet of doublets at 5.75 ppm. This downfield shift is attributed to its position adjacent to both an oxygen atom and a phenyl group. The multiplicity arises from its coupling to the two diastereotopic protons at the 4-position (H-4a and H-4b).
The two protons at the 4-position are diastereotopic due to the chiral center at C-5. They appear as two distinct signals, each as a doublet of doublets. H-4a at 3.79 ppm and H-4b at 3.35 ppm show geminal coupling (J = 16.6 Hz) and vicinal coupling to H-5 with different coupling constants (11.0 Hz and 8.3 Hz, respectively), confirming their diastereotopic nature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 156.1 | C-3 (C=N) |
| 2 | 140.9 | C-1'' (Quaternary Aromatic) |
| 3 | 130.2 | Aromatic CH |
| 4 | 129.4 | Aromatic CH |
| 5 | 128.8 | Aromatic CH |
| 6 | 128.2 | Aromatic CH |
| 7 | 126.7 | Aromatic CH |
| 8 | 125.9 | C-1' (Quaternary Aromatic) |
| 9 | 82.6 | C-5 (CH-O) |
| 10 | 43.2 | C-4 (CH₂) |
Data sourced from The Royal Society of Chemistry. [1]
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum displays a total of 10 signals, which is consistent with the symmetry of the molecule. The most downfield signal at 156.1 ppm is assigned to the imine carbon (C-3), which is significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom.[1][3] The aromatic carbons resonate in the typical range of 125-141 ppm. The two quaternary carbons of the phenyl rings are observed at 140.9 ppm and 125.9 ppm.
The aliphatic carbons of the dihydroisoxazole ring are clearly distinguished. The carbon at the 5-position (C-5), bonded to both an oxygen and a phenyl group, appears at 82.6 ppm. The methylene carbon at the 4-position (C-4) is the most upfield signal at 43.2 ppm.[1]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3,5-diphenyl-4,5-dihydroisoxazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field.
-
Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum by applying a standard one-pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected. The chemical shift axis is calibrated relative to the TMS signal. For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
| Wavenumber (ν_max, cm⁻¹) | Vibrational Mode | Functional Group |
| 3433 | O-H Stretch (overtone or impurity) | - |
| 2920 | C-H Stretch (aromatic) | Phenyl C-H |
| 1730 | C=O Stretch (impurity) | - |
| 1446 | C=C Stretch (in-ring) | Aromatic C=C |
| 1352 | CH₂ Bending | Dihydroisoxazole Ring |
| 1120 | C-O Stretch | C-O-N |
| 893 | C-N Stretch | C=N-O |
| 751, 686 | C-H Bending (out-of-plane) | Monosubstituted Phenyl |
Data sourced from The Royal Society of Chemistry. [1]
Interpretation of the IR Spectrum:
The IR spectrum of 3,5-diphenyl-4,5-dihydroisoxazole displays several characteristic absorption bands that confirm its structure. The peaks at 2920 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings. The absorption at 1446 cm⁻¹ corresponds to the C=C stretching vibrations within the phenyl rings.
The presence of the dihydroisoxazole ring is confirmed by several key peaks. The band at 1352 cm⁻¹ can be assigned to the CH₂ bending vibration of the ring. The C-O stretching vibration within the C-O-N linkage is observed around 1120 cm⁻¹.[5] The C=N stretching of the isoxazoline ring is expected around 1580-1620 cm⁻¹, which may be part of the complex absorptions in that region. The strong absorptions at 751 cm⁻¹ and 686 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of monosubstituted benzene rings, confirming the presence of the two phenyl groups. The weak bands at 3433 cm⁻¹ and 1730 cm⁻¹ are likely due to trace amounts of water and a carbonyl-containing impurity, respectively.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Caption: Workflow for ATR-FTIR data acquisition.
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Before analysis, the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: A small amount of the solid 3,5-diphenyl-4,5-dihydroisoxazole is placed directly onto the ATR crystal.
-
Data Collection: A pressure arm is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, the sample is removed, and the crystal is cleaned thoroughly to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the determination of the molecular weight with minimal fragmentation.
Mass Spectral Data
| Ion | m/z | Assignment |
| [M+H]⁺ | 224.10 | Protonated Molecular Ion |
Data sourced from The Royal Society of Chemistry. [1]
Interpretation of the Mass Spectrum:
The ESI mass spectrum of 3,5-diphenyl-4,5-dihydroisoxazole shows a prominent peak at an m/z of 224.10, which corresponds to the protonated molecular ion ([M+H]⁺). This confirms the molecular weight of the compound to be 223.10 g/mol , which is consistent with its molecular formula of C₁₅H₁₃NO.
Proposed Fragmentation Pattern:
While ESI is a soft ionization technique, in-source fragmentation can sometimes be induced. A plausible fragmentation pathway for the [M+H]⁺ ion of 3,5-diphenyl-4,5-dihydroisoxazole would involve the cleavage of the dihydroisoxazole ring, which is the most labile part of the molecule. The initial fragmentation would likely be the cleavage of the N-O bond, followed by further rearrangements and losses of neutral fragments.
Caption: Plausible fragmentation pathway for 3,5-diphenyl-4,5-dihydroisoxazole.
Experimental Protocol for ESI-Mass Spectrometry
Caption: Workflow for ESI-Mass Spectrometry data acquisition.
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a solvent suitable for ESI, such as methanol or acetonitrile.[6][7] A small amount of an acid, such as formic acid, is often added to the solution to facilitate the formation of protonated molecules ([M+H]⁺).[7]
-
Infusion and Ionization: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate. A high voltage is applied to the capillary tip, causing the solution to emerge as a fine spray of charged droplets.
-
Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to an increase in charge density. This ultimately results in the ejection of gaseous ions from the droplets.
-
Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and ESI-MS spectra provides a self-validating system for the structural confirmation of 3,5-diphenyl-4,5-dihydroisoxazole. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the ESI-MS data verifies the molecular weight. This guide, by integrating experimental data with theoretical interpretations and detailed protocols, serves as an authoritative resource for researchers working with this important heterocyclic scaffold. The methodologies and interpretative strategies outlined herein are broadly applicable to the characterization of other small organic molecules, underscoring the fundamental importance of a multi-faceted spectroscopic approach in modern chemical research.
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Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2014). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 4(94), 52393-52397. [Link]
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Crystal Structure Analysis of 4,5-Dihydro-3,5-diphenylisoxazole Derivatives: From Synthesis to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dihydroisoxazole (isoxazoline) scaffold, particularly with diphenyl substitution, represents a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing this atomic-level insight.[4][5] This technical guide offers a comprehensive walkthrough of the entire crystal structure analysis workflow for 4,5-dihydro-3,5-diphenylisoxazole derivatives, designed for professionals in drug discovery and chemical research. We will navigate from the rational synthesis of the core scaffold and the critical art of crystallization to the intricacies of X-ray data collection, structure solution, refinement, and final structural interpretation.
The Significance of the Isoxazoline Scaffold in Drug Discovery
Isoxazoles and their partially saturated derivatives, isoxazolines, are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research.[1][6] Their unique electronic and structural properties allow them to act as versatile pharmacophores, capable of engaging with a wide range of biological targets. The inclusion of the isoxazoline ring is a feature of several clinically used drugs, such as the anticonvulsant zonisamide and the antibiotic cycloserine.[7] The 3,5-diphenyl substitution pattern, in particular, provides a rigid framework that can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties, making these derivatives highly attractive candidates for new drug development.[7][8]
Crystal structure analysis provides an unambiguous determination of molecular geometry, conformation, and the stereochemistry of chiral centers, which is fundamental to understanding how these molecules interact with their biological targets.[9]
Synthesis and Characterization: Building the Molecular Framework
The most prevalent and efficient method for synthesizing 3,5-disubstituted 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between an α,β-unsaturated ketone (a chalcone) and hydroxylamine hydrochloride.[8][10] This approach is favored for its high yields and the commercial availability of a wide variety of starting materials.
Experimental Protocol: Synthesis of a this compound Derivative
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The formation of a solid precipitate indicates product formation.
-
Collect the crude chalcone product by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to purify.[11]
-
-
Cyclization to form the Isoxazoline Ring:
-
Suspend the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol.
-
Add a base, such as triethanolamine or potassium carbonate, to the mixture.[11]
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound derivative by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[10]
-
-
Initial Characterization:
The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals
The most significant bottleneck in SCXRD is often the growth of a single crystal of suitable size and quality.[4][5] Crystallization is a process of controlled precipitation, moving a solute from a soluble state to an insoluble one in a slow, ordered manner to allow for the formation of a crystalline lattice.
Causality in Method Selection:
The choice of crystallization method depends on the compound's solubility, stability, and the quantity of material available. For milligram quantities of novel organic compounds, vapor diffusion is often the most successful technique as it allows for a very slow and controlled change in solvent composition, promoting gradual crystal growth.[13][14]
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Selection: Identify a binary solvent system. The "primary solvent" should readily dissolve your compound, while the "precipitant solvent" should be one in which your compound is poorly soluble. The two solvents must be miscible, and the precipitant should be more volatile than the primary solvent.[13] Common systems include Chloroform/Hexane or Dichloromethane/Pentane.
-
Prepare the Solution: Dissolve 5-10 mg of your purified isoxazoline derivative in a minimal amount (0.5 mL) of the primary solvent in a small, open container (e.g., a 1-dram vial).
-
Set up the Chamber: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Carefully add 2-3 mL of the precipitant solvent to the bottom of the larger container, ensuring it does not splash into the inner vial.
-
Seal and Incubate: Seal the outer container tightly. The more volatile precipitant will slowly diffuse as a vapor into the primary solvent in the inner vial. This gradual increase in the concentration of the precipitant reduces the solubility of your compound, leading to supersaturation and, ideally, crystal formation.
-
Patience is Key: Place the sealed chamber in a vibration-free location at a constant temperature. Do not disturb it. Crystal growth can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction: The Definitive Analysis
Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin. The entire workflow is an iterative process of data collection, structure solution, and model refinement.
Part A: Data Collection
This is the experimental phase where the crystal's interaction with X-rays is measured.[15]
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size. Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using a minimal amount of cryo-protectant oil.[16]
-
Cryo-cooling: Flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is crucial as it minimizes radiation damage to the crystal from the high-intensity X-ray beam.[17]
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. An initial series of diffraction images are taken to determine the crystal quality and unit cell parameters.[17]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry (Laue group), the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a specific range of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).
-
Data Acquisition: The diffractometer executes the strategy, collecting hundreds of diffraction images (frames). Each frame corresponds to a small rotation of the crystal (e.g., 0.5-1.0 degrees).[18] The entire process can take a few hours.
Part B: Data Processing
The raw diffraction images are processed to extract meaningful crystallographic data.[19]
-
Integration: The software identifies the diffraction spots on each image and integrates their intensities. It also determines the precise unit cell dimensions and crystal orientation.
-
Scaling and Merging: The intensities from all frames are scaled to account for experimental variations. Symmetry-related reflections are then merged to create a final, unique set of reflection data (an .hkl file).[20] The quality of this process is assessed by metrics like R_int, which measures the agreement between symmetry-equivalent reflections. A low R_int (typically < 0.10) is desirable.[21]
Structure Solution and Refinement
This computational phase transforms the processed diffraction data into a 3D atomic model.
The Phase Problem
The diffraction experiment measures the intensities (related to the square of the structure factor amplitudes) of the reflections, but not their phases. This loss of phase information is the central "phase problem" in crystallography.[20] For small molecules like isoxazolines, this is overcome using "direct methods," which use statistical relationships between the phases of strong reflections to generate an initial phase set.[19][22]
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: Based on systematic absences in the reflection data, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.
-
Structure Solution: Using software like SHELXT or Olex2, direct methods are applied to the reflection data to calculate an initial electron density map.[22] The software automatically identifies peaks in this map and builds an initial molecular fragment.
-
Iterative Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure.[21][23] In this iterative process, the atomic positions and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).
-
Model Completion: After initial refinement of the non-hydrogen atoms, a difference Fourier map (Fo-Fc) is calculated. This map reveals regions of missing (positive) or incorrectly placed (negative) electron density. Missing atoms are added, and hydrogen atoms are typically placed in calculated positions.[22] The model is refined again.
-
Convergence: The refinement process is repeated until convergence, where the shifts in atomic parameters are negligible and the R1 factor (a measure of the agreement between the model and the data) is minimized, typically to a value below 5% for a well-behaved structure.[16]
Interpretation of the Final Structure
The final output is a refined atomic model from which a wealth of structural information can be extracted.
Key Structural Parameters
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined, confirming the connectivity and providing insight into electronic effects. For instance, the N-O bond length within the isoxazoline ring is typically around 1.42 Å.[24]
-
Conformation: The five-membered isoxazoline ring is not planar and typically adopts an "envelope" conformation, where one of the carbon atoms (often C5) is out of the plane of the other four atoms.[25][26]
-
Crystal Packing and Intermolecular Interactions: Analysis of the crystal packing reveals how molecules arrange themselves in the solid state. This is governed by non-covalent interactions such as classical hydrogen bonds, C-H···O weak hydrogen bonds, and C-H···π interactions, which are critical for understanding crystal stability and polymorphism.[25]
Data Presentation: Crystallographic Data Table
The final structural data is summarized in a standardized table.
| Parameter | Value for a Representative Derivative |
| Chemical Formula | C₁₇H₁₇NO₃ |
| Formula Weight | 283.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5071 (7) |
| b (Å) | 8.4023 (5) |
| c (Å) | 32.6662 (19) |
| V (ų) | 2883.9 (3) |
| Z | 8 |
| T (K) | 295 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 13952 |
| Independent Reflections | 4821 |
| R_int | 0.046 |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.125 |
| CCDC Deposition Number | [Example: 1234567] |
| (Data adapted from a representative 4,5-dihydroisoxazole structure for illustrative purposes.[25]) |
Conclusion
The crystal structure analysis of this compound derivatives is an indispensable tool in modern drug discovery. It provides the definitive atomic-level blueprint necessary to understand and rationally modify these potent therapeutic agents. By integrating robust synthetic protocols with the meticulous techniques of crystallization and X-ray diffraction, researchers can unlock the structural secrets that govern biological activity. This detailed understanding of molecular conformation, stereochemistry, and intermolecular interactions empowers scientists to design more effective, selective, and safer medicines, underscoring the central role of crystallography in advancing pharmaceutical science.
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- Zhang, J., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate.
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The Unseen Architects: A Technical Guide to the Mechanism of Action of 4,5-Dihydro-3,5-diphenylisoxazole Derivatives
For Immediate Release to the Scientific Community
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration into the intricate mechanisms of action governing 4,5-Dihydro-3,5-diphenylisoxazole derivatives. This class of heterocyclic compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide will dissect the core molecular interactions and cellular consequences of these derivatives, providing a foundation for future rational drug design and therapeutic innovation.
Introduction: The Rise of a Privileged Scaffold
The 4,5-dihydroisoxazole ring, particularly when substituted with phenyl groups at the 3 and 5 positions, constitutes a "privileged scaffold" in drug discovery. This structural motif imparts favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of functional groups, enabling targeted interactions with a variety of biological macromolecules. The inherent versatility of this core has led to the development of derivatives exhibiting potent anticancer, anti-inflammatory, and other therapeutic effects. This guide will illuminate the key mechanistic pathways that these compounds exploit to elicit their pharmacological responses.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, particularly against hematological malignancies.[1][2] Their mechanism of action is not monolithic but rather a sophisticated, multi-pronged attack on critical cellular processes essential for cancer cell proliferation and survival.
Disruption of the Cytoskeletal Architecture and Cell Cycle Arrest
A key mechanism of action for certain indolyl-substituted 3,5-diaryl-4,5-dihydroisoxazole derivatives, such as (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), is the disruption of the actin cytoskeleton.[1][2] This interference with the filamentous actin (F-actin) network inhibits cell migration and invasiveness, crucial processes in metastasis.[1]
The disruption of the cytoskeleton is intimately linked to the induction of cell cycle arrest. DHI1 has been shown to cause G2/M phase arrest in Jurkat and HL-60 leukemia cell lines, and an S phase arrest in HL-60 cells.[1][2] This cell cycle blockade is orchestrated by the modulation of key regulatory proteins.
Table 1: Modulation of Cell Cycle Regulatory Proteins by DHI1 [1][2]
| Protein | Function | Effect of DHI1 Treatment |
| p21 | Cyclin-dependent kinase inhibitor | Upregulation |
| Cyclin B1 | Mitotic cyclin | Downregulation |
| Cdc2 (CDK1) | Mitotic kinase | Downregulation |
| Wee1 | Mitotic inhibitory kinase | Downregulation |
| Rb (Retinoblastoma protein) | Tumor suppressor | Modulation |
| Chk1 (Checkpoint kinase 1) | DNA damage response kinase | Modulation |
This coordinated modulation of cell cycle proteins effectively halts the progression of cancer cells through the cell division cycle, ultimately leading to apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed leukemia cells (e.g., Jurkat, HL-60) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative (e.g., DHI1) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram 1: Anticancer Mechanism of DHI1
Caption: DHI1 induces cancer cell death by disrupting the actin cytoskeleton and modulating cell cycle proteins, leading to cell cycle arrest and apoptosis.
Inhibition of Key Metabolic Enzymes
Another emerging mechanism for the anticancer activity of 4,5-dihydroisoxazole derivatives is the inhibition of critical metabolic enzymes. Specifically, 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[3] hGAPDH is a pivotal enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[3] By inhibiting hGAPDH, these compounds can disrupt the energy metabolism of cancer cells, leading to their demise.[3]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
The this compound scaffold is also a promising template for the development of potent anti-inflammatory agents. These derivatives can intervene at multiple points in the inflammatory cascade, effectively dampening the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Enzymes
A notable example is the derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), which has been shown to decrease the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[4][5] Furthermore, DIC diminishes the levels of cyclooxygenase-2 (COX-2), a key enzyme responsible for the production of pro-inflammatory prostaglandins.[4][5] Some 3,5-disubstituted isoxazole derivatives have also shown inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory process.[6][7]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of these derivatives are underpinned by their ability to modulate critical intracellular signaling pathways. DIC has been demonstrated to prevent the nuclear translocation of nuclear factor-kappa B (NF-κB) and to inhibit the mitogen-activated protein kinase (MAPK) pathway.[4][5] These pathways are central to the transcriptional activation of a wide array of pro-inflammatory genes.
Experimental Protocol: Measurement of TNF-α and IL-6 by ELISA
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.
Diagram 2: Anti-inflammatory Mechanism of DIC
Caption: DIC exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, leading to reduced production of pro-inflammatory cytokines and mediators.
Other Potential Mechanisms of Action
The therapeutic potential of this compound derivatives extends beyond anticancer and anti-inflammatory activities. Emerging research suggests their involvement in other signaling pathways and receptor interactions.
Protease-Activated Receptor 2 (PAR-2) Inhibition
A novel 4,5-dihydroisoxazole-5-carboxamide derivative has been identified as an inhibitor of Protease-Activated Receptor 2 (PAR-2).[8] PAR-2 is implicated in various inflammatory conditions, including rheumatoid arthritis, suggesting a new avenue for the therapeutic application of this scaffold.[8]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from the disruption of fundamental cellular processes like cell division and metabolism to the modulation of key inflammatory signaling pathways, underscore the immense potential of this chemical class.
Future research should focus on:
-
Target Deconvolution: Elucidating the precise molecular targets for a wider range of derivatives to establish clear structure-activity relationships.
-
In Vivo Efficacy and Safety: Translating the promising in vitro findings into robust preclinical and clinical data.
-
Rational Design: Utilizing the mechanistic insights gained to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The continued exploration of the this compound core will undoubtedly pave the way for the discovery of innovative medicines to address unmet medical needs in oncology, inflammation, and beyond.
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Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE. [Link]
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Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. ResearchGate. [Link]
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Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. ResearchGate. [Link]
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Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
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Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. De Gruyter. [Link]
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
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Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. [Link]
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The Versatile Pharmacophore: A Technical Guide to the Biological Activity Spectrum of Substituted 4,5-Dihydroisoxazoles
Abstract
The 4,5-dihydroisoxazole, or isoxazoline, scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse pharmacological properties of substituted 4,5-dihydroisoxazoles. We will dissect the key structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, anti-inflammatory, and insecticidal agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanism of action, and therapeutic potential of this versatile chemical class.
The 4,5-Dihydroisoxazole Core: A Gateway to Diverse Bioactivity
The 4,5-dihydroisoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is not merely a passive scaffold but an active contributor to the molecule's overall physicochemical properties, influencing its binding affinity to various biological targets and its metabolic stability.[1] The inherent polarity and hydrogen bonding capabilities of the N-O bond, coupled with the stereochemical possibilities arising from substitution at the C3, C4, and C5 positions, provide a rich playground for medicinal chemists to fine-tune biological activity.
The primary and most versatile method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2][3] This reaction is often highly regioselective and allows for the introduction of a wide array of substituents, making it a cornerstone of isoxazoline library synthesis for high-throughput screening.
Visualizing the Synthesis and Screening Workflow
The following diagram illustrates a typical workflow for the discovery of novel bioactive 4,5-dihydroisoxazoles, from initial synthesis to biological evaluation.
Caption: Simplified signaling pathway showing the induction of G2/M cell cycle arrest by an indole-based 4,5-dihydroisoxazole.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effect of 4,5-dihydroisoxazole derivatives on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., Jurkat, HL-60) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | GI50 (nM) | Reference |
| VER-52296/NVP-AUY922 | Various human cancer cell lines | 9 | [4] |
| DHI1 | Jurkat (Leukemia) | Selective toxicity | [5][6] |
Anti-inflammatory Activity
The 4,5-dihydroisoxazole nucleus is also found in compounds with potential anti-inflammatory properties. [2]The synthesis of these derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides derived from natural products like vanillin with unsaturated compounds. [2]
Insecticidal Properties: A New Generation of Pesticides
Substituted 4,5-dihydroisoxazoles represent a significant class of modern insecticides. [7]Their mode of action provides a distinct advantage in pest control.
Mechanism of Action: Targeting GABA-gated Chloride Channels
Isoxazoline insecticides act as non-competitive antagonists of GABA-gated and glutamate-gated chloride channels in insects. [7][8]This binding blocks the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the insect. [7][8]This mechanism is highly selective for insects over mammals, contributing to their favorable safety profile. [8]
Structure-Activity Relationship (SAR) Insights
-
Halogenated Phenyl Rings: The presence of halogen atoms (e.g., Br, F, CF3) on the phenyl ring can significantly enhance insecticidal activity. [9]* N-Pyridylpyrazole Amides: The incorporation of an N-pyridylpyrazole amide moiety has been shown to yield potent ryanodine receptor activators with insecticidal properties. [10][11]
Experimental Protocol: Insecticidal Bioassay
The insecticidal activity of 4,5-dihydroisoxazole derivatives can be evaluated against various insect pests, such as Plutella xylostella (diamondback moth).
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to form a series of concentrations.
-
Leaf-Dip Method: Cabbage leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed in petri dishes, and a specific number of insect larvae (e.g., 3rd instar) are introduced.
-
Mortality Assessment: Mortality is recorded after a set period (e.g., 48 hours). The LC50 (lethal concentration for 50% of the population) is then calculated.
Quantitative Data Summary: Insecticidal Activity
| Compound ID | Target Pest | LC50 (mg/L) | Reference |
| Ie (R = 3-Br-Ph) | Plutella xylostella | 940 | [9] |
| A4 | Mythimna separata | 3.27 | [10][11] |
Conclusion and Future Perspectives
The substituted 4,5-dihydroisoxazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability and the diverse biological activities it can embody make it a highly attractive starting point for the development of new therapeutic agents and crop protection chemicals. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the vast chemical space around this privileged core promises to yield the next generation of innovative drugs and pesticides.
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The Isoxazoline Scaffold: A Journey from Serendipity to Rational Design in Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Isoxazoline Ring
The isoxazoline ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and agrochemical research.[1][2] Its prevalence in a wide array of biologically active compounds, from insecticides to potential anticancer agents, underscores the significance of this versatile scaffold.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of isoxazoline synthesis, offering field-proven insights into the core synthetic methodologies that have enabled the rational design and development of novel isoxazoline-based molecules.
PART 1: A Historical Odyssey: The Dawn of Heterocyclic Synthesis and the Rise of a Privileged Scaffold
The story of isoxazoline synthesis is intrinsically linked to the broader history of heterocyclic chemistry and the conceptualization of key reactive intermediates. While the direct synthesis of isoxazolines gained prominence in the mid-20th century, its roots can be traced back to earlier discoveries.
Early Pioneers and the Seeds of Cycloaddition
The late 19th and early 20th centuries witnessed foundational discoveries that laid the groundwork for isoxazoline synthesis. In 1883, Curtius discovered diazoacetic ester, the first recognized 1,3-dipole.[3] This was followed by the identification of nitrones and nitrile oxides by Beckmann in 1898, expanding the arsenal of known 1,3-dipolar compounds.[3] In a related field, Claisen's synthesis of isoxazoles in 1903 marked a significant milestone in the synthesis of N-O containing heterocycles.[4] These early explorations into the reactivity of what would later be classified as 1,3-dipoles were crucial first steps, though a unifying theory was yet to emerge.
The Huisgen Revolution: A Paradigm Shift with 1,3-Dipolar Cycloaddition
The pivotal moment in the history of isoxazoline synthesis arrived in the 1960s with the groundbreaking work of Rolf Huisgen.[5][6][7][8] Huisgen's systematic investigation and conceptualization of the 1,3-dipolar cycloaddition reaction provided a powerful and versatile tool for the construction of five-membered heterocycles, including isoxazolines.[5][8] This reaction, often referred to as the Huisgen cycloaddition, involves the [3+2] cycloaddition of a 1,3-dipole (like a nitrile oxide) with a dipolarophile (typically an alkene or alkyne).[8] Huisgen's elucidation of the concerted, pericyclic mechanism of this reaction brought a new level of predictability and rational design to the field, transforming the synthesis of isoxazolines from a series of isolated discoveries into a systematic and widely applicable methodology.[6][8]
PART 2: Core Synthetic Methodologies: From Theory to Practice
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes remains the most prevalent and versatile method for the synthesis of 2-isoxazolines.[2] Concurrently, other innovative strategies, such as the cyclization of unsaturated oximes, have been developed to access this valuable heterocyclic core.
The Workhorse Reaction: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The cornerstone of isoxazoline synthesis is the reaction of a nitrile oxide with an alkene. The high reactivity and transient nature of nitrile oxides necessitate their in situ generation. Several reliable methods have been developed for this purpose, each with its own advantages and substrate compatibility.
The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkene in a single step. This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the alkene is retained in the isoxazoline product.
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
The choice of method for generating nitrile oxides in situ is critical and depends on the stability and functional groups of the starting materials.
| Precursor | Reagent(s) | Conditions | Advantages | Disadvantages |
| Aldoximes | NCS, NaOCl, t-BuOCl/NaI | Mild, broad scope | Can be sensitive to oxidation | |
| Nitroalkanes | Dehydrating agents (e.g., Phenyl isocyanate, Mukaiyama's reagent) | Versatile | May require harsher conditions | |
| O-Silylated Hydroxamic Acids | Tf₂O, Et₃N | Mild, stable precursors | Requires preparation of precursor |
Table 1: Comparison of Common Methods for in situ Nitrile Oxide Generation.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 2-Isoxazoline via the Mukaiyama-Hoshino Method
This protocol details the synthesis of an isoxazoline from a primary nitroalkane and an alkene using phenyl isocyanate and triethylamine for the in situ generation of the nitrile oxide.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the primary nitroalkane (1.0 mmol) and the alkene (1.2 mmol) in anhydrous toluene (10 mL) is added triethylamine (1.5 mmol).
-
Nitrile Oxide Generation: Phenyl isocyanate (1.1 mmol) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 80 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the diphenylurea byproduct. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-isoxazoline.
Self-Validation: The formation of the diphenylurea precipitate serves as a visual indicator of nitrile oxide generation. The regiochemistry of the product can be confirmed by NMR spectroscopy, with the proton at the C5 position typically appearing as a characteristic multiplet.
Intramolecular Nitrile Oxide Cycloaddition (INOC)
The intramolecular variant of the nitrile oxide cycloaddition is a powerful strategy for the construction of fused and bridged bicyclic isoxazoline systems.[6][9][10] This approach offers excellent control over stereochemistry and is particularly valuable in the synthesis of complex natural products.
Caption: General Workflow for Intramolecular Nitrile Oxide Cycloaddition (INOC).
Cyclization of Unsaturated Oximes: An Alternative Pathway
While 1,3-dipolar cycloaddition is dominant, the cyclization of unsaturated oximes provides an alternative and efficient route to isoxazolines.[8] These reactions can proceed through various mechanisms, including radical-mediated and nucleophilic pathways.
This protocol describes a metal-free, TEMPO-mediated synthesis of a 5-vinyl-2-isoxazoline.
Step-by-Step Methodology:
-
Reactant Mixture: The allylic oxime (0.5 mmol), TEMPO (0.1 mmol), and K₂CO₃ (1.0 mmol) are combined in chlorobenzene (5 mL).
-
Reaction Initiation: The mixture is heated to 120 °C and stirred for 12 hours under an air atmosphere.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the 5-vinyl-2-isoxazoline.
Causality: The use of TEMPO as a radical initiator facilitates the cyclization process. The basic conditions provided by K₂CO₃ are crucial for the reaction to proceed efficiently.
PART 3: Asymmetric Synthesis: The Quest for Chirality
The demand for enantiomerically pure isoxazolines for pharmaceutical applications has driven the development of asymmetric synthetic methods.[11][12][13] These approaches typically employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cycloaddition reaction.
Chiral Lewis Acid Catalysis
The use of chiral Lewis acids to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with alkenes has proven to be an effective strategy for the enantioselective synthesis of isoxazolines.[12] The Lewis acid coordinates to the dipolarophile, activating it towards cycloaddition and creating a chiral environment that directs the approach of the nitrile oxide.
Organocatalysis in Isoxazoline Synthesis
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze the enantioselective synthesis of isoxazolines, offering a metal-free alternative to traditional methods.
Conclusion: A Continuously Evolving Field
The journey of isoxazoline synthesis, from its conceptual beginnings to the sophisticated methodologies of today, is a testament to the power of fundamental mechanistic understanding in driving synthetic innovation. The development of the 1,3-dipolar cycloaddition by Rolf Huisgen was a watershed moment that transformed the field. Modern advancements, particularly in asymmetric synthesis, continue to expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and medicinally relevant isoxazoline-containing molecules. The ongoing exploration of novel catalytic systems and reaction pathways ensures that the synthesis of this privileged scaffold will remain a vibrant and impactful area of research for years to come.
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A Comprehensive Computational Chemistry Analysis of 4,5-Dihydro-3,5-diphenylisoxazole: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive computational analysis of 4,5-Dihydro-3,5-diphenylisoxazole, a heterocyclic compound belonging to the isoxazoline class of molecules. Isoxazolines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the structural and electronic properties of these compounds at a molecular level is crucial for the rational design of novel therapeutic agents. This guide details a complete in-silico workflow, from molecular geometry optimization to the prediction of spectroscopic and electronic properties, employing Density Functional Theory (DFT). The methodologies presented herein are designed to be self-validating and are grounded in established computational chemistry protocols, providing a robust framework for researchers in drug discovery and development.
Introduction: The Significance of the Isoxazoline Scaffold
The isoxazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These five-membered heterocyclic compounds, containing a nitrogen-oxygen bond, exhibit a wide spectrum of pharmacological activities. Their utility stems from their ability to act as versatile pharmacophores, capable of engaging in various biological interactions. The synthesis of 4,5-dihydroisoxazole derivatives is often achieved through [3+2] cycloaddition reactions, a powerful and versatile method for constructing five-membered rings.[2]
The subject of this guide, this compound (CAS 4894-23-9), serves as a representative model for this class of compounds. A thorough understanding of its conformational landscape, electronic structure, and reactivity is paramount for elucidating its potential biological targets and for designing derivatives with enhanced potency and selectivity. This guide will delineate a comprehensive computational protocol to achieve this understanding.
The Computational Gauntlet: A Self-Validating Workflow
The following sections detail a step-by-step computational workflow designed to provide a deep understanding of the molecular properties of this compound. The causality behind each methodological choice is explained to provide a clear and logical progression of the analysis.
Caption: A comprehensive workflow for the computational study of this compound.
Step 1: Molecular Structure Generation and Initial Optimization
The initial step involves the generation of a three-dimensional structure of this compound. This can be accomplished using any standard molecular building software. A preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), is recommended to obtain a reasonable starting geometry for the more accurate quantum mechanical calculations.
Step 2: Quantum Mechanical Geometry Optimization
The heart of the computational study lies in the accurate determination of the molecule's equilibrium geometry. Density Functional Theory (DFT) has proven to be a reliable and efficient method for this purpose.[3]
Protocol: Geometry Optimization
-
Select the DFT Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4][5] It provides a good balance between accuracy and computational cost. For the basis set, 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the atomic nuclei, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.[6]
-
Define the Computational Environment: The calculations should be performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated in later stages if interactions with a specific medium are of interest.
-
Perform the Optimization: The geometry optimization is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms.[7][8] The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are below a defined threshold.
Step 3: Frequency Analysis for Characterization of Stationary Points
Following geometry optimization, a frequency analysis is crucial to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.
Protocol: Frequency Analysis
-
Perform the Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Analyze the Results: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Unveiling Electronic and Spectroscopic Properties
With a validated minimum energy structure, we can proceed to calculate a range of electronic and spectroscopic properties that provide insights into the molecule's reactivity and how it interacts with electromagnetic radiation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
-
Red (Negative Potential): Regions of high electron density, susceptible to electrophilic attack.
-
Blue (Positive Potential): Regions of low electron density (electron-deficient), susceptible to nucleophilic attack.
-
Green (Neutral Potential): Regions of neutral electrostatic potential.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Simulation of Spectroscopic Data
Computational chemistry allows for the simulation of various types of spectra, which can be invaluable for the interpretation of experimental data or for predicting the spectral properties of novel compounds.
Protocol: Spectroscopic Simulations
-
FT-IR and Raman Spectra: The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate simulated FT-IR and Raman spectra. It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.
-
UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.[4]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (1H and 13C).[5] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).[6]
Data Presentation and Interpretation
To facilitate the analysis and dissemination of the computational results, it is essential to present the data in a clear and organized manner.
Tabulated Geometrical Parameters
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| N-O | Value |
| C=N | Value |
| C-C (ring) | Value |
| Bond Angles (°) ** | |
| O-N-C | Value |
| N-C-C | Value |
| Dihedral Angles (°) ** | |
| Define atoms | Value |
Predicted Spectroscopic Data
The calculated vibrational frequencies and NMR chemical shifts should be tabulated and, where possible, compared with experimental data for analogous compounds.[1][11]
Table: Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |
| ν(C=N) | Value | Value | Imine stretch |
| ν(C-O) | Value | Value | Ether stretch |
| ν(Ar C-H) | Value | Value | Aromatic C-H stretch |
Table: Predicted 1H and 13C NMR Chemical Shifts (ppm)
| Atom | Calculated Isotropic Shielding | Calculated Chemical Shift (vs. TMS) |
| 1H | ||
| H (C4) | Value | Value |
| H (C5) | Value | Value |
| 13C | ||
| C3 | Value | Value |
| C4 | Value | Value |
| C5 | Value | Value |
Conclusion: From In-Silico Insights to Drug Discovery
This technical guide has outlined a comprehensive and robust computational workflow for the detailed study of this compound. By employing Density Functional Theory, it is possible to gain profound insights into the structural, electronic, and spectroscopic properties of this important heterocyclic compound. The data generated from these calculations, including optimized geometries, frontier molecular orbital energies, molecular electrostatic potential maps, and simulated spectra, provide a powerful platform for understanding the molecule's intrinsic properties.
For researchers and scientists in drug development, this in-silico approach offers a cost-effective and time-efficient means of screening virtual libraries of isoxazoline derivatives, predicting their reactivity, and guiding the synthesis of new compounds with potentially enhanced biological activity. The self-validating nature of the described protocols ensures a high degree of confidence in the obtained results, thereby accelerating the drug discovery and development pipeline.
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Foreword: The Phenyl-Substituted Isoxazole Scaffold—A Nexus of Photoreactivity and Application
An In-depth Technical Guide to the Photochemical Properties of Diphenylisoxazole Compounds
To the researchers, chemists, and drug development professionals delving into the intricate world of heterocyclic compounds, the isoxazole ring system presents a fascinating subject of study. Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry.[1] However, beyond its role as a stable scaffold, the isoxazole moiety, particularly when substituted with phenyl groups, harbors a rich and complex photochemistry. The inherent lability of the nitrogen-oxygen (N-O) bond serves as a gateway to a variety of light-induced transformations, offering both challenges and opportunities.[1][2]
This guide eschews a conventional, rigid format. Instead, it is structured to narrate the scientific story of diphenylisoxazoles under irradiation. We begin by dissecting the fundamental photochemical pathways—the isomerizations, dimerizations, and cleavages—that define the reactivity of this class of compounds. We then transition to their photophysical characteristics, exploring how their interaction with light gives rise to properties like fluorescence, which can be harnessed for practical applications. Finally, we ground this theoretical knowledge in practice, providing detailed experimental protocols for the synthesis, irradiation, and characterization of these molecules. Our objective is to provide not just a repository of facts, but a cohesive understanding of the cause-and-effect relationships that govern the behavior of diphenylisoxazoles, empowering you to leverage their unique photochemical properties in your own research and development endeavors.
The Core Photoreactivity: Pathways Initiated by N-O Bond Cleavage
The photochemical behavior of isoxazoles is fundamentally dictated by the inherent weakness of the N-O bond within the five-membered ring.[2] Upon absorption of ultraviolet (UV) light, this bond is prone to homolytic cleavage, generating highly reactive intermediates that can subsequently follow several distinct reaction pathways. The specific outcome is often highly dependent on the reaction conditions, such as the wavelength of irradiation and the presence or absence of a photosensitizer.[2]
For diphenylisoxazole compounds, three primary photochemical transformations have been elucidated:
-
Photoisomerization to Oxazoles: A hallmark reaction of isoxazoles is their rearrangement into the corresponding oxazole isomers. Pioneering work demonstrated that this transformation proceeds through a transient carbonyl-2H-azirine intermediate.[2][3] Irradiation with short-wavelength UV light (e.g., 254 nm) typically excites the isoxazole, leading to the formation of the azirine. This intermediate can then absorb another photon, inducing its rearrangement to the more stable oxazole product.[3] The efficiency of this pathway can be manipulated by careful selection of substituents on the phenyl rings.[3]
-
Sensitized Photodimerization: In the presence of a triplet photosensitizer, such as benzophenone, and exposure to sunlight or longer UV wavelengths (e.g., 350 nm), 4,5-diphenylisoxazole can undergo dimerization.[2] This reaction leads to the formation of 4,4',5,5'-tetraphenyl-2,2'-bioxazole. This method is noteworthy as it can produce the bioxazole product in a pure crystalline form directly from the reaction mixture.[2]
-
Photofragmentation to Ketonitriles: Under direct irradiation in solvents like acetone or ethanol, diphenylisoxazoles can also undergo ring cleavage to yield α-benzoylphenylacetonitrile.[2] This process involves the initial N-O bond homolysis, followed by a hydrogen migration, resulting in the formation of the ketonitrile product.[2]
These competing pathways highlight the versatility and complexity of diphenylisoxazole photochemistry. The ability to direct the reaction towards a specific product by tuning the experimental conditions is a key theme in the synthetic application of these reactions.
Caption: Competing photochemical reaction pathways for diphenylisoxazole.
Photophysical Characteristics: Fluorescence and Modulation
Beyond their capacity for chemical transformation, many diphenylisoxazole derivatives exhibit valuable photophysical properties, most notably fluorescence. These properties are intrinsically linked to the electronic structure of the molecule and can be finely tuned through synthetic modification.
Key Photophysical Parameters:
-
Absorption (λabs) and Emission (λem): Diphenylisoxazoles typically absorb UV radiation, which promotes them to an excited electronic state. They then relax, in part, by emitting this energy as light (fluorescence) at a longer wavelength.
-
Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.
-
Fluorescence Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0 or 100%) indicates a highly fluorescent compound.
The substitution pattern on the phenyl rings plays a crucial role in modulating these properties. For instance, attaching an electron-donating group like a methyl group at the para-position of a phenyl ring has been shown to significantly enhance the fluorescence quantum yield, while an electron-withdrawing group like a nitro group can quench the fluorescence almost entirely.[4]
Table 1: Photophysical Data for Selected Diphenylisoxazole Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| 4,5-Diphenylisoxazole | Methanol | - | - | - | - | [2] |
| Coumarin-fused Dihydropyridine (4a, H) | - | - | ~440 | - | 0.41 | [4] |
| Coumarin-fused Dihydropyridine (4e, p-Me) | - | - | ~440 | 75 | 0.83 | [4] |
| Coumarin-fused Dihydropyridine (4b, p-NO2) | - | - | ~440 | - | 0.014 | [4] |
Note: Data is compiled from available literature; "-" indicates data not specified in the source.
This tunability makes diphenylisoxazoles attractive scaffolds for the rational design of fluorescent probes and sensors tailored for specific applications.
Applications in Chemical Biology and Materials Science
The unique photochemical and photophysical properties of diphenylisoxazoles have paved the way for their use in several advanced applications.
Intrinsic Photo-Crosslinkers for Proteomics
Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules within the complex environment of a cell.[1] Traditionally, this requires attaching a bulky, photoreactive group (like a diazirine or aryl azide) to the molecule of interest. However, such modifications can alter the molecule's binding properties.
Recent research has highlighted the isoxazole ring itself as a "minimalist" or "intrinsic" photo-crosslinker.[1][5][6] Upon UV irradiation (typically at 254 nm), the isoxazole ring opens to form reactive intermediates, such as nitrenes and azirines, which can then form covalent bonds with nearby amino acid residues on a target protein.[1] This allows for the use of isoxazole-containing drugs or probes directly in PAL experiments without further modification, representing a significant advantage in drug discovery and chemical proteomics workflows.[1]
Caption: Workflow for a photoaffinity labeling experiment using an isoxazole probe.
Fluorescent Chemosensors
The sensitivity of the fluorescence of diphenylisoxazole derivatives to their chemical environment can be exploited to create chemosensors. By incorporating specific binding moieties into the diphenylisoxazole scaffold, researchers have developed probes that exhibit a significant change in their fluorescence properties upon binding to a target analyte, such as a metal ion. For example, coumarin-isoxazole conjugates have been synthesized that show strong fluorescence enhancement in the presence of Mn²⁺ ions and fluorescence quenching with Cu²⁺ ions, allowing for their selective detection.[7]
Advanced Materials
The photochemical transformations of diphenylisoxazoles also hold promise for materials science. The photodimerization product, 4,4',5,5'-tetraphenyl-2,2'-bioxazole, has been identified as an efficient dye laser, demonstrating potential applications in photonics.[2] Furthermore, the principle of photoisomerization is the basis for molecular photoswitches, which are materials that can be reversibly converted between two states with different properties using light.[8] While more commonly associated with azobenzenes, the reversible photoisomerization of isoxazole derivatives is an active area of research for creating novel photoresponsive materials.[9][10]
Experimental Protocols: A Practical Guide
To facilitate the exploration and application of diphenylisoxazole photochemistry, this section provides validated, step-by-step protocols for key experimental procedures.
Protocol 1: Preparative Photolysis of 4,5-Diphenylisoxazole
This protocol is adapted from the sensitized photodimerization procedure described by Rao et al.[2] and is designed for the synthesis of 4,4',5,5'-tetraphenyl-2,2'-bioxazole.
Objective: To synthesize 4,4',5,5'-tetraphenyl-2,2'-bioxazole via sensitized photolysis.
Materials:
-
4,5-Diphenylisoxazole
-
Methanol (reagent grade)
-
Benzophenone (catalytic amount)
-
Quartz reaction vessel
-
Sunlight or a photoreactor with 350 nm lamps (e.g., Rayonet reactor)
-
Stir plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Acetone (for washing)
Procedure:
-
Solution Preparation: Dissolve 1.0 g of 4,5-diphenylisoxazole in 35 mL of methanol in the quartz reaction vessel. Stir until fully dissolved.
-
Sensitizer Addition: Add a few crystals (approximately 10-20 mg) of benzophenone to the solution. Benzophenone acts as a triplet sensitizer, which is crucial for this specific transformation.
-
Irradiation:
-
Sunlight Method: Place the vessel in direct sunlight and stir. The reaction is often accompanied by a color change to lemon yellow and the precipitation of crystals. Continue irradiation for 8-12 hours.
-
Photoreactor Method: Place the vessel in a multilamp photoreactor equipped with 350 nm lamps. If the reactor generates heat, use a cooling finger or a water bath to maintain the reaction at or near room temperature. Irradiate for 6-8 hours.
-
-
Product Isolation: Once the reaction is complete (as indicated by significant crystal formation and TLC analysis), turn off the light source.
-
Filtration: Filter the crystalline product using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any unreacted starting material and sensitizer.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature. The resulting 4,4',5,5'-tetraphenyl-2,2'-bioxazole is often obtained in a state pure enough for characterization without further column chromatography.[2]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)
This protocol uses the comparative method, which relates the fluorescence of an unknown sample to that of a well-characterized standard.[11]
Objective: To measure the fluorescence quantum yield of a diphenylisoxazole derivative.
Materials:
-
Diphenylisoxazole sample of interest ("Sample")
-
Fluorescence standard with a known quantum yield in the same solvent ("Standard," e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent (e.g., DMSO, ethanol)
-
Volumetric flasks and precision pipettes
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer (fluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the Sample and the Standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex).
-
Fluorescence Measurement:
-
Set the excitation wavelength (λex) on the fluorometer to be the same for both the Sample and the Standard.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (Area) for each spectrum by integrating the area under the emission curve.
-
Use the following equation to calculate the quantum yield of the sample (ΦF, Sample): ΦF, Sample = ΦF, Std * (AreaSample / AreaStd) * (AbsStd / AbsSample) * (η²Sample / η²Std)
-
ΦF, Std: Known quantum yield of the standard.
-
Area: Integrated fluorescence intensity.
-
Abs: Absorbance at the excitation wavelength.
-
η: Refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).
-
-
-
Validation: Repeat the measurement with multiple concentrations to ensure linearity and accuracy. The calculated quantum yield should be consistent across the dilute concentration range.
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion and Future Directions
The photochemistry of diphenylisoxazole compounds is a rich field characterized by a delicate interplay of competing reaction pathways initiated by the cleavage of the labile N-O bond. This reactivity leads to diverse outcomes, including isomerization, dimerization, and fragmentation, which can be controlled by careful selection of reaction conditions.[2] Furthermore, the tunable fluorescence of these scaffolds makes them highly valuable for the development of molecular probes and sensors.[4][7]
The emergence of isoxazoles as intrinsic photo-crosslinkers for chemical biology represents a paradigm shift, offering a minimalist approach to identifying drug-protein interactions that circumvents the need for bulky, potentially perturbing labels.[1]
Looking ahead, the field is poised for further innovation. Key areas for future research include:
-
Rational Design: Synthesizing novel diphenylisoxazole derivatives with substituents designed to favor specific photochemical pathways or to shift absorption and emission profiles into the biologically transparent near-infrared (NIR) window.
-
Advanced Photopharmacology: Developing isoxazole-based photoswitches that can be activated with low-energy visible or NIR light for spatiotemporal control of biological activity.[10]
-
Mechanistic Studies: Employing ultrafast spectroscopic techniques, such as transient absorption spectroscopy, to further resolve the dynamics of the short-lived intermediates involved in these photoreactions, providing deeper mechanistic insight.[12][13]
By continuing to explore the fundamental photochemical properties of diphenylisoxazoles, the scientific community can unlock their full potential, driving advancements in drug discovery, diagnostics, and materials science.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4,5-Dihydro-3,5-diphenylisoxazole from Chalcone
Abstract
This document provides a detailed protocol and in-depth scientific guide for the synthesis of 4,5-dihydro-3,5-diphenylisoxazole, a prominent isoxazoline derivative, commencing from the readily accessible precursor, chalcone. Isoxazolines are a critical class of five-membered heterocyclic compounds that are fixtures in medicinal and agrochemical research due to their diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2] This guide is meticulously designed for researchers, scientists, and professionals in drug development, offering a narrative that intertwines technical accuracy with field-proven insights. The protocols herein are presented as self-validating systems, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Significance of Isoxazolines
The isoxazoline scaffold, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in the landscape of bioactive molecules.[1] The inherent polarity and conformational rigidity of this heterocyclic system allow for specific and potent interactions with a variety of biological targets. The synthesis of this compound from chalcone represents a classic and efficient approach to accessing this valuable molecular framework. This method relies on the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine, a reaction that is both robust and amenable to a wide range of substrates.[3]
Reaction Overview and Mechanism
The synthesis is a two-step process. The first step is the synthesis of the chalcone intermediate via a Claisen-Schmidt condensation. The second, and focal, step is the cyclization of the chalcone with hydroxylamine hydrochloride to yield the desired this compound.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
The synthesis of the chalcone precursor is achieved through a base-catalyzed Claisen-Schmidt condensation between acetophenone and benzaldehyde.[4][5][6]
Reaction Scheme: Acetophenone + Benzaldehyde --(KOH, Ethanol)--> 1,3-Diphenyl-2-propen-1-one (Chalcone) + H₂O
The mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, chalcone.
Step 2: Synthesis of this compound
The core of this application note is the reaction of the synthesized chalcone with hydroxylamine hydrochloride in the presence of a base to form the isoxazoline ring.[3][4]
Reaction Scheme: 1,3-Diphenyl-2-propen-1-one + NH₂OH·HCl --(Base, Solvent)--> this compound
The reaction proceeds via a nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable five-membered heterocyclic ring. The base is crucial for neutralizing the hydroxylamine hydrochloride and catalyzing the reaction.[4]
Reaction Mechanism Visualization:
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Acetophenone | C₈H₈O | 120.15 | ≥99% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Sigma-Aldrich |
| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |
| n-Hexane | C₆H₁₄ | 86.18 | ≥95% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |
| Silica Gel (for TLC) | SiO₂ | 60.08 | - | Merck |
Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
In a 250 mL Erlenmeyer flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in absolute ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (30%) to the stirred mixture at room temperature. The gradual addition is crucial to control the exothermic nature of the reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a yellow precipitate indicates the formation of the chalcone.[4]
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone completely.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.
-
Recrystallize the crude chalcone from ethanol to obtain pure, pale-yellow crystals.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in absolute ethanol.[4]
-
Add a base such as sodium acetate or potassium hydroxide (2 equivalents) to the mixture.[4][5] The base neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine which is the active nucleophile.
-
Reflux the reaction mixture on a water bath for 4-6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 2:8).[2]
-
After completion of the reaction (indicated by the disappearance of the chalcone spot on the TLC plate), cool the mixture to room temperature.
-
If a strong base like KOH was used, neutralize the mixture with glacial acetic acid.[4]
-
Pour the neutralized reaction mixture into ice-cold water to precipitate the crude this compound.
-
Filter the solid product, wash it with water, and dry it completely.
-
Recrystallize the crude product from ethanol to obtain the pure this compound as a crystalline solid.
Experimental Workflow Visualization:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure of the synthesized compound should be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show the disappearance of the C=O stretching band of the chalcone (typically around 1672-1710 cm⁻¹) and the appearance of characteristic peaks for the isoxazoline ring.[2]
-
C=N stretching: 1614-1625 cm⁻¹[7]
-
C-N stretching: 1210-1219 cm⁻¹[7]
-
N-O stretching: 1118-1122 cm⁻¹[7]
-
C-H stretching (aromatic): 3020-3024 cm⁻¹[7]
-
C-H stretching (aliphatic): 2880-2885 cm⁻¹[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides definitive evidence for the formation of the isoxazoline ring. The protons of the isoxazoline ring typically exhibit a characteristic splitting pattern.[2]
-
H-4 proton: A triplet signal is expected due to coupling with the two H-5 protons.
-
H-5 protons: A doublet of doublets or a multiplet is expected for the diastereotopic protons at the 5-position.
-
Aromatic protons: Multiplet signals in the aromatic region (typically δ 7-8 ppm).
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The electron impact (EI) mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound.
Troubleshooting and Potential Side Reactions
While the synthesis is generally robust, potential issues can arise.
-
Incomplete reaction: If the TLC indicates the presence of starting material after the recommended reflux time, the reaction time can be extended, or a stronger base can be used.
-
Formation of oxime: Under certain conditions, the chalcone may react with hydroxylamine to form the corresponding oxime without subsequent cyclization. Ensuring a basic medium and adequate heating promotes the cyclization step.[8]
-
Regioisomer formation: With unsymmetrical chalcones, the formation of regioisomers is possible. For the synthesis of this compound from 1,3-diphenyl-2-propen-1-one, this is not a concern due to the symmetry of the chalcone.[4]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Hydroxylamine hydrochloride is corrosive and toxic; handle with care.
-
Potassium hydroxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
Organic solvents are flammable; avoid open flames and sparks.
Conclusion
This application note provides a comprehensive and technically sound guide for the synthesis of this compound from chalcone. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this important heterocyclic compound for further investigation in various fields, particularly in drug discovery and development. The emphasis on mechanistic understanding and detailed characterization ensures the integrity and reproducibility of the experimental outcome.
References
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- Asymmetric Synthesis of Functionalized 2-Isoxazolines | ACS Omega - ACS Public
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- Isoxazole synthesis - Organic Chemistry Portal.
- Synthesis of 2-isoxazolines - Organic Chemistry Portal.
- The Rise of 3,5-Diphenylisoxazoles: A Technical Guide to Their Discovery and Development - Benchchem.
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
- Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - MDPI.
- Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole.
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIV
- SYNTHESIS OF CHALCONES AND 3, 5-DIARYL-∆2- ISOXAZOLINES.
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
- A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds | Request PDF - ResearchG
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
- Synthesis of 4,5‐diphenylisoxazole derivatives. a)Reaction conditions:...
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- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega - ACS Public
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC - NIH.
- Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate - ResearchG
- Chalcone: A Privileged Structure in Medicinal Chemistry - PMC.
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
- Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety - Digital Repository.
- Effect of hydroxylamine hydrochloride on chalcones However, the...
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Application Notes & Protocols: A Guide to the 1,3-Dipolar Cycloaddition for the Synthesis of 4,5-Dihydroisoxazoles
Introduction: The Significance of the 4,5-Dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole (commonly known as 2-isoxazoline) ring system is a privileged heterocyclic motif in modern medicinal chemistry and organic synthesis. Its prevalence stems from its remarkable versatility as both a pharmacophore and a synthetic intermediate. Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][2][3][4] For drug development professionals, the isoxazoline core serves as a stable and synthetically accessible bioisostere for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2]
The most direct and powerful method for constructing this five-membered ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[4][5][6] This reaction, pioneered by Rolf Huisgen, provides a highly reliable and often stereospecific route to functionalized 4,5-dihydroisoxazoles. This guide offers a comprehensive overview of the underlying mechanism, practical experimental protocols, and critical considerations for researchers leveraging this cornerstone reaction in their synthetic endeavors.
Pillar 1: Mechanistic Underpinnings and Regiochemical Control
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4π-electron system of a 1,3-dipole (the nitrile oxide) reacts with the 2π-electron system of a dipolarophile (the alkene) to form a five-membered heterocycle.[7] This (π4s+π2s) cycloaddition proceeds through a concerted, though often asynchronous, transition state, meaning the two new sigma bonds are formed in a single mechanistic step but not necessarily at the exact same rate.[7][8]
Caption: General schematic of the [3+2] cycloaddition.
The regioselectivity of the addition—that is, the orientation of the nitrile oxide relative to the alkene—is a critical aspect of the reaction's utility. This is reliably predicted by Frontier Molecular Orbital (FMO) theory.[8] According to Sustmann's classification, nitrile oxides are typically "Type II" dipoles, meaning the energy gaps between both the dipole's HOMO and the dipolarophile's LUMO, and the dipole's LUMO and the dipolarophile's HOMO, are similar.[6][7] This ambiphilic nature explains why both electron-donating and electron-withdrawing substituents on the alkene can accelerate the reaction. In most cases, the dominant interaction leads to the formation of 3,5-disubstituted 4,5-dihydroisoxazoles, where the carbon of the nitrile oxide bonds to the less-substituted carbon of the alkene.
Pillar 2: The Critical Step - In Situ Generation of Nitrile Oxides
Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a significant competing side reaction.[9][10] To circumvent this, they are almost exclusively generated in situ, ensuring that the reactive dipole is trapped by the present alkene as it is formed. The choice of generation method is crucial and depends on the stability of the starting materials and the desired reaction conditions.
Two primary methods dominate the field:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic, two-step approach involves the initial conversion of an aldoxime to a hydroximoyl halide using a halogenating agent (e.g., N-chlorosuccinimide). Subsequent treatment with a non-nucleophilic base, such as triethylamine (Et₃N), eliminates hydrogen halide to furnish the nitrile oxide.[10][11]
-
Oxidation of Aldoximes: Representing a more direct and often "greener" alternative, this method generates the nitrile oxide in a single step from the corresponding aldoxime.[12] A variety of oxidants can be employed, with common choices including aqueous sodium hypochlorite (bleach), Chloramine-T, and modern systems like Oxone® in the presence of NaCl.[12][13]
Caption: Primary pathways for the in situ generation of nitrile oxides.
Pillar 3: A Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole using a green, one-pot oxidative method.
Reaction Scheme: 4-Methoxybenzaldoxime + Styrene → 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Methoxybenzaldoxime (1.0 equiv) | Round-bottom flask |
| Styrene (1.5 equiv) | Magnetic stirrer and stir bar |
| Sodium Chloride (NaCl) (1.0 equiv) | Ice-water bath |
| Oxone® (monopersulfate compound) (0.5 equiv) | Thin Layer Chromatography (TLC) plates |
| Ethyl Acetate (EtOAc) | Standard glassware for work-up |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Brine (Saturated aq. NaCl) | Silica gel for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Dichloromethane (DCM) |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldoxime (e.g., 1.0 mmol, 151 mg) and styrene (1.5 mmol, 156 mg, 172 µL). Dissolve the solids in a 1:1 mixture of Ethyl Acetate and water (10 mL).
-
Causality: Using a biphasic solvent system facilitates the interaction of the organic substrates with the aqueous oxidant solution. Styrene is used in slight excess to ensure complete consumption of the limiting aldoxime.
-
-
Initiation of Nitrile Oxide Generation: Cool the flask in an ice-water bath. To the stirring mixture, add solid Sodium Chloride (1.0 mmol, 58.5 mg) followed by the portion-wise addition of Oxone® (0.5 mmol, 307 mg) over 15 minutes.
-
Causality: The combination of NaCl and Oxone® generates in situ hypochlorite, which is the active oxidant.[12] Slow, portion-wise addition is critical to maintain a low, steady concentration of the nitrile oxide, thereby minimizing its dimerization into the furoxan byproduct. The ice bath helps to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 20% EtOAc in hexanes. The consumption of the starting aldoxime indicates reaction completion.
-
Trustworthiness: TLC is a crucial self-validating step. A new, more polar spot corresponding to the isoxazoline product should appear as the aldoxime spot disappears.
-
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 20 mL of water and extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Causality: The washes remove any remaining inorganic salts and acidic byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Isolation and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in hexanes) to yield the pure 4,5-dihydroisoxazole product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The ¹H NMR spectrum is particularly diagnostic, showing a characteristic ABX splitting pattern for the protons at the C4 and C5 positions of the isoxazoline ring.[14]
Summary of Key Parameters & Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Nitrile Oxide Generation | Slow, in situ generation | Problem: Low yield, presence of a major byproduct. Cause: Likely furoxan formation from nitrile oxide dimerization. Solution: Ensure slow addition of the oxidant/base at low temperature to keep the nitrile oxide concentration minimal. |
| Solvent | Biphasic (e.g., EtOAc/H₂O) or polar aprotic (e.g., ACN, THF) | Must be compatible with both the organic substrates and the reagents for nitrile oxide generation.[8] |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally favor the desired cycloaddition over dimerization. |
| Stoichiometry | Slight excess of alkene (1.2-1.5 equiv) | Ensures the efficient trapping of the transient nitrile oxide. |
| Regioselectivity | Generally favors 3,5-disubstitution | Controlled by FMO and sterics. The formation of the 3,4-isomer is rare unless dictated by specific electronic or steric constraints.[8][15] |
References
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Seo, S. Y., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 188-192. [Link]
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Houk, K. N., et al. (2003). Intramolecular 1,3-dipolar ene reactions of nitrile oxides occur by stepwise 1,1-cycloaddition/retro-ene mechanisms. Semantic Scholar. [Link]
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Padwa, A. (2008). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
-
NPTEL-NOC IITM. (2017). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. [Link]
-
Jarosz, S., & Mąka, M. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3395. [Link]
-
Molina, C. T., & de Aguiar, A. P. (2003). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Heterocyclic Communications, 9(5). [Link]
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da Silva, J. B. P., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]
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Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Meziane, D., et al. (2006). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 11(12), 972-980. [Link]
-
Kumar, K. A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(10), 2211-2216. [Link]
-
Hvizdova, K., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
-
Li, J., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2535. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ResearchGate. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]
-
Bakulev, V. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(21), 7247. [Link]
-
Hvizdova, K., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. PubMed. [Link]
-
Hvizdova, K., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
-
Wikipedia contributors. (2023). Isoxazoline. Wikipedia. [Link]
-
Reddy, C. R., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 6(92), 89439-89443. [Link]
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Application Notes & Protocols: Leveraging the 4,5-Dihydro-3,5-diphenylisoxazole Scaffold for Modern Drug Discovery
Preamble: The Architectural Merit of the Isoxazoline Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess an innate ability to interact with a multitude of biological targets, offering a fertile starting point for drug discovery. The isoxazoline ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1] Its non-planar, three-dimensional geometry allows for an expanded exploration of chemical space, potentially leading to more effective and specific ligand-target interactions compared to flat, aromatic systems.[2] The 4,5-dihydro-3,5-diphenylisoxazole core, the focus of this guide, combines this privileged heterocycle with two phenyl rings, providing a synthetically tractable and versatile platform for creating diverse chemical libraries aimed at a spectrum of therapeutic targets.
This document serves as a technical guide for researchers and drug development professionals, providing not only the synthetic and analytical protocols but also the strategic rationale behind utilizing the this compound scaffold. We will delve into its synthesis, biological applications, and the crucial structure-activity relationships that drive successful lead optimization.
Section 1: Synthesis of the Core Scaffold and its Derivatives
The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery campaign. The 4,5-dihydroisoxazole ring is most commonly and efficiently constructed via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of the core scaffold.
Protocol 1.1: Synthesis of this compound
Causality: This protocol utilizes the in situ generation of benzonitrile oxide from benzaldehyde oxime using trichloroisocyanuric acid (TCCA), a safe and efficient solid oxidant. The highly reactive nitrile oxide is immediately trapped by styrene in a regioselective cycloaddition to yield the desired product. The regioselectivity is governed by the electronic and steric properties of the reacting species.[3]
Materials:
-
Benzaldehyde oxime
-
Styrene
-
Trichloroisocyanuric acid (TCCA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Setup: To a stirred solution of benzaldehyde oxime (1.0 mmol) and styrene (1.2 mmol) in 20 mL of DCM in a round-bottom flask at 0°C (ice bath), add TCCA (0.4 mmol) in one portion.
-
Reaction Initiation: Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture over 5 minutes. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The disappearance of the starting materials indicates reaction completion.
-
Work-up: Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation:
-
TLC: A single spot for the product, with a distinct Rf value from the starting materials, should be observed post-purification.
-
¹H NMR: Expect characteristic signals for the diastereotopic protons on the C4 carbon and the methine proton on the C5 carbon of the isoxazoline ring, along with aromatic proton signals.
-
Mass Spec: The molecular ion peak should correspond to the calculated mass of C₁₅H₁₃NO.
Section 2: Therapeutic Applications & Biological Evaluation
The this compound scaffold has been explored for a multitude of therapeutic applications, owing to the diverse biological activities exhibited by its derivatives.[3][4]
Anticancer Activity
Derivatives of the isoxazoline scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[6]
Mechanism Insight: Many small molecule anticancer agents function by intercalating with DNA or inhibiting key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. The rigid, three-dimensional structure of the diphenylisoxazole core allows it to fit into specific enzymatic pockets or grooves in macromolecules, disrupting their function and leading to cell death in rapidly dividing cancer cells.
Protocol 2.1: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: This protocol measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which can be quantified spectrophotometrically. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazoline derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the serially diluted compound solutions to the wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anticancer Activity Data Summary
| Compound Reference | Cell Line | Reported IC₅₀ / EC₅₀ (µM) | Citation |
| Derivative 38 | SKOV3 (Ovarian) | 6.83 | [5] |
| Derivative 38 | MDA-MB-231 (Breast) | 6.88 | [5] |
| Sclareol Derivative 34a | HepG2 (Liver) | 13.20 - 21.16 | [5] |
| Generic Isoxazolines | HCT-116 (Colon) | 17.7 - 58.8 | [2] |
Antimicrobial Activity
The isoxazoline scaffold is a key component in several antibacterial and antifungal agents.[7] Modifications to the phenyl rings can modulate the lipophilicity and electronic properties of the molecule, enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.
Mechanism Insight: A key bacterial target is the FtsZ protein, which is crucial for cell division.[8] Inhibiting FtsZ prevents the formation of the Z-ring, leading to filamentation and eventual cell death. In fungi, isoxazoline derivatives can target enzymes like CYP51, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[9]
Diagram: FtsZ Inhibition Mechanism
Caption: Inhibition of bacterial cell division via FtsZ.
Protocol 2.2: Antibacterial Susceptibility Testing (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that allows for direct comparison of the potency of different compounds.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized isoxazoline derivative
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antibacterial Activity Data Summary
| Compound Reference | Target Organism | Reported MIC (µg/mL) | Citation |
| Compound A16 | Methicillin-resistant S. aureus (MRSA) | ≤0.125 - 0.5 | [8] |
| Compound A16 | Penicillin-resistant S. aureus | ≤0.125 - 0.5 | [8] |
| 3-nitroisoxazolines | Bacillus subtilis | Moderate Activity | [2] |
| 3-nitroisoxazolines | Staphylococcus aureus | Moderate Activity | [2] |
Section 3: Structure-Activity Relationship (SAR) Analysis
The power of a scaffold lies in its potential for systematic modification to improve potency and selectivity. SAR studies on the this compound core provide a roadmap for rational drug design.
Key Insights:
-
Phenyl Ring Substituents: The nature and position of substituents on the C3 and C5 phenyl rings dramatically influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby affecting target binding.[10]
-
Stereochemistry: The C4 and C5 positions of the isoxazoline ring are chiral centers. The stereochemistry of these centers can be critical for specific receptor interactions, and separating and testing individual enantiomers or diastereomers is often a necessary step in lead optimization.
-
Scaffold Hopping: Replacing the isoxazole ring with a 4,5-dihydroisoxazole ring has been shown to broaden the antibacterial spectrum and significantly increase activity against S. aureus strains, demonstrating the value of subtle scaffold modifications.[8]
Diagram: Key Sites for SAR Exploration
Caption: Key modification points on the scaffold for SAR.
Conclusion & Future Directions
The this compound scaffold represents a validated and highly promising starting point for drug discovery campaigns targeting a wide array of diseases. Its synthetic tractability via 1,3-dipolar cycloaddition allows for the rapid generation of diverse libraries. The established anticancer and antimicrobial activities, coupled with a growing understanding of its structure-activity relationships, provide a solid foundation for future research.
Future efforts should focus on leveraging combinatorial chemistry to explore a wider range of substitutions on the phenyl rings, investigating the impact of stereochemistry on biological activity, and employing computational docking studies to rationalize observed SAR and guide the design of next-generation inhibitors with enhanced potency and selectivity.
References
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. National Institutes of Health (NIH). [Link]
-
SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
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Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. [Link]
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Synthesis and biological significance of some novel isoxazoline derivatives. World Journal of Pharmaceutical Research. [Link]
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Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. ResearchGate. [Link]
-
#1 Synthesis of 3,5-diphenylisoxazoline. YouTube. [Link]
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Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). [Link]
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Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]
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Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]
-
Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
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Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: A Guide to a Robust Antimicrobial Activity Assay of 4,5-Dihydro-3,5-diphenylisoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antimicrobial efficacy of 4,5-Dihydro-3,5-diphenylisoxazole derivatives. This guide is designed to ensure technical accuracy and reproducibility by explaining the causality behind experimental choices, thereby creating a self-validating system for your research.
The isoxazole moiety is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3][4]. The 4,5-dihydroisoxazole (isoxazoline) core, in particular, is a versatile scaffold in the development of novel therapeutic agents[5][6][7]. This document outlines the critical protocols for determining the antimicrobial profile of this compound derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Part 1: Foundational Concepts and Experimental Rationale
Before delving into specific protocols, it is crucial to understand the underlying principles of the assays. The choice of methodology is dictated by the need for quantitative, reproducible data that can effectively guide drug development efforts.
The Significance of Isoxazole Derivatives in Antimicrobial Research
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen, a feature that imparts diverse chemical reactivity and biological activity[1][2]. Their structural properties allow for interactions with various biological targets. While the precise mechanism of action for each derivative can vary, isoxazoles have been shown to interfere with essential cellular processes in microbes[1][3]. The introduction of diphenyl groups at the 3 and 5 positions of the 4,5-dihydroisoxazole ring can influence the compound's lipophilicity and steric hindrance, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Choosing the Right Assay: A Logic-Driven Approach
Two primary methods are recommended for the initial screening and characterization of the antimicrobial activity of these derivatives: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent plating for the Minimum Bactericidal Concentration (MBC).
-
Broth Microdilution (for MIC): This method is favored for its quantitative nature, providing a precise concentration at which microbial growth is inhibited[8][9][10]. It is a high-throughput method that allows for the simultaneous testing of multiple concentrations and derivatives in a 96-well plate format[11][12]. This quantitative data is essential for structure-activity relationship (SAR) studies.
-
Agar Well Diffusion (for Qualitative Screening): This method offers a simpler, cost-effective preliminary screen of antimicrobial activity[13][14][15]. It relies on the diffusion of the compound through an agar matrix, creating a zone of inhibition where microbial growth is prevented[13]. While less precise than broth microdilution, it provides a clear visual indication of antimicrobial efficacy[16].
-
Minimum Bactericidal Concentration (MBC): Determining the MBC is a critical subsequent step to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria)[17][18][19]. This is crucial for the development of effective therapeutics, as bactericidal agents are often preferred for severe infections[18]. An MBC is typically determined after an MIC assay[17][20].
Part 2: Detailed Experimental Protocols
These protocols are designed to be followed meticulously to ensure the generation of reliable and reproducible data.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the steps for determining the MIC of this compound derivatives using the broth microdilution method in a 96-well microtiter plate format[8][10][11].
Materials:
-
This compound derivatives
-
Sterile 96-well round-bottom microtiter plates[11]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[21]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile multichannel pipette
-
Incubator (37°C)
-
ELISA reader (optional, for quantitative growth assessment)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in sterile CAMHB to achieve a starting concentration of 256 µg/mL (or a suitable starting concentration based on expected activity).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate[11].
-
Add 200 µL of the 256 µg/mL compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process down to well 10[21]. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Protocol 2: Agar Well Diffusion Assay
This protocol provides a method for the qualitative screening of the antimicrobial activity of this compound derivatives[13][14].
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives dissolved in DMSO
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin)
-
Negative control (DMSO)
-
Incubator (37°C)
-
Calipers
Procedure:
-
Inoculation of Agar Plates:
-
Aseptically swab the surface of an MHA plate with a bacterial suspension adjusted to a 0.5 McFarland standard to create a uniform bacterial lawn[13].
-
-
Preparation of Wells:
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar[15].
-
-
Application of Test Compounds:
-
Carefully add a fixed volume (e.g., 100 µL) of the dissolved this compound derivative solution into a designated well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation and Measurement:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar[15].
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers[22].
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to assess the bactericidal activity of the compounds[17][18][19].
Materials:
-
Results from the Broth Microdilution MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot[21].
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum[17][19][21]. This is determined by observing the plate with the lowest concentration that shows no colony growth or only a few colonies.
-
The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (generally a ratio of ≤ 4) or bacteriostatic[18][21].
-
Part 3: Data Presentation and Visualization
Clear presentation of data is paramount for accurate interpretation and comparison of the antimicrobial activity of different derivatives.
Table 1: Representative Data Summary for Antimicrobial Activity
| Derivative ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| DPD-001 | S. aureus | 16 | 32 | 2 | Bactericidal |
| DPD-001 | E. coli | 64 | >128 | >2 | Bacteriostatic |
| DPD-002 | S. aureus | 8 | 16 | 2 | Bactericidal |
| DPD-002 | E. coli | 32 | 64 | 2 | Bactericidal |
| Positive Control | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Positive Control | E. coli | 1 | 2 | 2 | Bactericidal |
Disclaimer: The data presented in this table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Workflow Diagrams
Visualizing the experimental workflows can aid in understanding and executing the protocols accurately.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for MBC Determination following MIC Assay.
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Khan, A. U., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 13, 1028999. [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Journal of Pharmaceutical Research International. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54. [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
Semantic Scholar. (2024, June 14). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives showing antimicrobial activity (61–69). Retrieved from [Link]
-
National Institutes of Health. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]
-
ResearchGate. (2024, October 13). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
ResearchGate. (2021, April 17). (PDF) New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study against glucosamine-6-phosphate synthase. Retrieved from [Link]
-
SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). Retrieved from [Link]
-
Zadrozna, I., Kurkowska, J., Kruszewska, H., & Makuch, I. (2000). 4,5-Dihydroisoxazoles: testing of antimicrobial activity. Il Farmaco, 55(6-7), 499–501. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023, August 10). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]
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- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Anti-inflammatory Evaluation of 4,5-Dihydro-3,5-diphenylisoxazole Analogs
Introduction: The Therapeutic Potential of Isoxazole Analogs in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several approved drugs.[1][2] Specifically, 4,5-Dihydro-3,5-diphenylisoxazole and its analogs have emerged as promising candidates for the development of novel anti-inflammatory agents.[3][4][5] Their therapeutic potential is often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.[6][7][8][9]
This comprehensive guide provides a detailed framework for the preclinical evaluation of this compound analogs, outlining robust in vitro and in vivo protocols to characterize their anti-inflammatory activity. The methodologies described herein are designed to not only assess the efficacy of these compounds but also to provide insights into their potential mechanisms of action, a critical step in the drug discovery and development pipeline.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
A tiered in vitro screening approach is essential to efficiently identify and characterize the most promising analogs. This section details key cell-free and cell-based assays to probe the anti-inflammatory potential of the test compounds.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Rationale: The COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through COX inhibition. Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibitors are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9][11] Isoxazole-containing compounds have been identified as potent COX-2 inhibitors.[6][8][9]
Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (this compound analogs)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add the following to each well in the indicated order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
10 µL of the test compound solution at various concentrations.
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Color Development: Immediately add 10 µL of the colorimetric substrate solution.
-
Measurement: Read the absorbance at 590 nm using a microplate reader at 1-minute intervals for 5 minutes.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Expected Outcome: This assay will determine the IC₅₀ values of the isoxazole analogs for both COX-1 and COX-2, allowing for the assessment of their potency and selectivity.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
Rationale: Murine macrophage-like RAW 264.7 cells are a widely used in vitro model to study inflammation.[12][13] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][15][16] This model is invaluable for screening compounds that can suppress macrophage-mediated inflammation.
Experimental Workflow:
Caption: Workflow for evaluating isoxazole analogs in LPS-stimulated RAW 264.7 macrophages.
Protocol: Inhibition of Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test compounds (isoxazole analogs)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[17][18][19][20]
-
Sodium nitrite standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well of a new 96-well plate containing 50 µL of the collected supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)
Materials:
-
Supernatants from the LPS-stimulated RAW 264.7 cells
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Mechanistic Insights: NF-κB Signaling Pathway
Rationale: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[26][27][28][29][30] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Signaling Pathway Diagram:
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by isoxazole analogs.
Protocol: Western Blot for Phospho-IκBα
Procedure:
-
Culture and treat RAW 264.7 cells with isoxazole analogs and LPS as described previously, but for a shorter duration (e.g., 30 minutes) to capture the peak of IκBα phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the level of phospho-IκBα to total IκBα.
Expected Outcome: A reduction in the level of phosphorylated IκBα in the presence of the isoxazole analogs would suggest that they inhibit the NF-κB signaling pathway.
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are indispensable for confirming the anti-inflammatory efficacy of the lead compounds identified from in vitro screening.
Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the primary screening of anti-inflammatory drugs.[31][32][33][34][35][36] The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.
Protocol:
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Test compounds (isoxazole analogs)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups at different doses.
-
Compound Administration: Administer the test compounds and controls orally via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the paw volume at time t, and V₀ is the initial paw volume).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Expected Outcome: A significant reduction in paw edema in the groups treated with the isoxazole analogs compared to the vehicle control group will indicate in vivo anti-inflammatory activity.
Part 3: Data Presentation
Clear and concise data presentation is crucial for the interpretation of results.
Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Analogs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NO Production IC₅₀ (µM) in RAW 264.7 |
| Analog 1 | 15.2 | 0.8 | 19.0 | 5.4 |
| Analog 2 | >100 | 2.5 | >40 | 12.1 |
| Analog 3 | 8.9 | 9.2 | 0.97 | 25.8 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 10.5 |
| Celecoxib | 10.5 | 0.05 | 210 | 15.2 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| Analog 1 (25 mg/kg) | 0.52 ± 0.04 | 38.8 |
| Analog 1 (50 mg/kg) | 0.38 ± 0.05 | 55.3 |
| Indomethacin (10 mg/kg) | 0.41 ± 0.03 | 51.8 |
| p < 0.05, **p < 0.01 compared to Vehicle Control group. |
Conclusion
The protocols detailed in this application note provide a robust and comprehensive framework for the systematic evaluation of this compound analogs as potential anti-inflammatory agents. By combining cell-free, cell-based, and in vivo assays, researchers can effectively assess the potency, selectivity, and mechanism of action of these compounds, thereby accelerating the identification of promising drug candidates for the treatment of inflammatory diseases.
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Retrieved January 21, 2026, from [Link]
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
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Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Application Note: High-Throughput Screening of the Antioxidant Capacity of 4,5-Dihydro-3,5-diphenylisoxazole
Abstract
This technical guide provides a comprehensive framework for the robust in vitro evaluation of the antioxidant capacity of 4,5-Dihydro-3,5-diphenylisoxazole, a heterocyclic compound of interest in drug discovery. Recognizing the multifaceted nature of antioxidant activity, this document eschews a single-assay approach, instead detailing a suite of four complementary spectrophotometric methods: the DPPH and ABTS radical scavenging assays, and the FRAP and CUPRAC metal-reducing assays. For each method, we provide not only step-by-step protocols but also the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot effectively. The protocols are designed for a 96-well plate format, facilitating high-throughput screening. Emphasis is placed on experimental integrity through appropriate controls, the use of Trolox as a universal standard for equivalency calculations, and critical considerations for handling a non-polar analyte like this compound.
Introduction: The Rationale for a Multi-Assay Approach
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in pharmaceutical research and drug development. Isoxazole derivatives have garnered significant attention for their diverse biological activities, with many demonstrating notable antioxidant potential.
The compound this compound belongs to this promising class of heterocycles. However, a credible assessment of its antioxidant capacity cannot be reliably achieved through a single analytical method. Antioxidants can act via various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). Therefore, a single assay provides only a narrow view of a compound's potential.
This application note champions a multi-assay strategy to construct a more complete antioxidant profile for this compound. We will detail two radical scavenging assays (DPPH and ABTS) and two metal-reducing power assays (FRAP and CUPRAC), each probing different facets of antioxidant action. This integrated approach ensures a more thorough and reliable characterization of the compound's potential to combat oxidative stress.
Foundational Principles of Antioxidant Capacity Assays
A nuanced understanding of the chemistry underpinning each assay is critical for proper execution and data interpretation. The four assays presented here are based on distinct chemical reactions, providing a composite picture of the antioxidant's capabilities.
Radical Scavenging Assays
These assays directly measure the capacity of a compound to neutralize stable free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method relies on the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[1][2][3][4] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form DPPH-H, a pale yellow hydrazine.[3][4] The resulting loss of absorbance is directly proportional to the radical scavenging activity of the analyte.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay employs the ABTS•+ radical cation, which is generated by the oxidation of ABTS with potassium persulfate.[5][6][7] The resulting blue-green radical has a characteristic absorbance at 734 nm.[5][7] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution.[5] This assay is advantageous as the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[5]
Metal Ion Reducing Power Assays
These assays measure the ability of a compound to donate an electron to a metal ion, thereby reducing it. This reducing capacity is often correlated with antioxidant activity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the reduction of a colorless ferric iron (Fe³⁺) complex with 2,4,6-tripyridyl-s-triazine (TPTZ) to an intense blue ferrous iron (Fe²⁺)-TPTZ complex in an acidic medium (pH 3.6).[8][9][10] The change in absorbance at 593 nm is proportional to the total reducing power of the sample.[8] It is a simple and rapid method, but it should be noted that the low pH may not be representative of physiological conditions.[8]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex.[11][12][13][14] The resulting colored chelate exhibits a maximum absorbance at 450 nm.[11][12] A key advantage of the CUPRAC assay is that it is performed at a near-physiological pH of 7.0, which provides a more relevant assessment for biological systems compared to the FRAP assay.[13][14]
Experimental Design and Workflow
A systematic workflow is essential for obtaining reproducible and comparable data across the different assays.
Caption: General experimental workflow for antioxidant capacity measurement.
Detailed Protocols
The following protocols are optimized for a 96-well microplate format. It is imperative to perform all measurements in triplicate.
Sample and Standard Preparation
Causality: this compound is a non-polar molecule and is practically insoluble in water. Therefore, an appropriate organic solvent must be used. The "like dissolves like" principle dictates that non-polar compounds dissolve best in non-polar or slightly polar solvents.[15][16] Ethanol or methanol are suitable choices as they are compatible with the assay reagents. A high-concentration stock solution should be prepared and then serially diluted to create a range of concentrations for testing. This allows for the determination of a dose-response relationship and the calculation of the IC₅₀ value (the concentration required to achieve 50% of the maximum effect).
-
Test Compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of ethanol or methanol. Use sonication if necessary to ensure complete dissolution.
-
From this stock, prepare a series of working solutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) by serial dilution with the same solvent.
-
-
Trolox Standard Stock Solution (1 mM):
-
Accurately weigh 2.5 mg of Trolox.
-
Dissolve in 10 mL of ethanol or methanol.
-
Prepare a series of working standard solutions (e.g., 200, 100, 50, 25, 12.5 µM) by serial dilution.
-
DPPH Radical Scavenging Assay Protocol
Caption: Workflow for the DPPH antioxidant assay.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
-
Procedure:
-
Prepare DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.
-
Plate Setup:
-
Add 100 µL of the various concentrations of the test compound and Trolox standards into designated wells of a 96-well plate.
-
For the control well (A_control), add 100 µL of methanol.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation is crucial to allow the reaction between the antioxidant and the DPPH radical to reach a stable endpoint.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 The results are expressed as Trolox Equivalents (TEAC), determined from the Trolox standard curve.
ABTS Radical Cation Decolorization Assay Protocol
Caption: Workflow for the ABTS antioxidant assay.
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare ABTS•+ Radical Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This extended incubation ensures the complete generation of the radical cation.[5][7]
-
-
Prepare ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Plate Setup: Add 20 µL of the test compound and Trolox standards to the wells of a 96-well plate.
-
Reaction Initiation: Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
-
Calculation: The calculation is analogous to the DPPH assay: % Inhibition = [(A_control - A_sample) / A_control] * 100 Results are expressed as TEAC.
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
-
Procedure:
-
Prepare FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. The pre-warming ensures the reaction kinetics are optimal and consistent.
-
Plate Setup: Add 20 µL of the test compound and Trolox standards to the wells.
-
Reaction Initiation: Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Read the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or, for consistency, Trolox. The results are expressed as TEAC.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay Protocol
-
Reagents:
-
Copper(II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
-
Procedure:
-
Plate Setup: In the wells of a 96-well plate, add in the following order:
-
50 µL of test compound or Trolox standard.
-
50 µL of CuCl₂ solution.
-
50 µL of neocuproine solution.
-
50 µL of ammonium acetate buffer.
-
-
Incubation: Incubate at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 450 nm.
-
-
Calculation: A higher absorbance indicates a higher cupric ion reducing capacity. The results are calculated from the Trolox standard curve and expressed as TEAC.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in a structured table.
| Assay | Mechanism | Wavelength (nm) | Standard | Results Expression |
| DPPH | Radical Scavenging (HAT/SET) | 517 | Trolox | IC₅₀ (µg/mL) & TEAC (µM TE/mg) |
| ABTS | Radical Scavenging (HAT/SET) | 734 | Trolox | IC₅₀ (µg/mL) & TEAC (µM TE/mg) |
| FRAP | Metal Reduction (SET) | 593 | Trolox | TEAC (µM TE/mg) |
| CUPRAC | Metal Reduction (SET) | 450 | Trolox | TEAC (µM TE/mg) |
Interpretation: A comprehensive antioxidant profile is built by comparing the TEAC values across the different assays. High TEAC values in both DPPH and ABTS assays would indicate potent radical scavenging activity. High values in FRAP and CUPRAC assays would suggest strong electron-donating capabilities. Discrepancies between the results of the different assays can provide insights into the specific mechanism of antioxidant action of this compound. For instance, a high CUPRAC value but a moderate FRAP value might be attributed to the different pH conditions of the assays.
Conclusion
The protocols detailed in this application note provide a robust and high-throughput platform for the comprehensive assessment of the antioxidant capacity of this compound. By employing a multi-assay approach, researchers can move beyond a simplistic evaluation to a more nuanced understanding of the compound's antioxidant profile. This detailed characterization is an indispensable step in the preclinical evaluation of novel antioxidant drug candidates.
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.
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Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856.
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Apak, R., Güçlü, K., Demirata, B., Özyürek, M., Çelik, S. E., Bektaşoğlu, B., Berker, K. I., & Özyurt, D. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496–1547.
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Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.
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Pérez-Jiménez, J., Arranz, S., Tabernero, M., Díaz-Rubio, M. E., Serrano, J., Goñi, I., & Saura-Calixto, F. (2008). Updated methodology to determine antioxidant capacity in plant foods, oils and beverages: Extraction, measurement and expression of results. Food Research International, 41(3), 274-285.
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Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the TEAC assay. Food and Chemical Toxicology, 42(1), 45-49.
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Protocol for the NMR Characterization of 3,5-diphenyl-4,5-dihydroisoxazole
Abstract
This comprehensive application note provides a detailed protocol for the structural characterization of 3,5-diphenyl-4,5-dihydroisoxazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide outlines a systematic approach from sample preparation to the acquisition and interpretation of ¹H and ¹³C NMR spectra. By integrating established methodologies with field-proven insights, this document ensures the generation of high-quality, reproducible NMR data for this specific heterocyclic compound.
Introduction: The Significance of NMR in Heterocyclic Drug Discovery
3,5-diphenyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazoline class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the purity and identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides intricate details about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This protocol details the necessary steps to acquire and interpret high-fidelity ¹H and ¹³C NMR spectra for 3,5-diphenyl-4,5-dihydroisoxazole.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[3] The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to transition to a higher energy state.[2] The subsequent relaxation of these nuclei back to their ground state emits a signal that is detected and processed to generate an NMR spectrum.
The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows for the differentiation of chemically non-equivalent nuclei within a molecule. Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling or J-coupling , leads to the splitting of NMR signals, providing valuable information about the connectivity of atoms.[1]
Experimental Workflow for NMR Characterization
The successful NMR characterization of 3,5-diphenyl-4,5-dihydroisoxazole involves a systematic workflow, from meticulous sample preparation to the final analysis of the spectral data.
Caption: Workflow for NMR characterization of 3,5-diphenyl-4,5-dihydroisoxazole.
Detailed Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Materials:
-
3,5-diphenyl-4,5-dihydroisoxazole (5-10 mg for ¹H NMR, 15-30 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vial
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of 3,5-diphenyl-4,5-dihydroisoxazole for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
-
Dissolution: In a small, clean, and dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice for non-polar to moderately polar organic molecules.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Protocol:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard 30-degree pulse sequence for routine qualitative and quantitative analysis. |
| Spectral Width (SW) | ~16 ppm | To encompass the entire proton chemical shift range for organic molecules. |
| Acquisition Time (AQ) | 2-4 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2-5 s | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Number of Scans (NS) | 8-16 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |
| Temperature | 298 K | Standard room temperature acquisition. |
¹³C NMR Acquisition Protocol:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard proton-decoupled pulse sequence with a 30-degree pulse. |
| Spectral Width (SW) | ~220 ppm | To cover the full range of carbon chemical shifts in organic molecules. |
| Acquisition Time (AQ) | 1-2 s | Adequate for good digital resolution. |
| Relaxation Delay (D1) | 2 s | A sufficient delay for most carbon nuclei to relax. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is necessary to compensate for the low natural abundance of ¹³C. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.
Spectral Analysis and Data Interpretation
The structure of 3,5-diphenyl-4,5-dihydroisoxazole with atom numbering for NMR assignment is shown below.
Caption: Structure of 3,5-diphenyl-4,5-dihydroisoxazole with key atoms labeled.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3,5-diphenyl-4,5-dihydroisoxazole in CDCl₃ exhibits a characteristic ABX spin system for the protons on the dihydroisoxazole ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 5.75 | dd | 11.0, 8.3 | 1H |
| H-4a | 3.79 | dd | 16.6, 11.0 | 1H |
| H-4b | 3.31 | dd | 16.6, 8.3 | 1H |
| Aromatic-H | 7.70 | dd | 8.0, 4.0 | 2H |
| Aromatic-H | 7.30-7.42 | m | - | 8H |
| Experimental data obtained from a publication by the Royal Society of Chemistry. |
Interpretation:
-
The proton at the C5 position (H-5) appears as a doublet of doublets due to coupling with the two diastereotopic protons at the C4 position.
-
The two protons at the C4 position (H-4a and H-4b) are chemically non-equivalent and appear as two distinct doublet of doublets. They are coupled to each other (geminal coupling) and to the H-5 proton (vicinal coupling).
-
The aromatic protons appear in the expected downfield region between 7.30 and 7.70 ppm.
¹³C NMR Spectral Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C3) | ~157 |
| CH (C5) | ~82 |
| CH₂ (C4) | ~43 |
| Aromatic-C | 125-142 |
| These are predicted values and should be confirmed by experimental data. |
Safety and Best Practices
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling NMR solvents and samples.
-
Deuterated solvents are expensive and should be handled with care to avoid contamination and waste.
-
Never bring ferromagnetic materials near the NMR magnet.
-
Ensure NMR tubes are clean and free of any solid particles before use.
Conclusion
This application note provides a robust and detailed protocol for the comprehensive NMR characterization of 3,5-diphenyl-4,5-dihydroisoxazole. By following these guidelines, researchers can confidently acquire high-quality ¹H and ¹³C NMR spectra, enabling accurate structural verification and purity assessment. The provided experimental ¹H and predicted ¹³C NMR data serve as a valuable reference for the interpretation of newly acquired spectra.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 5(5), 3470-3473. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Diphenyl-isoxazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
-
Clark, T., & Halkes, S. J. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation in Organic Chemistry (pp. 111-140). John Wiley & Sons, Ltd. Retrieved from [Link]
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- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for 4,5-Dihydroisoxazoles as FtsZ Inhibitors
Introduction: Targeting the Achilles' Heel of Bacterial Division
The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents that operate via unexploited mechanisms of action.[1][2] Bacterial cell division, a fundamental process for proliferation and pathogenesis, represents a largely untapped area for therapeutic intervention.[3][4] Central to this process is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin.[1][5] In the initial stages of cytokinesis, FtsZ monomers polymerize in a GTP-dependent manner at the future division site to form a dynamic, ring-like structure known as the Z-ring.[2][4][6] This Z-ring acts as a scaffold, recruiting at least a dozen other proteins that constitute the divisome, the molecular machinery responsible for septal peptidoglycan synthesis and eventual cell constriction.[1][2]
Disruption of FtsZ assembly or function is lethal to the bacterium, making it an attractive and promising target for new antibiotics.[7][8] Several key features validate FtsZ as a premier target:
-
Essentiality and Conservation: FtsZ is highly conserved across a wide range of bacterial species and is essential for their viability.[2][7]
-
Structural Divergence: While functionally analogous to tubulin, FtsZ shares less than 20% sequence identity, providing a structural basis for developing inhibitors that are selective for the bacterial protein, thereby minimizing toxicity to human cells.[2][7]
FtsZ possesses two primary druggable pockets: the nucleotide-binding domain (NBD) where GTP binds, and a distinct allosteric site known as the inter-domain cleft (IDC).[2][5] The IDC, located between the N-terminal GTP-binding domain and the C-terminal domain, is considered a superior target. Its sequence and structure have lower similarity to any pockets in tubulin, enhancing the potential for selective inhibition and reducing the likelihood of off-target effects in mammalian cells.[1][5]
The 4,5-Dihydroisoxazole Scaffold: A New Frontier in FtsZ Inhibition
Recent structure-based drug design efforts have identified benzamide derivatives as potent FtsZ inhibitors that bind to the allosteric IDC.[5] Building on this foundation, medicinal chemists have rationally designed and synthesized novel derivatives incorporating a 4,5-dihydroisoxazole ring.[9] This chemical modification has proven to be particularly effective. Notably, substituting a 4,5-dihydroisoxazole ring for a traditional isoxazole ring has been shown to broaden the antibacterial spectrum and significantly increase potency against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
These compounds typically function by perturbing the delicate balance of FtsZ polymerization and its associated GTPase activity. By binding to the IDC, they can either inhibit the formation of FtsZ protofilaments or induce the formation of aberrant, non-functional polymers, ultimately leading to a catastrophic failure of cell division.[8][11]
Mechanism of Action: Disrupting the Z-Ring Assembly
The inhibitory action of 4,5-dihydroisoxazoles is centered on the disruption of FtsZ's dynamic assembly. The binding of the inhibitor to the inter-domain cleft induces conformational changes that interfere with the protein's ability to polymerize correctly or hydrolyze GTP, a process essential for the treadmilling and constriction of the Z-ring.
Caption: Mechanism of FtsZ inhibition by 4,5-dihydroisoxazoles.
Experimental Workflow for Inhibitor Validation
A systematic approach is required to validate a compound as a specific FtsZ inhibitor. The workflow integrates biochemical assays to confirm target engagement with microbiological assays to determine antibacterial efficacy.
Caption: High-level workflow for the evaluation of FtsZ inhibitors.
Application Protocols
The following protocols provide detailed methodologies for characterizing the effects of 4,5-dihydroisoxazole derivatives on FtsZ function and bacterial viability.
Protocol 1: FtsZ Polymerization Assay by 90° Angle Light Scattering
Principle: This assay monitors FtsZ polymerization in real-time. The formation of FtsZ protofilaments from monomers increases the mass of particles in solution, leading to a corresponding increase in scattered light intensity. Inhibitors of polymerization will prevent or reduce this increase.
Causality: Real-time kinetic data provides immediate insight into how a compound affects the rate and extent of FtsZ assembly, which is more informative than endpoint assays alone.
Materials:
-
Purified FtsZ protein (e.g., from S. aureus or E. coli)
-
Polymerization Buffer (PB): 50 mM MES or MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl₂
-
GTP stock solution: 100 mM in water, pH 7.0
-
Test compound (4,5-dihydroisoxazole derivative) dissolved in DMSO
-
DMSO (vehicle control)
-
Fluorometer with a thermostatted cuvette holder set to 37°C
Procedure:
-
Set up the fluorometer to measure light scattering with both excitation and emission wavelengths set to 350 nm and a slit width of 5 nm.
-
In a quartz cuvette, add FtsZ to a final concentration of 10-12 µM in PB.
-
Add the test compound to the desired final concentration (e.g., in a range from 0.1 to 100 µM). For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the mixture for 10 minutes at 37°C to allow for compound binding.
-
Establish a stable baseline reading for 60-120 seconds.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering signal for 10-20 minutes.
Self-Validation & Controls:
-
Positive Control (Maximal Polymerization): FtsZ + GTP + DMSO. This establishes the maximum signal.
-
Negative Control (No Polymerization): FtsZ + DMSO (no GTP). The signal should remain at baseline.
-
Reference Inhibitor: A known FtsZ inhibitor can be used to validate assay performance.
Data Interpretation: A dose-dependent decrease in the light scattering signal relative to the positive control indicates inhibition of FtsZ polymerization.[12][13]
Protocol 2: FtsZ GTPase Activity Assay
Principle: FtsZ's GTPase activity is coupled to its polymerization dynamics. This assay quantifies the rate of GTP hydrolysis by measuring the amount of inorganic phosphate (Pi) released. A malachite green-based colorimetric method is highly sensitive for detecting Pi.[4]
Causality: Measuring GTPase activity is crucial because some inhibitors do not block polymerization but rather hyper-stabilize filaments, which paradoxically can inhibit GTPase activity and still block cell division.[1][8]
Materials:
-
Purified FtsZ protein
-
Assay Buffer: 50 mM MOPS (pH 6.5), 200 mM KCl, 5 mM MgCl₂
-
GTP stock solution: 10 mM
-
Test compounds in DMSO
-
Malachite Green Phosphate Assay Kit
Procedure:
-
In a 96-well microplate, add 3 µM of FtsZ to the assay buffer.[4]
-
Add serial dilutions of the test compound. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.[4]
-
Initiate the reaction by adding GTP to a final concentration of 250 µM.[4]
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction and develop color by adding the malachite green working reagent according to the manufacturer's instructions.
-
Incubate for an additional 20-30 minutes at 37°C for color development.[4]
-
Read the absorbance at ~620-650 nm using a microplate reader.
-
Create a standard curve using the provided phosphate standards to convert absorbance values to Pi concentration.
Self-Validation & Controls:
-
No Inhibitor Control: FtsZ + GTP + DMSO (represents 100% activity).
-
No FtsZ Control: Assay Buffer + GTP + DMSO (background hydrolysis).
-
No GTP Control: FtsZ + Assay Buffer + DMSO (baseline).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard procedure.
Causality: While biochemical assays confirm target engagement, the MIC value determines if the compound can effectively penetrate the bacterial cell envelope and exert its effect in a biological context, which is the ultimate goal.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound serially diluted in DMSO or CAMHB
-
Sterile 96-well microplates
Procedure:
-
Prepare a bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in CAMHB.
-
In a 96-well plate, prepare 2-fold serial dilutions of the test compound in CAMHB.
-
Inoculate each well (except the sterility control) with the bacterial suspension. The final volume in each well should be 100-200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity.
Self-Validation & Controls:
-
Growth Control: Bacteria + CAMHB + DMSO (should show robust growth).
-
Sterility Control: CAMHB only (should remain clear).
-
Reference Antibiotic: A standard antibiotic (e.g., vancomycin for S. aureus) should be run in parallel to ensure the assay and bacterial susceptibility are within expected ranges.
Data Summary and Interpretation
The ultimate goal is to identify compounds that are potent against the FtsZ target, exhibit strong whole-cell antibacterial activity, and are non-toxic to mammalian cells.
| Parameter | Example Lead Compound (Isoxazole-1) | Interpretation |
| FtsZ Polymerization IC₅₀ | 5.2 µM | Direct measure of target engagement; indicates potent inhibition of FtsZ assembly. |
| FtsZ GTPase Activity IC₅₀ | 8.7 µM | Confirms the compound disrupts FtsZ's enzymatic function, which is linked to polymerization dynamics.[5] |
| MIC vs. S. aureus | 1 µg/mL | Excellent whole-cell activity against a key Gram-positive pathogen. |
| MIC vs. MRSA | 1-2 µg/mL | Retains potency against drug-resistant strains, a critical feature for a new antibiotic.[5] |
| MIC vs. B. subtilis | 0.5 µg/mL | Demonstrates broad-spectrum potential against other Gram-positive bacteria. |
| Cytotoxicity CC₅₀ (HeLa cells) | > 64 µg/mL | High value indicates good selectivity for the bacterial target over human cells.[5] |
| Selectivity Index (CC₅₀/MIC) | > 64 | A high selectivity index (>10) is a strong indicator of a promising therapeutic window. |
A compound with a profile similar to "Isoxazole-1" would be considered a strong lead candidate. A significant discrepancy between biochemical potency (low IC₅₀) and whole-cell activity (high MIC) might suggest issues with compound uptake through the bacterial cell wall and membrane or susceptibility to efflux pumps.[1]
References
-
Pradhan, P., Margolin, W., & Beuria, T. K. (2022). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences. [Link]
-
Artola, M., et al. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules. [Link]
-
Luo, A., et al. (2022). Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation. ResearchGate. [Link]
-
Shi, Y., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry. [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. [Link]
-
Casiraghi, A., et al. (2022). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. [Link]
-
González-Alvarez, M., et al. (2019). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules. [Link]
-
Loose, M., & Mitchison, T. J. (2014). The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns. Nature Cell Biology. [Link]
-
JoVE. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations. YouTube. [Link]
-
Cheng, M., et al. (2020). Recent progress of bacterial FtsZ inhibitors with a focus on peptides. The FEBS Journal. [Link]
-
Wang, X., et al. (2023). Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. European Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What are FtsZ inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Bi, F., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. European Journal of Medicinal Chemistry. [Link]
-
Bi, F., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. ResearchGate. [Link]
-
Gubbens, J., et al. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry. [Link]
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- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Testing of 4,5-Dihydro-3,5-diphenylisoxazole on Cancer Cell Lines
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The 4,5-dihydroisoxazole (isoxazoline) core, in particular, is the subject of intensive research due to its synthetic accessibility and diverse biological functions.[3][4] Compounds featuring this scaffold have been reported to exhibit significant cytotoxic effects against various human cancer cell lines, such as those for breast, colon, cervical, and lung cancer, as well as leukemia.[5][6] The anticancer mechanisms of isoxazole derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.[7][8]
This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 4,5-Dihydro-3,5-diphenylisoxazole, as a potential anticancer agent. It outlines detailed protocols for a tiered experimental approach, from initial cytotoxicity screening to more in-depth mechanistic studies, and provides a framework for interpreting the generated data.
Tier 1: Primary Screening for Cytotoxic Activity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. This allows for the determination of the compound's potency (e.g., IC50 value) and provides a basis for selecting cell lines and concentration ranges for further mechanistic studies. Two robust and widely used colorimetric assays for this purpose are the Sulforhodamine B (SRB) and MTT assays.[1]
Rationale for Assay Selection
-
SRB Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It is a simple, sensitive, and reproducible method for measuring cell density and is less prone to interference from metabolic inhibitors than tetrazolium-based assays.[1]
-
MTT Assay: This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. It is a widely adopted method for assessing cell viability.[9]
Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Data Output
The results of the cytotoxicity screening can be summarized in a table to compare the potency of this compound across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| HCT-116 | Colon Carcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HeLa | Cervical Adenocarcinoma | Hypothetical Value |
Tier 2: Mechanistic Investigation - Apoptosis and Cell Cycle Analysis
Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism of cell death. Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents cancer cells from proliferating.[7]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating the mechanism of action.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[10]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with PI staining is a widely used technique to analyze DNA content and assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] This allows for the identification of cell cycle arrest at specific checkpoints.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[13]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[4]
Potential Signaling Pathways
Based on studies of similar isoxazole derivatives, this compound may exert its effects through several key signaling pathways.
Caption: Potential signaling pathways affected by the compound.
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that promotes cell proliferation, growth, and survival.[1] Inhibition of this pathway is a common mechanism for anticancer drugs.[6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[14]
-
Apoptosis Regulation: Isoxazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins (e.g., upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2) and activating caspases.[15][16] Some derivatives may also activate p53, a key tumor suppressor protein.[17]
Tier 3: Evaluation of Anti-Metastatic Potential
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. Therefore, it is valuable to assess the effect of this compound on these processes.
Protocol: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in vitro.[8]
-
Create a Monolayer: Grow cells to a confluent monolayer in 6-well plates.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing sub-lethal concentrations of the compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration.
Protocol: Transwell Migration Assay
The Transwell or Boyden chamber assay is used to assess the migratory response of cells towards a chemoattractant.
-
Chamber Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed cells, pre-treated with the compound in serum-free medium, into the upper chamber.
-
Incubation: Incubate for a period sufficient for cells to migrate through the membrane (e.g., 12-24 hours).
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel), and the protocol is otherwise similar.[17]
Summary and Future Directions
This tiered approach provides a systematic framework for the in vitro evaluation of this compound as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of migration, would provide a strong rationale for further preclinical development, including in vivo studies in animal models. Subsequent investigations could also delve deeper into the specific molecular targets within the identified signaling pathways.
References
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A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in presence of Chloramine-T. ResearchGate. Available from: [Link].
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. Available from: [Link].
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. National Center for Biotechnology Information. Available from: [Link].
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Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Dadmal-Appalanaidu/2451f1f70e944d1804f58f44d852a4205f4260f8]([Link].
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Application Notes & Protocols for Green Chemistry Approaches to 4,5-Dihydroisoxazole Synthesis
Introduction: The Significance of 4,5-Dihydroisoxazoles and the Imperative for Green Synthesis
The 4,5-dihydroisoxazole (also known as 2-isoxazoline) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Compounds incorporating this ring system exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, anti-HIV, and antifungal properties.[1] Their utility as versatile synthetic intermediates further elevates their importance in organic synthesis.[1]
Traditionally, the synthesis of 4,5-dihydroisoxazoles has relied on methods that often involve hazardous reagents, volatile organic solvents, and significant energy consumption. The growing emphasis on sustainable chemical practices, encapsulated by the principles of green chemistry, necessitates a shift towards more environmentally benign synthetic strategies. This guide provides an in-depth exploration of modern, green approaches to 4,5-dihydroisoxazole synthesis, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present detailed, field-proven protocols.
The cornerstone of 4,5-dihydroisoxazole synthesis is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene.[1][2] Green innovations in this area focus on alternative energy sources, greener reaction media, and catalyst efficiency to minimize environmental impact while maximizing synthetic efficiency.
Core Green Synthetic Strategies
Several innovative techniques have emerged that align the synthesis of 4,5-dihydroisoxazoles with the principles of green chemistry. These methods aim to reduce reaction times, energy consumption, and waste generation.
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, offers a potent green alternative to conventional heating.[3] The physical phenomenon underpinning sonochemistry is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This collapse generates localized "hot spots" with extremely high temperatures and pressures, dramatically accelerating reaction rates.[3]
Causality: The intense energy from cavitation enhances mass transfer and provides the activation energy for the cycloaddition reaction, often leading to shorter reaction times, higher yields, and milder overall reaction conditions compared to traditional thermal methods.[4][5]
A notable advantage of ultrasound-assisted synthesis is its ability to promote reactions in greener solvents, such as water or ethanol.[4][6] This approach minimizes the reliance on hazardous volatile organic compounds (VOCs).
Experimental Protocol 1: Ultrasound-Assisted One-Pot Synthesis of 3-Aryl-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water
This protocol details a one-pot, three-component synthesis of azo-isoxazoline derivatives under ultrasonic irradiation, utilizing water as a green solvent.[6]
Workflow Diagram:
Caption: One-pot workflow for ultrasound-assisted synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium dichloroisocyanurate (SDIC) (0.5 mmol)
-
4-(Allyloxy)azobenzene (1 mmol)
-
Deionized water (10 mL)
-
Ultrasonic bath (e.g., 47 kHz, 80 W)
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of water.
-
Add sodium dichloroisocyanurate (SDIC) (0.5 mmol) to the mixture. SDIC serves as an environmentally friendly and inexpensive oxidizing agent for the in situ generation of the nitrile oxide from the aldoxime formed in the reaction.
-
Sonicate the reaction mixture in an ultrasonic bath for 10 minutes at 25 °C. Monitor the formation of the aldoxime intermediate by Thin Layer Chromatography (TLC).
-
Add 4-(allyloxy)azobenzene (1 mmol) to the reaction mixture.
-
Continue sonication for an additional 15 to 20 minutes, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, the product typically precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the desired 3-aryl-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazoline.
Trustworthiness: This self-validating system allows for easy monitoring of reaction completion via TLC. The high yields (typically 75-90%) and purity of the precipitated product often eliminate the need for further chromatographic purification, thus reducing solvent waste.[6]
Microwave-Assisted Synthesis: Efficient and Rapid Heating
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, providing a rapid and efficient method for heating reactions.[7] Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8]
Causality: This direct energy transfer can dramatically reduce reaction times from hours to minutes, often with improved yields and fewer side products.[7][9] The efficiency of microwave heating can also enable the use of less reactive reagents or lower catalyst loadings.
Experimental Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazolines
This protocol describes the synthesis of isoxazolines from α,β-unsaturated ketones (chalcones) and hydroxylamine hydrochloride under microwave irradiation.[10][11]
Reaction Scheme Diagram:
Caption: General scheme for microwave-assisted synthesis.
Materials:
-
Substituted chalcone (0.01 mol)
-
Hydroxylamine hydrochloride (0.01 mol)
-
Ethanol (as solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).
-
Add a minimal amount of ethanol to wet the solids.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 2-5 minutes at a suitable power level (e.g., 680 Watts), monitoring the internal temperature and pressure. The optimal time and power will depend on the specific substrates and the microwave unit.
-
After irradiation, allow the vessel to cool to room temperature.
-
Treat the reaction mixture with ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 4,5-dihydroisoxazole derivative.[9]
Trustworthiness: The rapid nature of this protocol allows for quick optimization of reaction conditions. The purity of the product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR). The significant reduction in reaction time is a key validation of the method's efficiency.[9][10]
Synthesis in Green Solvents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Water and bio-based solvents are excellent green alternatives to traditional volatile organic compounds.
Gluconic Acid Aqueous Solution (GAAS): A promising bio-based, biodegradable, and recyclable solvent system. It can act as both the reaction medium and a catalyst for certain transformations.
Experimental Protocol 3: Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Gluconic Acid
This protocol outlines a one-pot, three-component reaction for the synthesis of isoxazol-5(4H)-ones using an aqueous solution of gluconic acid as a green and recyclable medium.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
50 wt% Gluconic acid aqueous solution (GAAS) (5 mL)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 5 mL of 50 wt% GAAS.
-
Heat the mixture to 70 °C with stirring. The gluconic acid solution acts as both a solvent and an acidic catalyst for the Knoevenagel condensation.
-
Monitor the reaction by TLC. The reaction is typically complete within 45 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Concentrate the ethyl acetate extract under reduced pressure to obtain the crude product.
-
Purify the crude solid by crystallization from ethanol.
-
The remaining aqueous GAAS layer can be recycled and reused for subsequent reactions.
Trustworthiness: The reusability of the gluconic acid solution is a key validation of the protocol's green credentials. Consistent yields across several cycles demonstrate the robustness of the catalytic system.
Data Summary of Green Synthesis Approaches
| Method | Energy Source | Solvent | Typical Reaction Time | Typical Yield | Key Advantages |
| Ultrasound-Assisted | Acoustic Cavitation | Water, Ethanol | 15-40 min[4] | 60-93%[4] | Rapid, mild conditions, use of green solvents, high yields. |
| Microwave-Assisted | Microwave Irradiation | Ethanol, Solvent-free | 2-10 min[9][10] | 70-90%[9][10] | Extremely rapid, high yields, improved purity. |
| Green Solvent (GAAS) | Conventional Heating | 50% aq. Gluconic Acid | 45 min | 85-95% | Bio-based, recyclable solvent/catalyst, high yields. |
Conclusion and Future Outlook
The green synthesis of 4,5-dihydroisoxazoles is a rapidly advancing field. The adoption of techniques such as ultrasound and microwave irradiation, coupled with the use of environmentally benign solvents like water and gluconic acid, offers significant advantages over traditional methods. These approaches not only reduce the environmental footprint of synthetic processes but also often lead to improved reaction efficiencies, higher yields, and shorter reaction times. For professionals in drug development, these methodologies provide a pathway to synthesize libraries of bioactive compounds in a more sustainable and cost-effective manner. Future research will likely focus on the development of even more efficient catalysts, the expansion of multicomponent reactions, and the use of flow chemistry to further enhance the green credentials of 4,5-dihydroisoxazole synthesis.
References
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Ultrasound‐Promoted Radical Synthesis of 5‐Methylselanyl‐4,5‐dihydroisoxazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. Retrieved January 20, 2026, from [Link]
-
Martina, K., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 95. Retrieved January 20, 2026, from [Link]
-
Molina, C. T., & Aguiar, A. P. (2003). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Heterocyclic Communications, 9(5), 535-540. Retrieved January 20, 2026, from [Link]
-
Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. Retrieved January 20, 2026, from [Link]
-
Martina, K., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7. Retrieved January 20, 2026, from [Link]
-
de Souza, A. C. S., et al. (2021). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazol-5(4H)-ones: in vitro Activities and Principal Component Analysis. Journal of the Brazilian Chemical Society, 32(8), 1635-1647. Retrieved January 20, 2026, from [Link]
- CN104193710A - 3,4,5-, trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use. (n.d.). Google Patents.
-
Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Martina, K., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. PMC. Retrieved January 20, 2026, from [Link]
-
Kotian, S. Y., et al. (2013). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Righi, P., et al. (2002). Solution- and solid-phase synthesis of 4-hydroxy-4,5-dihydroisoxazole derivatives from enantiomerically pure N-tosyl-2,3-aziridine alcohols. Slideshare. Retrieved January 20, 2026, from [Link]
-
Adu-Ampratwum, D., et al. (2021). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved January 20, 2026, from [Link]
- CN104086603A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. (n.d.). Google Patents.
-
Bougrin, K., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. Retrieved January 20, 2026, from [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]
-
Knight, D. W., et al. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (2007). Zenodo. Retrieved January 20, 2026, from [Link]
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Yadav, A. R., et al. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved January 20, 2026, from [Link]
-
Patneedi, C. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan J. Chem, 8(1), 1-8. Retrieved January 20, 2026, from [Link]
-
Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2021). Current Trends in Biotechnology and Pharmacy. Retrieved January 20, 2026, from [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2023). ACS Pharmacology & Translational Science. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). Retrieved January 20, 2026, from [Link]
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Barluenga, J., et al. (1992). ChemInform Abstract: Synthesis of 4,5‐Dihydroisoxazole and Isoxazolin‐5‐ones. Sci-Hub. Retrieved January 20, 2026, from [Link]
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Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. (2021). PMC. Retrieved January 20, 2026, from [Link]
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Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications. Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydro-3,5-diphenylisoxazole
Introduction: Welcome to the technical support guide for the synthesis of 4,5-dihydro-3,5-diphenylisoxazole. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of isoxazoline heterocycles. The primary and most effective route to this molecule is the [3+2] cycloaddition reaction, a classic example of 1,3-dipolar cycloaddition, between in situ generated benzonitrile oxide and styrene.[1][2] While mechanistically elegant, this reaction is often plagued by challenges that can significantly impact yield and purity. This guide provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs) & Troubleshooting
Core Synthesis & Mechanistic Understanding
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
The synthesis is a concerted, pericyclic [3+2] cycloaddition reaction.[1] In this process, the 1,3-dipole, benzonitrile oxide, reacts with a dipolarophile, styrene, to form a five-membered heterocyclic ring. The benzonitrile oxide is highly reactive and unstable, and thus it is almost always generated in situ (in the reaction mixture) immediately prior to its reaction with styrene.[3][4] The regioselectivity of the reaction, which overwhelmingly favors the 3,5-disubstituted product over the 3,4-isomer, is governed by the electronic properties and coefficients of the Frontier Molecular Orbitals (HOMO and LUMO) of the dipole and dipolarophile.[1][5]
Caption: Overall reaction scheme for isoxazoline synthesis.
Troubleshooting: Low Yield & Side Reactions
Q2: My reaction yield is consistently below 40%. What are the most likely causes?
Low yield is the most common complaint and typically stems from one critical issue: the fate of the benzonitrile oxide intermediate. Because it is highly reactive, any benzonitrile oxide that does not immediately react with styrene will undergo a rapid dimerization to form 3,4-diphenylfuroxan (also known as 1,2,5-oxadiazole 2-oxide).[6][7]
Primary Causes of Low Yield:
-
Rapid Benzonitrile Oxide Generation: If the nitrile oxide is generated too quickly, its concentration in the solution becomes high, favoring the second-order dimerization reaction over the desired cycloaddition with styrene.
-
Inefficient Trapping by Styrene: If the styrene concentration is too low or if the reaction conditions do not favor the cycloaddition, the nitrile oxide will persist long enough to dimerize.
-
Degradation of Starting Materials: The primary precursor, benzaldoxime, can degrade over time. The oxidizing or halogenating agents used to generate the nitrile oxide must also be of high purity and activity.
Q3: I've isolated a significant amount of a high-melting point, white crystalline solid along with my product. What is it, and how can I prevent it?
This byproduct is almost certainly 3,4-diphenylfuroxan , the dimer of benzonitrile oxide.[6] Its formation is the primary competitive pathway that lowers your yield.
Strategies to Minimize Dimerization:
-
Slow Addition is Critical: The key is to maintain a very low, steady-state concentration of benzonitrile oxide. This is achieved by the slow, dropwise addition of the reagent that generates the dipole. For example, if you are using triethylamine (Et₃N) to dehydrochlorinate benzohydroximoyl chloride, add the Et₃N solution via a syringe pump over several hours.
-
Ensure Proper Stoichiometry: Use a slight excess of the "trap" (styrene), typically 1.2 to 1.5 equivalents, to ensure there is always a dipolarophile ready to react with any newly formed benzonitrile oxide.
-
Control the Temperature: Lower temperatures (e.g., 0 °C to room temperature) generally slow down the rate of both dimerization and cycloaddition, but can give better selectivity by allowing the slow-addition protocol to be more effective.
Caption: Competing reaction pathways for the benzonitrile oxide intermediate.
Optimizing Reagents and Reaction Conditions
Q4: Which method of generating benzonitrile oxide gives the best yield?
There is no single "best" method, as the choice depends on substrate compatibility, available reagents, and scale. However, the two most common and reliable methods are dehydrohalogenation and direct oxidation.
| Method | Description | Reagents | Advantages | Disadvantages |
| Dehydrohalogenation | A two-step process. First, benzaldoxime is converted to benzohydroximoyl chloride. This stable intermediate is then treated with a non-nucleophilic base to eliminate HCl, forming the nitrile oxide in situ.[3] | 1. NCS, TCCA or NaOCl2. Triethylamine (Et₃N) or other hindered base | Reliable, well-documented, and the intermediate can be isolated if needed. | Two steps are required. Chlorinating agents can be harsh for sensitive substrates. |
| Direct Oxidation | A one-pot process where benzaldoxime is directly oxidized to benzonitrile oxide in the presence of the alkene.[4][8] | Oxone/NaCl, [Hydroxy(tosyloxy)iodo]benzene (HTIB), t-BuOI | Operationally simple (one-pot). Milder conditions can be used.[4][8] | Oxidant can potentially react with the alkene (styrene), leading to side products like styrene oxide or benzaldehyde.[9] |
Author's Recommendation: For initial attempts and robust yield, the dehydrohalogenation method is often more reliable because it separates the formation of the precursor from the final cycloaddition. Direct oxidation methods, while convenient, require more careful optimization to prevent unwanted oxidation of the styrene dipolarophile.
Q5: What is the optimal temperature and solvent for this reaction?
-
Temperature: The reaction is typically conducted between 0 °C and room temperature (25 °C) . Running the reaction at 0 °C during the in situ generation of benzonitrile oxide can help to control the initial exotherm and minimize dimerization. The reaction can then be allowed to slowly warm to room temperature and stir for several hours to ensure completion.
-
Solvent: A moderately polar, aprotic solvent is ideal. Dichloromethane (DCM) and chloroform (CHCl₃) are excellent choices as they effectively dissolve the reactants and are inert under the reaction conditions. Ethereal solvents like THF can also be used.
Q6: My purification by column chromatography is difficult. How can I effectively separate the product from the furoxan dimer?
Separation can be challenging as both the product and the furoxan dimer are relatively nonpolar.
-
Solvent System: Use a low-polarity eluent system. A gradient of ethyl acetate in hexanes (or petroleum ether) is standard. Start with pure hexanes and slowly increase the ethyl acetate concentration (e.g., from 0% to 5-10%). The furoxan dimer is typically less polar and will elute before the desired this compound.
-
Recrystallization: If chromatography is insufficient, recrystallization can be effective. The desired isoxazoline product is often soluble in hot ethanol or methanol and will crystallize upon cooling, potentially leaving the more soluble dimer in the mother liquor (or vice-versa depending on relative concentrations). A reported melting point for 3,5-Diphenyl-4,5-dihydroisoxazole is 75–76 °C, which can be used to verify purity.[10]
Experimental Protocols
Protocol 1: Synthesis via Dehydrohalogenation of Benzohydroximoyl Chloride
This protocol is a robust, two-step method that offers excellent control over the reaction.
Step 1: Synthesis of Benzohydroximoyl Chloride
-
In a flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF, ~3-4 mL per gram of oxime).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC until the benzaldoxime spot has disappeared.
-
Pour the reaction mixture into a separatory funnel containing ice-water (4-5x the volume of DMF).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude benzohydroximoyl chloride, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
Dissolve the crude benzohydroximoyl chloride (1.0 eq) and styrene (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Prepare a solution of triethylamine (Et₃N) (1.2 eq) in anhydrous DCM.
-
Add the triethylamine solution dropwise to the reaction mixture over a period of 2-3 hours using a syringe pump. This slow addition is crucial for high yield.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Sources
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Isoxazoline synthesis [organic-chemistry.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Thieme E-Books & E-Journals - [thieme-connect.com]
Troubleshooting regioselectivity in dihydroisoxazole synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dihydroisoxazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your dihydroisoxazole syntheses, particularly concerning the critical aspect of regioselectivity.
Troubleshooting Guide: Regioselectivity and Other Common Issues
This section addresses specific problems you may encounter during the 1,3-dipolar cycloaddition of nitrile oxides and alkenes to form 4,5-dihydroisoxazoles.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge in dihydroisoxazole synthesis and is fundamentally governed by the interplay of Frontier Molecular Orbital (FMO) theory, steric effects, and electronic effects of the substituents on both the nitrile oxide and the alkene.[1]
Causality: The regiochemical outcome of the [3+2] cycloaddition is determined by the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Normal Electron Demand: For many reactions involving terminal alkenes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkene.[1][2] This typically favors the formation of the 5-substituted dihydroisoxazole .
-
Inverse Electron Demand: When the alkene is substituted with strong electron-withdrawing groups, the energy gap between the HOMO of the nitrile oxide and the LUMO of the alkene may be smaller, leading to the formation of the 4-substituted regioisomer . A mixture of both isomers often results when the energy differences between these FMO interactions are small.[3]
Troubleshooting Strategies:
-
Substituent Modification: The electronic nature of the substituents on both the nitrile oxide and the alkene has a profound impact.
-
On the Alkene: Electron-donating groups on the alkene generally favor the formation of the 5-substituted isomer.[3] Conversely, electron-withdrawing groups can lead to a mixture of 4- and 5-substituted regioisomers.[3]
-
On the Nitrile Oxide: The electronic properties of the substituent on the nitrile oxide also play a crucial role and can be modified to tune the FMO energies.
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkene can sterically disfavor one transition state over the other, thereby enhancing regioselectivity.[4][5] Consider introducing a sterically demanding group if synthetically feasible.
-
Solvent Effects: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF) is recommended.
-
Catalysis: The use of Lewis acids or other catalysts can alter the regiochemical outcome. For example, magnesium ion coordination to allylic alcohols has been shown to dramatically accelerate nitrile oxide cycloadditions and improve both regio- and stereoselectivity.[6]
Q2: I'm observing low yields in my reaction. What are the likely causes and solutions?
A2: Low yields in dihydroisoxazole synthesis are often attributable to the instability of the nitrile oxide intermediate.
Causality: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1] This side reaction competes with the desired cycloaddition.
Troubleshooting Strategies:
-
In Situ Generation of Nitrile Oxide: The most effective way to minimize dimerization is to generate the nitrile oxide in situ in the presence of the alkene dipolarophile.[1][7] This ensures that the instantaneous concentration of the nitrile oxide remains low, favoring the cycloaddition pathway. Common methods for in situ generation include:
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of dimerization more than the rate of cycloaddition.
-
Stoichiometry: Ensure that the alkene is present in a slight excess (e.g., 1.2 equivalents) to efficiently trap the nitrile oxide as it is formed.
Q3: I'm having difficulty purifying the desired regioisomer. What purification strategies can I employ?
A3: The separation of regioisomers can be challenging due to their often similar polarities.
Troubleshooting Strategies:
-
Column Chromatography Optimization: This is the most common purification method.
-
Solvent System Screening: Systematically screen various solvent systems using thin-layer chromatography (TLC) to identify an eluent that provides the best separation. Sometimes, a ternary mixture or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve resolution.[9]
-
Stationary Phase Variation: If silica gel fails to provide adequate separation, consider alternative stationary phases such as alumina (acidic, basic, or neutral) or reverse-phase silica.[9][10]
-
-
Preparative Techniques: For difficult separations, more advanced techniques may be necessary.
-
Crystallization: If your desired product is a solid, fractional crystallization can be a highly effective purification method. Experiment with different solvent systems to induce the crystallization of one regioisomer.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The protecting group or auxiliary can then be removed in a subsequent step.[10]
Frequently Asked Questions (FAQs)
Q: What are the fundamental principles governing regioselectivity in 1,3-dipolar cycloadditions?
A: The regioselectivity is primarily explained by Frontier Molecular Orbital (FMO) theory.[3] The reaction proceeds through a transition state where the HOMO of the 1,3-dipole (nitrile oxide) interacts with the LUMO of the dipolarophile (alkene), or vice versa. The regioselectivity is controlled by the orbital coefficients of the interacting atoms. The reaction will favor the regioisomer that results from the bonding of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[3][11] Steric and electronic effects of the substituents also play a significant role in determining the favored regioisomer.[4][12]
Q: Can you provide a general protocol for the in situ generation of a nitrile oxide and subsequent cycloaddition?
A: The following is a general procedure for the synthesis of a 4,5-dihydroisoxazole via the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS).
Experimental Protocol: Synthesis of 3-Phenyl-5-(phenoxymethyl)-4,5-dihydroisoxazole
-
Setup: In a round-bottom flask, dissolve the aldoxime (e.g., benzaldoxime, 1.0 equiv) and the alkene (e.g., allyl phenyl ether, 1.2 equiv) in a suitable solvent such as dichloromethane (DCM).[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[1]
-
Oxidant Addition: Slowly add a mild oxidizing agent, such as N-Chlorosuccinimide (NCS) (1.1 equiv), portion-wise to the stirred mixture.[1]
-
Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the disappearance of the aldoxime by TLC.[1]
-
Quenching and Extraction: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated sodium thiosulfate).[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final substituted 4,5-dihydroisoxazole product.[1]
Q: How do I choose the appropriate method for generating the nitrile oxide?
A: The choice of method depends on the stability of your starting materials and the desired reaction conditions.
-
From Aldoximes: Oxidation with reagents like NCS or Chloramine-T is a mild and common method suitable for a wide range of substrates.[1][7]
-
From Hydroxamoyl Halides: Dehydrohalogenation with a base is another classic method.
-
From Nitroalkanes: Dehydration can be effective but may require harsher conditions.[8]
The in situ generation from aldoximes is often a good starting point due to its mildness and broad applicability.
Visualization of Key Concepts
Data Summary
| Factor | Influence on Regioselectivity |
| Alkene Substituent | Electron-donating groups generally favor 5-substitution.[3] Electron-withdrawing groups can lead to mixtures.[3] |
| Steric Bulk | Increased steric hindrance can favor the less hindered regioisomer.[4][5] |
| Solvent Polarity | Can influence the relative stability of transition states. |
| Catalysis | Lewis acids can coordinate to reactants and alter FMO energies and steric environment.[6] |
References
- Technical Support Center: Synthesis of Substituted Dihydroisoxazoles - Benchchem. (URL: )
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid - SciELO. (URL: )
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties - ResearchGate. (URL: [Link])
- Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
-
Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Troubleshooting guide for the synthesis of isoxazole deriv
-
Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition - NIH. (URL: [Link])
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - MDPI. (URL: [Link])
-
Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide. | Request PDF - ResearchGate. (URL: [Link])
- OC II (FS 2019) Prof. J. W. Bode. (URL: )
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH. (URL: [Link])
-
Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PubMed. (URL: [Link])
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. (URL: [Link])
-
Separating Regioisomers using Preparative TLC : r/OrganicChemistry - Reddit. (URL: [Link])
-
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed. (URL: [Link])
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. (URL: [Link])
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives - Journal of Qassim University for Science. (URL: )
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (URL: [Link])
- REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
Technical Support Center: Purification of 4,5-Dihydro-3,5-diphenylisoxazole
Welcome to the technical support guide for 4,5-Dihydro-3,5-diphenylisoxazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing and purifying this valuable heterocyclic compound. My goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The synthesis of 4,5-dihydroisoxazoles, often achieved through the robust 1,3-dipolar cycloaddition pathway, is a cornerstone of heterocyclic chemistry.[1][2] However, like any synthesis, the path from crude reaction mixture to analytically pure compound is fraught with challenges. This guide is structured to address these challenges head-on, in a question-and-answer format supplemented by detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries that arise during the purification workflow.
Q1: What is the expected appearance and melting point of pure this compound?
A: Analytically pure this compound should be a white crystalline solid.[3] Its reported melting point is typically in the range of 72–76 °C.[3][4] A significant deviation from this range, a broad melting range, or an oily/off-white appearance are clear indicators of impurities.
Q2: I've completed the synthesis from a chalcone and hydroxylamine. What are the most likely impurities in my crude product?
A: When using the chalcone method, the primary impurities are typically unreacted starting materials: (E)-Chalcone and hydroxylamine hydrochloride.[5][6] You may also have side-products from incomplete cyclization or alternative reaction pathways. Monitoring the disappearance of the chalcone's characteristic C=O stretch (around 1672-1710 cm⁻¹) via FT-IR can provide a good indication of reaction completion.[6]
Q3: My synthesis involved a 1,3-dipolar cycloaddition. What specific side products should I be aware of?
A: The 1,3-dipolar cycloaddition of a nitrile oxide (generated from an aldoxime) with an alkene is elegant but can produce specific side products. The most common is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[7] This is especially prevalent if the alkene dipolarophile is not sufficiently reactive or is used in substoichiometric amounts. Additionally, depending on the substituents, regioisomers can form, though the reaction with styrene is generally highly regioselective.[8]
Q4: What are the best starting solvents for recrystallizing this compound?
A: Ethanol is overwhelmingly cited as an effective solvent for the recrystallization of 4,5-dihydroisoxazole derivatives.[5][6] The target compound exhibits excellent solubility in hot ethanol and poor solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.[9] Other polar protic solvents like methanol or isopropanol could also be effective and are worth screening. A general procedure involves dissolving the crude solid in a minimum amount of boiling solvent, followed by slow cooling to induce crystallization.[10]
Q5: How can I quickly assess the purity of my fractions during column chromatography using Thin Layer Chromatography (TLC)?
A: A typical TLC mobile phase for isoxazolines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting ratio of 8:2 or 9:1 (hexane:ethyl acetate) is a good starting point for analysis.[5] The product, being moderately polar, should have an Rf value between 0.3 and 0.5 in a well-chosen system. Starting materials and highly non-polar impurities will run higher (larger Rf), while very polar impurities will remain near the baseline.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to overcoming more persistent purification challenges.
Problem 1: Oily Product or Complete Failure to Crystallize
Your reaction work-up yields a viscous oil instead of a solid, and it refuses to crystallize even after solvent removal.
-
Causality Analysis: This issue is almost always due to the presence of significant impurities that act as a "eutectic lubricant," depressing the melting point and inhibiting the formation of a stable crystal lattice. Common culprits include residual solvents (e.g., THF, ethanol), unreacted liquid starting materials (like styrene), or low-melting side products.
-
Troubleshooting Protocol:
-
Aggressive Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying under high vacuum for several hours.
-
Trituration: If the oil persists, attempt trituration. This involves adding a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes). Vigorously stir or scratch the mixture with a spatula. This can often "shock" the product into precipitating as a solid while dissolving the oily impurities.
-
Initiate Crystallization: If you have a small amount of pure solid from a previous batch, add a single "seed" crystal to the oil. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Chromatographic Purification: If the above methods fail, the impurity load is too high for simple crystallization. The material must be purified by column chromatography first (see Protocol 2).
-
Problem 2: Persistent Yellow/Brown Coloration in the Final Product
Despite successful crystallization, your product remains colored, indicating the presence of chromophoric impurities.
-
Causality Analysis: The color often arises from highly conjugated or oxidized side products. A common suspect is the fully aromatic isoxazole analog, 3,5-diphenylisoxazole, which can form via oxidation of the dihydroisoxazole ring.[3] Colored impurities from the starting materials or reaction vessel can also be adsorbed onto the product.
-
Troubleshooting Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure, colored solid in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).
-
CAUTION: Cool the solution slightly below its boiling point. Adding charcoal to a boiling solution will cause it to boil over violently.[10]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's mass) to the solution. Adding too much will result in significant loss of your desired product due to adsorption.
-
Swirl the flask and gently heat it for 2-3 minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite in a powder funnel to remove the fine charcoal particles. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the clear, hot filtrate to cool slowly to obtain colorless crystals.
-
Problem 3: Co-elution of Impurities during Column Chromatography
You are using flash column chromatography, but a persistent impurity is eluting with your product, as confirmed by TLC or NMR.
-
Causality Analysis: This occurs when the impurity has a polarity very similar to your product. This can happen with regioisomers or other structurally related side products.[8] Overloading the column with too much crude material is another common cause, as it leads to broad, overlapping bands.
-
Troubleshooting Protocol: Optimizing Chromatographic Resolution
-
Solvent System Optimization: The key is to find a mobile phase that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Prepare several TLC plates and run them in different solvent systems. The goal is to get your product's Rf around 0.3 while pushing the impurity's Rf as far away as possible.
-
Utilize Gradient Elution: If a single (isocratic) solvent system is insufficient, use a gradient. Start with a less polar mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.
-
Check Column Loading: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude on 100 g of silica).
-
Consider a Different Stationary Phase: If separation on standard silica gel is impossible, consider alternatives. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity and may resolve the issue.
-
| Solvent System Component | Purpose & Characteristics |
| Hexane / Heptane | Non-polar "weak" solvent. Used as the base for separating non-polar to moderately polar compounds. |
| Ethyl Acetate | Medium polarity solvent. Excellent for eluting a wide range of organic molecules. |
| Dichloromethane (DCM) | More polar than hexanes but less polar than ethyl acetate. Good for intermediate polarity compounds. |
| Methanol | Highly polar solvent. Used in small percentages to elute very polar compounds. |
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for obtaining high-purity this compound.
Protocol 1: High-Recovery Recrystallization
-
Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a minimal amount of 95% ethanol (e.g., 15-20 mL) and begin heating to a gentle boil while stirring.
-
Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[11]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight. Characterize by melting point and NMR.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and dry-pack it with silica gel (e.g., 100 g for 1-2 g of crude material).
-
Prepare the Sample: Dissolve the crude product in a minimum amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Load and Run the Column: Add the dry-loaded sample to the top of the column. Carefully add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Apply positive pressure and begin collecting fractions.
-
Monitor Elution: Spot fractions onto a TLC plate to monitor the elution of the product.
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Visualization of Workflows
A logical workflow is essential for efficient and effective troubleshooting.
Caption: General experimental workflow from synthesis to final analysis.
References
- Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. (2025). Google Scholar.
- Molina, C. T., & Aguiar, A. P. de. (n.d.).
- A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025).
- Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cycliz
- Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharma and Bio Sciences.
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2025). Journal of Qassim University for Science.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
- Abbas, A. F. (2015). Synthesis, Characterization and Antibacterial Studies of Some New 1, 4-bis (3-Phenyl-4,5-Dihydroisoxazol-5-yl)Benzene Derivative.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (n.d.). MDPI.
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- How To Recrystallize A Solid. (2020). YouTube.
- Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. (n.d.). The Royal Society of Chemistry.
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- 4. rsc.org [rsc.org]
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- 8. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition | MDPI [mdpi.com]
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- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Product Formation in Nitrile Oxide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitrile oxide cycloaddition reactions. This guide is designed to help you troubleshoot and optimize your experiments by addressing common challenges, particularly the formation of unwanted side products. As Senior Application Scientists, we've compiled our expertise and field-proven insights to help you navigate the intricacies of this powerful synthetic tool.
Frequently Asked Questions (FAQs)
Q1: My nitrile oxide cycloaddition reaction is giving a low yield of the desired isoxazoline/isoxazole, and I see significant amounts of a major byproduct. What is the likely culprit?
The most common side reaction in nitrile oxide cycloadditions is the dimerization of the nitrile oxide itself to form a furoxan (also known as a 1,2,5-oxadiazole-2-oxide).[1][2] Most nitrile oxides are highly reactive intermediates. In the absence of a reactive dipolarophile (your alkene or alkyne), they will readily react with themselves. This dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the free nitrile oxide in your reaction mixture.[3]
Mechanism of Furoxan Formation:
The dimerization is a [3+2] cycloaddition of two nitrile oxide molecules.[4] Theoretical studies suggest this proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[5][6][7]
Key takeaway: To maximize the yield of your desired product, you must minimize the instantaneous concentration of the nitrile oxide.
Q2: How can I effectively minimize furoxan formation?
The key is to generate the nitrile oxide in situ and ensure it is consumed by your dipolarophile as quickly as it is formed. Here are the most effective strategies:
-
In Situ Generation: This is the most widely used and effective method.[1] Instead of pre-forming and isolating the unstable nitrile oxide, it is generated slowly within the reaction mixture containing the dipolarophile. This ensures the nitrile oxide is trapped before it has a chance to dimerize. There are several common methods for in situ generation:
-
Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the base-induced elimination of HCl from a hydroximoyl chloride precursor.[8] Triethylamine is a commonly used base.
-
Oxidation of Aldoximes: A variety of oxidizing agents can convert aldoximes to nitrile oxides. Modern methods often employ greener oxidants like Oxone in the presence of NaCl.[9][10] Other reagents like tert-butyl hypoiodite (t-BuOI) have also proven effective.[11]
-
Dehydration of Primary Nitroalkanes: This method is particularly useful for constructing fused ring systems through intramolecular cycloadditions.[12]
-
-
Slow Addition Techniques: If you must use a pre-formed stable nitrile oxide or a very rapid generation method, slow addition of the nitrile oxide or the generating agent to a solution of the dipolarophile is crucial. A specialized technique known as "diffusion reagent mixing" can be very effective for highly reactive systems.[13][14] This involves the slow introduction of a volatile base's vapor (like triethylamine) into the reaction headspace to control the rate of nitrile oxide generation.
Troubleshooting Flowchart for Furoxan Formation:
Caption: Troubleshooting workflow for minimizing furoxan side products.
Q3: Besides furoxans, what other side products should I be aware of?
While furoxan formation is the most common issue, other side reactions can occur, particularly under thermal stress or in the presence of certain catalysts.
-
Isocyanate Formation: Nitrile oxides can rearrange to form isocyanates, especially at elevated temperatures.[15][16] This thermal rearrangement can be catalyzed by acids or nucleophiles and may proceed through a polymeric intermediate.[15] This is a significant consideration if your reaction requires heating. If you suspect isocyanate formation, consider running your reaction at a lower temperature or using a milder generation method.
-
Dimerization to 1,4,2,5-Dioxadiazines: In the presence of certain catalysts like pyridine or excess BF3, nitrile oxides can dimerize to form 1,4,2,5-dioxadiazines instead of furoxans.[17][18] This is less common under standard cycloaddition conditions but can be influenced by the choice of Lewis or Brønsted acids.
-
Polymerization: Fulminic acid (the parent nitrile oxide, HCNO) and some small aliphatic nitrile oxides are notoriously unstable and can explosively polymerize.[19] While less common for substituted aromatic nitrile oxides, polymerization can be a competing pathway, especially at high concentrations.[15]
Visualizing Competing Reaction Pathways:
Caption: Competing reaction pathways for a nitrile oxide intermediate.
Q4: I am using a sterically hindered nitrile oxide, but I still observe dimerization. Why is this happening and what can I do?
Steric hindrance is an excellent strategy to increase the stability of a nitrile oxide.[20][21] For example, 2,4,6-trimethylbenzonitrile oxide is a stable, crystalline solid.[21] However, even bulky groups may not completely prevent dimerization, especially under prolonged reaction times or at higher concentrations.[6]
Troubleshooting for Sterically Hindered Nitrile Oxides:
| Potential Cause | Solution |
| Insufficient Steric Hindrance | The substituent may not be bulky enough for the given reaction conditions. Combine the steric hindrance with other preventative measures like lower temperatures or slower reagent addition. |
| Low Reactivity of Dipolarophile | A less reactive alkene or alkyne may not be able to trap the nitrile oxide efficiently, allowing the slower dimerization to become a competitive pathway. |
| Prolonged Reaction Time | Even a slow dimerization rate will lead to significant byproduct formation over extended periods. Monitor your reaction progress using TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide from an Aldoxime and Cycloaddition with an Alkene
This protocol is adapted from a green chemistry approach using NaCl/Oxone.[9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv.), the alkene (1.2-1.5 equiv.), sodium chloride (NaCl, 1.0 equiv.), and a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Initiation: Cool the mixture in an ice bath (0 °C). Add a solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv.) in water portion-wise over 30-60 minutes. Causality: The slow addition of the oxidant ensures a slow, controlled generation of the nitrile oxide, keeping its instantaneous concentration low to favor cycloaddition over dimerization.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazoline.
Protocol 2: In Situ Generation from a Hydroximoyl Chloride
This protocol uses the classic dehydrohalogenation method.
-
Reaction Setup: Dissolve the hydroximoyl chloride precursor (1.0 equiv.) and the dipolarophile (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., THF, dichloromethane, or diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C. Add a solution of triethylamine (Et₃N, 1.1-1.2 equiv.) in the same solvent dropwise via a syringe pump over 1-2 hours. Causality: The slow, controlled addition of the base is critical. It generates the nitrile oxide at a rate that allows for immediate trapping by the dipolarophile, thus preventing the buildup of the nitrile oxide concentration and subsequent dimerization.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography or recrystallization.
References
-
The Nitrile Oxide-Isocyanate Rearrangement. RSC Publishing. 15
-
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters - ACS Publications.
-
Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate.
-
Rearrangement of nitrile oxides to isocyanates. ResearchGate.
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate.
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters - ACS Publications.
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal.
-
In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Semantic Scholar.
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate.
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library.
-
Synthesis and application of α-carbonyl nitrile oxides. RSC Publishing.
-
Furoxan - Wikipedia. Wikipedia.
-
Technical Support Center: In Situ Nitrile Oxide Generation and Dimerization Prevention. Benchchem.
-
Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides. Benchchem.
-
1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate.
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed.
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central.
-
Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate.
-
Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate.
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health.
-
Synthesis of stable nitrile oxide compounds. Google Patents.
-
Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
-
Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate.
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.
-
Nitrile Oxides. ResearchGate.
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PubMed Central.
-
cycloadditions with nitrile oxides. YouTube.
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Taylor & Francis Online.
-
Explosive - Wikipedia. Wikipedia.
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PubMed Central.
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed..
-
Polymerization of acrylamide initiated with Ce(IV)- and KMnO4-mercaptosuccinic acid redox systems in. Express Polymer Letters.
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- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
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- 13. mdpi.com [mdpi.com]
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Resolving overlapping peaks in 1H NMR of 4,5-Dihydro-3,5-diphenylisoxazole.
Troubleshooting Guide for Overlapping ¹H NMR Peaks
Welcome to the technical support center for the analysis of 4,5-Dihydro-3,5-diphenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with overlapping peaks in the ¹H NMR spectrum of this compound. Here, we provide in-depth troubleshooting strategies and detailed protocols to help you achieve baseline resolution and accurate spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a complex multiplet in the aliphatic region of the ¹H NMR spectrum of my this compound sample. Why is it so complicated, and how can I interpret it?
A1: The complexity in the aliphatic region of the ¹H NMR spectrum of this compound arises from the diastereotopic nature of the protons at the C4 position. The chiral center at C5 renders the two C4 protons chemically non-equivalent.[1] Consequently, they resonate at slightly different chemical shifts and couple not only with the C5 proton but also with each other (geminal coupling). This creates a complex spin system, often appearing as overlapping multiplets that can be difficult to interpret directly from a 1D spectrum.
A typical ¹H NMR spectrum of this compound in CDCl₃ will show the following signals for the isoxazoline ring protons:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | ~5.75 | dd | J = 11.0, 8.3 |
| H4a | ~3.79 | dd | J = 16.6, 11.0 |
| H4b | ~3.35 | dd | J = 16.6, 8.3 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and sample concentration.
The overlap of these multiplets can obscure the true coupling constants, making structural confirmation challenging.
Q2: My primary challenge is the significant overlap of the C4 proton signals. What are the initial, straightforward steps I can take to resolve these peaks?
A2: When faced with overlapping signals of the diastereotopic C4 protons, there are several initial strategies you can employ that involve modifying the experimental conditions:
-
Change the NMR Solvent: The chemical shifts of protons are sensitive to the solvent environment.[2][3] Altering the solvent can induce differential shifts in the overlapping signals, potentially leading to their resolution. Aromatic solvents like benzene-d₆ or toluene-d₈ often cause significant changes in chemical shifts compared to chlorinated solvents like CDCl₃ due to anisotropic effects.[4]
-
Increase the Magnetic Field Strength: If you have access to higher field NMR spectrometers (e.g., 500 MHz or greater), utilizing them can often resolve overlapping peaks. The chemical shift dispersion increases with the magnetic field strength, while the coupling constants remain the same. This leads to better separation of multiplets.
-
Vary the Temperature: Temperature can influence the conformational equilibrium of the molecule, which in turn can affect the chemical shifts of the protons.[2] Acquiring spectra at different temperatures (both lower and higher) may lead to the resolution of the overlapping signals.
Advanced Troubleshooting: Experimental Protocols
If the initial steps do not provide adequate resolution, more advanced techniques can be employed.
Technique 1: Use of Lanthanide Shift Reagents (LSRs)
Principle: Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the nitrogen and oxygen atoms in the isoxazoline ring.[5][6] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[7] This can effectively spread out a crowded spectrum and resolve overlapping signals.
Experimental Protocol:
-
Prepare a Stock Solution of the LSR: Dissolve a known amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent as your sample to create a stock solution of approximately 0.1 M.
-
Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.
-
Titrate with the LSR: Add small aliquots (e.g., 2-5 µL) of the LSR stock solution to your NMR tube.
-
Acquire Spectra Sequentially: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitor the Shifts: Observe the changes in the chemical shifts of the C4 and C5 protons. The signals will shift, and with the optimal amount of LSR, the overlapping multiplets of the C4 protons should become resolved.
Data Presentation:
| LSR Concentration (mol equivalent) | δ H5 (ppm) | δ H4a (ppm) | δ H4b (ppm) | Resolution |
| 0.0 | ~5.75 | ~3.79 | ~3.35 | Overlapping |
| 0.1 | Shifted | Shifted | Shifted | Partially Resolved |
| 0.2 | Further Shifted | Further Shifted | Further Shifted | Baseline Resolved |
Workflow for LSR Experiment:
Technique 2: Application of Chiral Solvating Agents (CSAs)
Principle: Since this compound is a chiral molecule, the use of a chiral solvating agent can be a powerful method for resolving the signals of the diastereotopic protons. The CSA forms transient diastereomeric complexes with the enantiomers of your analyte, and these complexes have slightly different NMR spectra.[8][9][10] This can lead to an enhanced separation of the signals from the diastereotopic protons.
Experimental Protocol:
-
Select a CSA: Choose a suitable chiral solvating agent. For a molecule like this compound, agents like (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol are good starting points.
-
Prepare the Sample: Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a Reference Spectrum: Obtain a ¹H NMR spectrum of your sample without the CSA.
-
Add the CSA: Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire the Final Spectrum: Gently mix the sample and acquire a new ¹H NMR spectrum. Compare this spectrum to the reference to observe the changes in the chemical shifts and resolution of the C4 protons.
Technique 3: Two-Dimensional (2D) NMR Spectroscopy
Principle: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for resolving overlapping signals by spreading the spectrum into a second dimension.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum will show cross-peaks between H5 and both H4a and H4b, as well as a cross-peak between H4a and H4b. This can help in assigning the individual multiplets even if they are overlapping in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. Since the C4 protons are attached to the same carbon, they will correlate to the same ¹³C signal. However, the dispersion in the second (¹³C) dimension can help to resolve the overlapping proton signals in the first dimension.
Experimental Workflow for 2D NMR Analysis:
By applying these troubleshooting strategies, you can effectively resolve the overlapping ¹H NMR signals of this compound, leading to a more accurate and confident structural elucidation.
References
-
Lanthanide shift reagents in nmr | PPTX - Slideshare. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022-02-08). Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC - NIH. Available at: [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]
-
"Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. ACS Publications. Available at: [Link]
-
Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry. Available at: [Link]
-
Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Discuss how you could use the NMR data to determine which regioisomer is produced. Use 3,5-diphenyl-2-isoxazoline as example. - Chegg. (2019-10-13). Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]
-
23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024-11-12). Available at: [Link]
-
Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? - Chemistry Notes. (2020-12-09). Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 4,5-Dihydroisoxazole Derivatives for Bioassays
Welcome to the technical support center dedicated to addressing the solubility challenges of 4,5-dihydroisoxazole derivatives in bioassay development. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Introduction: The Solubility Hurdle with 4,5-Dihydroisoxazole Derivatives
4,5-Dihydroisoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1][2] However, their often lipophilic nature presents a significant challenge in aqueous bioassay systems, leading to issues such as poor solubility, precipitation, and consequently, inaccurate assessment of their biological effects.[3][4] This guide provides a comprehensive resource to navigate these challenges, offering a range of solubilization strategies and troubleshooting protocols.
Part 1: Troubleshooting Guide - Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Immediate Precipitation of the Compound in Aqueous Buffer or Media
Question: I've dissolved my 4,5-dihydroisoxazole derivative in DMSO to make a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this "crashing out"?
Answer: This phenomenon, often termed "solvent shock," is a common issue with hydrophobic compounds.[5] It occurs when the compound, highly soluble in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.
Diagnostic Workflow & Solutions:
-
Reduce the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's aqueous solubility limit.
-
Action: Perform a dose-response experiment to determine the highest concentration that remains soluble and elicits the desired biological effect.[5]
-
-
Optimize the Dilution Method: The manner of dilution is critical.
-
Action: Instead of a single large dilution, perform serial dilutions. For instance, create an intermediate dilution of your DMSO stock in the pre-warmed (37°C) aqueous medium before the final dilution.[5][6]
-
Pro-Tip: Add the compound stock solution dropwise to the vortexing or swirling aqueous medium. This gradual introduction helps in better dispersion.[5]
-
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay medium is critical for both solubility and cell health.
Issue 2: Delayed Precipitation in the Incubator
Question: My compound solution in the cell culture medium was clear initially, but after a few hours in the incubator, I see a crystalline precipitate. What is causing this delayed precipitation?
Answer: Delayed precipitation can be due to several factors, including temperature changes, interactions with media components, or the compound's concentration being in a metastable state.
Diagnostic Workflow & Solutions:
-
Temperature Effects: The solubility of many compounds is temperature-dependent. A solution prepared at room temperature might become supersaturated and precipitate at 37°C, or a compound might be less stable at the higher temperature.
-
Action: Always prepare your final dilutions using pre-warmed media and avoid storing diluted compound solutions at lower temperatures before use.[5]
-
-
pH Stability: The 4,5-dihydroisoxazole ring can be susceptible to base-catalyzed opening, especially at elevated temperatures. While generally stable at neutral to acidic pH at room temperature, prolonged incubation at 37°C in slightly alkaline media could lead to degradation and precipitation of the resulting products.
-
Action: Monitor the pH of your culture medium, especially in high-density cultures where cellular metabolism can cause a pH shift. Ensure the pH of your assay buffer is within a stable range for your compound.
-
-
Interaction with Serum Proteins: If using a serum-containing medium, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.
-
Consideration: If you are transitioning from a serum-containing to a serum-free medium, you may observe increased precipitation.
-
Action: If your experimental design allows, maintaining a low percentage of serum can be beneficial.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and solubilization of 4,5-dihydroisoxazole derivatives.
Q1: What are the key physicochemical properties of 4,5-dihydroisoxazole derivatives to consider for solubility enhancement?
A1: Understanding the following properties is crucial:
-
Lipophilicity (LogP): Predicted LogP values for many 4,5-dihydroisoxazole derivatives fall in the range of 2.07-4.82, indicating moderate to high lipophilicity and thus, poor aqueous solubility.
-
pKa: The presence of ionizable groups will dictate the pH-dependent solubility. The isoxazole ring itself is generally stable at neutral and acidic pH but can be susceptible to cleavage under basic conditions.
-
Melting Point: A high melting point can indicate strong crystal lattice energy, which can make solubilization more challenging.
Q2: Beyond DMSO, what other co-solvents can be used?
A2: While DMSO is the most common, other co-solvents can be considered, depending on the specific derivative and the biological assay. These include:
-
Ethanol: Can be effective but is more volatile and can be more toxic to cells than DMSO.[9]
-
Propylene Glycol (PG): Often used in combination with other solvents.[9]
-
Polyethylene Glycols (PEGs): Particularly lower molecular weight PEGs like PEG 300 and PEG 400 can be effective.
Q3: When should I consider using surfactants?
A3: Surfactants can be beneficial when co-solvents alone are insufficient. They work by forming micelles that encapsulate the hydrophobic compound.
-
Common Non-ionic Surfactants: Tween® 20, Tween® 80, and Pluronic® F68 are often used in biological assays due to their relatively low toxicity.[10][11]
-
Starting Concentration: A good starting point is to add a low concentration (e.g., 0.01% - 0.1% w/v) of the surfactant to the aqueous medium.
Q4: Can cyclodextrins improve the solubility of my 4,5-dihydroisoxazole derivative?
A4: Yes, cyclodextrins can form inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility.[12][13]
-
Mechanism: The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar 4,5-dihydroisoxazole derivative, while the hydrophilic outer surface interacts with water.
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[12]
-
Important Note: The interaction is specific to the geometry of the guest molecule. It is essential to empirically test the effectiveness of different cyclodextrins for your specific compound, as in some cases, complexation can lead to precipitation.[12]
Q5: What are solid dispersions, and are they suitable for 4,5-dihydroisoxazole derivatives?
A5: A solid dispersion is a system where the drug is dispersed in an inert carrier, usually a hydrophilic polymer.[14][15] This can enhance solubility by presenting the drug in an amorphous state with a high surface area.
-
Applicability: This is a viable strategy for 4,5-dihydroisoxazole derivatives, especially for preparing oral formulations for in vivo studies.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[14]
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solubility Assessment
This protocol outlines a systematic approach to determine the best solvent system for your 4,5-dihydroisoxazole derivative.
Materials:
-
4,5-dihydroisoxazole derivative
-
DMSO, Ethanol, Propylene Glycol
-
Tween® 20, Pluronic® F68
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer, sonicator
Procedure:
-
Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of your compound in DMSO, ethanol, and other potential organic solvents.
-
Co-solvent Screening:
-
In separate tubes, add your aqueous buffer.
-
Spike in the organic stock solution to achieve final co-solvent concentrations of 0.1%, 0.5%, and 1%.
-
Vortex thoroughly and visually inspect for precipitation immediately and after 1 hour at room temperature and 37°C.
-
-
Surfactant Screening:
-
Prepare aqueous buffers containing 0.01%, 0.1%, and 0.5% of Tween® 20 or Pluronic® F68.
-
Add your DMSO stock solution to these surfactant-containing buffers to your desired final compound concentration.
-
Vortex and observe for precipitation as in the co-solvent screen.
-
Data Summary Table:
| Solubilization System | Compound Conc. (µM) | Observation (Immediate) | Observation (1 hr @ 37°C) |
| 0.1% DMSO in PBS | 10 | Clear | Clear |
| 0.5% DMSO in PBS | 50 | Clear | Precipitate |
| 0.1% DMSO + 0.01% Tween® 20 | 50 | Clear | Clear |
| 0.5% Ethanol in PBS | 20 | Hazy | Precipitate |
This is an example table; you should generate one for your specific compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and effective way to prepare inclusion complexes in the lab.[13][16]
Materials:
-
4,5-dihydroisoxazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
Procedure:
-
Molar Ratio: Determine the desired molar ratio of your compound to HP-β-CD (a 1:1 ratio is a good starting point).
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of the ethanol/water mixture to form a paste.
-
Incorporation: Slowly add the 4,5-dihydroisoxazole derivative to the paste while continuously kneading with the pestle for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Compare the aqueous solubility of the complexed powder to the uncomplexed compound.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common laboratory-scale method for preparing solid dispersions.[14]
Materials:
-
4,5-dihydroisoxazole derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the compound and polymer are soluble.
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve both the 4,5-dihydroisoxazole derivative and the polymer in the chosen organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Collection: Scrape the dried film from the flask to obtain the solid dispersion powder.
-
Characterization: The resulting powder can be characterized for its dissolution properties.
Part 4: Visualization of Workflows
Decision Tree for Solubility Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Workflow for Preparing and Dosing a Poorly Soluble Compound
Caption: A typical workflow for preparing and dosing a poorly soluble 4,5-dihydroisoxazole derivative.
References
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2018). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. [Link]
-
Organic Letters. (2002). Solution- and solid-phase synthesis of 4-hydroxy-4,5-dihydroisoxazole derivatives from enantiomerically pure N-tosyl-2,3-aziridine alcohols. [Link]
-
OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Global Pharmaceutical Sciences Review. (2013). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
PMC. (2012). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]
-
OriCell. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]
-
SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
ResearchGate. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]
-
ResearchGate. (2023). The study of distribution of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. [Link]
-
PMC. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
iajps. (2022). an overview: formulation aspect of solid dispersion and its pharmaceutical application. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
PubMed. (2014). Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents. [Link]
-
PMC. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
PubMed. (2009). Development of a dynamic delivery method for in vitro bioassays. [Link]
-
PMC. (2017). Tetrahydroquinoline/4,5‐Dihydroisoxazole Molecular Hybrids as Inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2). [Link]
-
PMC. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
PMC. (2015). Enhance transdermal delivery of flurbiprofen via microemulsions: Effects of different types of surfactants and cosurfactants. [Link]
-
Research Journal of Pharmacy and Technology. (2017). Solubilization Improvement using Non-Ionic Surfactants and Phospholipids Optimized by An Experimental Design: Case of Albendazole. [Link]
-
Sci-Hub. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. [Link]
-
ResearchGate. (1985). Synthesis of 4,5‐Dihydroisoxazoles from N‐Nitroso‐4,5‐dihydropyrazoles. [Link]
Sources
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- 2. Tetrahydroquinoline/4,5‐Dihydroisoxazole Molecular Hybrids as Inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Cell Permeability Challenges of Isoxazoline-Based Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with isoxazoline-based compounds. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting for one of the most common hurdles in the development of this important class of molecules: low cell permeability. The isoxazoline scaffold is a privileged structure in medicinal chemistry and agrochemicals, offering a wide range of biological activities.[1][2][3] However, its inherent physicochemical properties often lead to challenges in traversing cellular barriers, impacting bioavailability and overall efficacy.
This document moves beyond simple protocols to explain the causality behind experimental observations and strategic choices. We will dissect common experimental pitfalls, offer robust troubleshooting frameworks, and explore advanced strategies to enhance the cellular uptake of your compounds.
Section 1: Frequently Asked Questions - Understanding the Root Cause of Low Permeability
This section addresses the fundamental questions regarding why isoxazoline compounds often struggle to cross cell membranes.
Q1: I've synthesized a novel isoxazoline series, but my initial screens show poor cell permeability. What are the likely causes?
A1: This is a frequent observation. The low permeability of isoxazoline derivatives typically stems from a combination of three interconnected factors:
-
Inherent Physicochemical Properties: The isoxazoline scaffold, while synthetically versatile, can contribute to molecular characteristics that hinder passive diffusion.[4][5] These often include high molecular weight, a complex topology, and a degree of lipophilicity that may not be optimal for membrane partitioning. There is a delicate balance; while lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped within the membrane.
-
The Solubility-Permeability Interplay: Permeability and solubility are not independent variables.[6] Mathematically, permeability is directly related to the drug's diffusion coefficient and its membrane/aqueous partition coefficient.[6] Many isoxazoline compounds have poor aqueous solubility. While formulation efforts might increase solubility in the gastrointestinal milieu, this can sometimes lead to the formation of micelles or aggregates that are too large to permeate the cell membrane, thereby decreasing the apparent permeability.[6]
-
Active Cellular Efflux: Cells, particularly intestinal enterocytes, are equipped with transporter proteins that actively expel foreign substances (xenobiotics).[7] Isoxazoline-based compounds can be recognized and ejected by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9] This active removal from the cell significantly reduces the net amount of compound that crosses the membrane, even if its passive diffusion characteristics are favorable.[8]
Q2: What is the difference between passive diffusion and active transport, and how do they impact my experimental design?
A2: Understanding these two mechanisms is critical for correctly interpreting your permeability data.
-
Passive Diffusion is the movement of a substance across a cell membrane driven by a concentration gradient, without the expenditure of cellular energy. This occurs via two main routes:
-
Transcellular Diffusion: The compound passes through the cell, which involves partitioning into the apical membrane, diffusing across the cytoplasm, and partitioning out of the basolateral membrane. This route is favored by more lipophilic drugs.
-
Paracellular Diffusion: The compound moves between cells through the tight junctions that connect them. This route is generally restricted to small, hydrophilic molecules.
-
-
Active Transport is a carrier-mediated process that requires energy (often from ATP hydrolysis) to move a compound across the membrane.[10] This can work both into the cell (uptake) and out of the cell (efflux). For isoxazolines, active efflux is a major concern.
Your experimental design must be able to distinguish between these phenomena. A simple artificial membrane assay like PAMPA can only assess passive diffusion, whereas a cell-based model like the Caco-2 assay is required to investigate the involvement of active transporters.[11][12]
Q3: My initial data suggests poor absorption. How do I determine if my isoxazoline compound is a substrate for an efflux pump like P-gp?
A3: Identifying efflux liability is a key step. The most direct method is to use a bidirectional Caco-2 assay.[9][13] In this setup, you measure the permeability of your compound in two directions:
-
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut lumen.
You then calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
A commonly accepted threshold is an ER > 2 , which indicates that the compound is likely a substrate for an active efflux transporter.[9] To confirm which specific transporter is involved, the assay can be repeated in the presence of known inhibitors, such as Verapamil for P-gp.[9] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for its involvement.
Section 2: Troubleshooting Experimental Permeability Assays
Accurate and reproducible data is the foundation of any drug discovery program. This section provides detailed guides for the two most common permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular diffusion.[14] It uses a synthetic membrane composed of phospholipids impregnated on a filter support, separating a donor and acceptor compartment. Its primary advantage is its simplicity and cost-effectiveness for screening large numbers of compounds for passive permeability.[11]
A4: This is a major challenge for PAMPA, as the assay relies on the compound being dissolved in an aqueous buffer. Using organic co-solvents can disrupt the integrity of the artificial membrane. The recommended approach is to use a more sensitive analytical method and potentially incorporate a low concentration of a non-interfering solubilizer.
-
Prioritize LC/MS Analysis: Liquid chromatography-mass spectrometry (LC/MS) offers superior sensitivity and selectivity compared to UV-Vis detection.[15] This allows you to work with lower donor concentrations that are within the compound's solubility limit and still accurately quantify the very small amount that permeates into the acceptor well.
-
Test Solubilizer Compatibility: If a solubilizer is necessary, its effect on membrane integrity must be validated. Agents like Brij 35 or Cremophor EL can be tested at various low concentrations (e.g., 0.1-2% w/v).[16] Run a set of control compounds with known permeability in the presence of the solubilizer to ensure that the membrane barrier is not compromised.
A5: Variability in PAMPA often points to issues with the artificial membrane or experimental technique.
-
Inconsistent Membrane Formation: The most critical step is the application of the phospholipid solution to the filter plate. Ensure the solution is completely solubilized and applied evenly. Incomplete or uneven coating creates "leaks" that artificially inflate permeability values.
-
Compound Precipitation: The compound may be precipitating out of the donor solution during the incubation period. Visually inspect the donor wells post-incubation. If precipitation is observed, the donor concentration must be lowered.
-
Cross-Contamination: Ensure pipette tips are changed for every compound and every replicate to avoid carry-over, especially when working in a 96-well format.
-
Evaporation: Keep plates covered during incubation to prevent evaporation, which can concentrate the solutions and alter the results.
Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
This protocol is optimized for screening isoxazoline derivatives, with a focus on addressing potential solubility issues.
Materials:
-
PAMPA Donor Plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
PAMPA Acceptor Plates (96-well)
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
LC/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Acceptor Buffer: Prepare PBS at pH 7.4.
-
Donor Buffer: Prepare PBS at pH 7.4. If necessary, a low, validated concentration of a solubilizing agent can be included.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of test and control compounds in 100% DMSO.
-
Donor Solutions: Dilute stock solutions into the Donor Buffer to a final concentration of 10 µM (or lower if solubility is limited). The final DMSO concentration should be ≤1%.[17]
-
Lecithin Solution: Prepare a 4% (w/v) solution of lecithin in dodecane. Ensure it is fully dissolved, using sonication if necessary.[14]
-
-
Prepare PAMPA Plate:
-
Using a multichannel pipette, carefully add 5 µL of the lecithin/dodecane solution to each well of the Donor Plate filter membrane.
-
Allow the solution to impregnate the filter for at least 5 minutes. Gently blot any excess from the underside of the filter.
-
-
Set up the Assay:
-
Add 300 µL of Acceptor Buffer to each well of the Acceptor Plate.
-
Add 200 µL of the Donor Solutions (test compounds, controls) to the corresponding wells of the lecithin-coated Donor Plate.
-
Carefully place the Donor Plate onto the Acceptor Plate, ensuring the wells are aligned and the filter bottoms are in contact with the acceptor buffer. This forms the "sandwich."
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation.
-
Incubate at room temperature for 16-18 hours. Shaking is not required.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Take aliquots from both the donor and acceptor wells for analysis.
-
Quantify the concentration of the compound in each sample using a validated LC/MS method.[18]
-
-
Data Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the plate geometry and incubation time.[14] The equilibrium concentration is determined by allowing the donor solution to mix freely with the acceptor buffer.
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption.[11][13] Caco-2 cells, when cultured on permeable supports, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, thus modeling the intestinal barrier.[11][17]
Caption: Routes of compound transport across a Caco-2 cell monolayer.
A6: A low Papp (A→B) value is a clear indicator of poor absorption, but the underlying cause needs investigation. It could mean:
-
Poor Passive Permeability: The compound's physicochemical properties prevent it from efficiently crossing the cell membrane. This would likely correlate with low permeability in a PAMPA assay.
-
High Efflux Activity: The compound may be entering the cell but is being rapidly pumped back out into the apical side by transporters like P-gp.[8] This is a very common scenario for complex heterocyclic molecules.
-
Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, reducing the effective concentration available for absorption.
The next logical step is to perform the bidirectional (B→A) assay to calculate the efflux ratio.
A7: An ER of 5.3 strongly indicates that your compound is a substrate of an efflux transporter. Your next steps should focus on confirming the specific transporter and devising a strategy to overcome this liability.
-
Inhibitor Studies: Rerun the bidirectional assay in the presence of specific transporter inhibitors. For example, use Verapamil (for P-gp) or Ko143 (for BCRP).[9] If the Papp (A→B) increases and the ER decreases significantly in the presence of an inhibitor, you have identified the culprit transporter.
-
Structural Modification (SAR): If medicinal chemistry resources are available, this finding provides crucial information for a structure-activity relationship (SAR) study. Minor structural changes can sometimes disrupt the recognition of the compound by the transporter without affecting its primary pharmacological activity.[8]
-
Formulation Strategies: If the core structure cannot be changed, formulation approaches can be used. For example, some excipients can act as mild, localized inhibitors of gut transporters, increasing the absorption window for the drug.[19]
A8: Low recovery or poor mass balance is a common and frustrating problem. The cause is often non-specific binding or cellular sequestration.[9]
-
Binding to Plastic: Highly lipophilic compounds can adsorb to the plastic walls of the assay plates and pipette tips. To mitigate this, consider using low-binding plates and pre-conditioning pipette tips by aspirating and dispensing the compound solution several times before transfer.[9]
-
Intracellular Accumulation: The compound may be entering the cells but not exiting, getting trapped in the lipid membranes or binding to intracellular proteins. You can test this by lysing the Caco-2 monolayer at the end of the experiment and analyzing the cell lysate for the compound's presence.
-
Metabolic Instability: Caco-2 cells have some metabolic capacity. The compound could be metabolized by enzymes within the cells during the assay. Analyzing for known or predicted metabolites in the donor, receiver, and lysate samples can confirm this.[9]
This protocol provides a framework for determining both apparent permeability and the efflux ratio.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow (paracellular integrity marker)
-
Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)
-
LC/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent, polarized monolayer.[20]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >300 Ω·cm²).
-
The permeability of a fluorescent marker like Lucifer Yellow will also be measured alongside the test compounds to confirm the integrity of the tight junctions during the experiment.
-
-
Transport Experiment Setup:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.
-
For A→B Permeability: Add the test compound solution (in Transport Buffer) to the apical (donor) chamber and fresh Transport Buffer to the basolateral (receiver) chamber.
-
For B→A Permeability: Add the test compound solution to the basolateral (donor) chamber and fresh Transport Buffer to the apical (receiver) chamber.
-
Typically, use 0.4 mL for the apical and 1.2 mL for the basolateral chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[20]
-
At the end of the incubation, take samples from both the donor and receiver chambers for each well.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC/MS method.
-
Also, measure the fluorescence of the Lucifer Yellow samples to confirm monolayer integrity was maintained throughout the assay.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as described in Q3.
-
Section 3: Strategic Solutions for Enhancing Permeability
When faced with a promising isoxazoline lead that has poor permeability, several strategies can be employed, ranging from chemical modification to advanced formulation.
Q9: What structural modifications to the isoxazoline scaffold are known to improve cell permeability?
A9: Modifying the core structure is a powerful but complex approach that relies on establishing a clear Structure-Permeability Relationship (SPR).[8] The goal is to make targeted changes that improve permeability without sacrificing pharmacological potency.
-
Reduce Molecular Weight and Complexity: If possible, simplifying peripheral substitutions can improve permeability by reducing size and increasing the diffusion rate.
-
Mask Hydrogen Bond Donors: Intramolecular hydrogen bonding can be a strategy to shield polar groups, increasing the molecule's ability to partition into the lipid membrane.
-
Fine-Tune Lipophilicity (logP/logD): The optimal logP for passive permeability is typically in the range of 1-3. If your compound is too hydrophilic, adding small lipophilic groups can help. If it's too lipophilic, adding polar groups can prevent it from getting stuck in the membrane.
-
Disrupt Efflux Recognition: For compounds that are efflux substrates, subtle changes to the structure can disrupt the key interactions required for transporter recognition. This is often the most challenging aspect of SPR, as transporter binding pockets are often large and promiscuous.[8]
Q10: My project timeline doesn't allow for extensive medicinal chemistry. What formulation strategies can I use to improve the absorption of my lead isoxazoline compound?
A10: Formulation science offers a wealth of options to improve the bioavailability of poorly permeable and poorly soluble drugs without altering their chemical structure.[19][21]
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which enhances solubility and dissolution rate.[19] | Established technology, significant solubility enhancement. | Can be physically unstable (recrystallization), requires specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut, increasing surface area and absorption.[19] | Improves both solubility and permeability, can utilize lymphatic uptake. | Can be complex to develop, potential for GI side effects with high surfactant loads. |
| Nanoparticle Formulations | Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, leading to faster dissolution.[19] | Applicable to many compounds, significant increase in dissolution velocity. | Manufacturing can be complex and costly, potential for particle aggregation. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex.[19] | High efficiency in increasing solubility, well-understood mechanism. | Limited by drug size and geometry, can be expensive. |
Section 4: Advanced Concepts & Predictive Tools
Q11: Can I get an early alert about potential permeability issues before I synthesize my next batch of isoxazoline derivatives?
A11: Yes. In recent years, in silico predictive modeling has become an invaluable tool in early drug discovery.[11] Quantitative Structure-Property Relationship (QSPR) models use computational methods to correlate a molecule's structural features with its physicochemical properties, including permeability.[22][23]
By training machine learning algorithms on large datasets of compounds with experimentally determined permeability values, these models can predict the permeability of novel, unsynthesized molecules based solely on their proposed structure.[11][23] While not a replacement for experimental data, these predictive tools are excellent for:
-
Virtual Screening: Filtering large virtual libraries to prioritize compounds with a higher likelihood of having good permeability.
-
Guiding Synthesis: Helping medicinal chemists decide which structural modifications are most likely to yield permeability improvements.
-
Flagging Liabilities: Identifying molecules that are likely to be efflux substrates early in the design process.
Caption: A decision-making framework for diagnosing and addressing low permeability results.
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Martins, C., et al. (2023). "Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers". MDPI. [Link]
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Kaur, R., et al. (2020). "Survey of canine use and safety of isoxazoline parasiticides". Topics in Companion Animal Medicine. [Link]
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Woźniak, E., et al. (2024). "A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests". Journal of Veterinary Research. [Link]
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N/A. "Isoxazolines: Overview, Clinical Application, Administration". Clinician's Brief. [Link]
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Zakeri-Milani, P., et al. (2008). "Optimisation of the caco-2 permeability assay using experimental design methodology". Pharmaceutical Research. [Link]
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Benet, L.Z., et al. (2016). "The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs". Journal of Pharmaceutical Sciences. [Link]
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Singh, S., et al. (2024). "Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy". European Journal of Medicinal Chemistry. [Link]
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Li, G., et al. (2024). "Isoxazoline: A Privileged Scaffold for Agrochemical Discovery". Journal of Agricultural and Food Chemistry. [Link]
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Prieto, P., et al. (2014). "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells". JRC Big Data Analytics Platform. [Link]
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Kumar, S., et al. (2022). "Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors". Microbiology and Molecular Biology Reviews. [Link]
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Zhou, X., et al. (2022). "Current review of isoxazoline ectoparasiticides used in veterinary medicine". Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Zakeri-Milani, P., et al. (2008). "Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology". ResearchGate. [Link]
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Al-Ghamdi, M. (2023). "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs". Hilaris Publisher. [Link]
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Al-Badani, H., et al. (2024). "Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms". PLOS Digital Health. [Link]
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Liang, E., et al. (2000). "Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers". Pharmaceutical Research. [Link]
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Sharma, A., et al. (2024). "A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold". Current Medicinal Chemistry. [Link]
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Colaco, C.A., et al. (2023). "Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus". bioRxiv. [Link]
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N/A. (N/A). "Automated Permeability Assays for Caco-2 and MDCK Cells". Diva-Portal.org. [Link]
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N/A. (2024). "Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole–Isoxazoline Conjugates as Potential Antimicrobial Agents". ResearchGate. [Link]
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Wang, Q., et al. (2023). "Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs". MDPI. [Link]
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N/A. (N/A). "formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510)". N/A. [Link]
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N/A. (N/A). "Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096)". BioAssay Systems. [Link]
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N/A. (2021). "Comprehensive characterization and optimization of Caco-2 cells enabled the development of a miniaturized 96-well permeability assay". Taylor & Francis. [Link]
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N/A. (2020). "THERAPEUTIC REVIEW – ISOXAZOLINES". ResearchGate. [Link]
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N/A. (N/A). "Permeability and Transporters". Admescope. [Link]
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Shrestha, H., et al. (2014). "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems". ISRN Pharmaceutics. [Link]
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Chen, Y., et al. (2023). "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review". Molecules. [Link]
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N/A. (2023). "Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance". N/A. [Link]
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N/A. (2004). "In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection". ResearchGate. [Link]
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N/A. (2024). "Isoxazoline: An Emerging Scaffold in Pesticide Discovery". PubMed. [Link]
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Słoczyńska, K., et al. (2021). "Predictive Modeling of PROTAC Cell Permeability with Machine Learning". Journal of Medicinal Chemistry. [Link]
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N/A. (N/A). "Drug-permeability and transporter assays in Caco-2 and MDCK cell lines". Ovid. [Link]
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Tavelin, S. (2010). "Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux". Methods in Molecular Biology. [Link]
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Colaco, C.A., et al. (2023). "Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus". PubMed Central. [Link]
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N/A. (2022). "Formulation strategies to improve the bioavailability of poorly absorbed drugs". ResearchGate. [Link]
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N/A. (2021). "A Bidirectional Permeability Assay for beyond Rule of 5 Compounds". PMC. [Link]
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Chen, X., et al. (2004). "In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection". Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Ben-Sasson, A., et al. (2018). "Drug–Membrane Permeability across Chemical Space". ACS Central Science. [Link]
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N/A. (2017). "Highly predictive and interpretable models for PAMPA permeability". ResearchGate. [Link]
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Technical Support Center: Minimizing Catalyst Poisoning in Heterocyclic Compound Synthesis
Welcome to the technical support center for troubleshooting and minimizing catalyst poisoning in the synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize transition-metal catalysis and encounter challenges with reaction efficiency and reproducibility. Here, we will move beyond simple procedural lists to explore the underlying causes of catalyst deactivation and provide robust, field-proven strategies for prevention and mitigation.
Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Understanding
This section addresses the fundamental questions surrounding catalyst deactivation. Understanding the "what" and the "why" is the first step toward a successful experimental outcome.
Q1: My cross-coupling reaction is sluggish or has stalled completely. How do I recognize catalyst poisoning?
A1: Catalyst poisoning, or deactivation, occurs when impurities or even the substrates themselves interact with the catalyst, binding to its active sites and reducing or eliminating its effectiveness.[1] The symptoms in your reaction flask are often the first indicators:
-
Stalled or Sluggish Conversion: The reaction fails to proceed to completion, or the rate slows dramatically over time, even with sufficient heating and reaction time.
-
Low or No Yield: The most obvious sign is a poor yield of the desired heterocyclic product.
-
Formation of Byproducts: Deactivated catalysts can sometimes promote alternative, undesired reaction pathways. For example, in Suzuki couplings, you might observe an increase in homocoupling of the boronic acid starting material.
-
Inconsistent Results: Reactions that work one day may fail the next, pointing to variability in the purity of reagents or solvents.
The core mechanism of poisoning involves the strong adsorption of a "poison" molecule to the catalyst's active sites, which blocks the intended reactants from accessing them.[1] This interaction can be reversible, but often, the poison forms a strong, stable chemical bond with the metal center, leading to irreversible deactivation.[2][3]
Q2: What are the most common catalyst poisons I should be aware of in heterocyclic synthesis?
A2: The poisons encountered in a synthesis lab are varied and can originate from starting materials, reagents, solvents, or even the reaction apparatus.[2] For transition-metal catalysts like palladium, platinum, and nickel, certain classes of compounds are notoriously problematic.
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, thioethers, thiophenes, H₂S | Contaminants in starting materials or reagents, rubber septa.[1][2] | Strong coordination of sulfur's lone pair electrons to the soft metal center (e.g., Pd, Pt, Ni), blocking active sites. Often irreversible.[4] |
| Nitrogen Compounds | Certain amines, amides, nitriles, nitro groups, and N-heterocycles.[2][4] | The substrates/products themselves, additives, or impurities. | Coordination to the metal center can lead to the formation of stable, off-cycle complexes that are catalytically dormant or inactive.[5] |
| Halides | Excess Cl⁻, Br⁻, I⁻; Cyanide (CN⁻) | Inorganic salts, ionic liquids, unreacted starting materials. | Excess halides or cyanide can occupy coordination sites, leading to the formation of inactive anionic metal complexes like [Pd(CN)₄]²⁻.[6] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminants from upstream processes or impure reagents.[1] | Formation of stable metal-metal bonds or alloys with the catalyst, permanently deactivating it.[1] |
| Phosphine Ligand Degradation Products | Phosphine oxides, P-C bond cleavage fragments. | Oxidation of phosphine ligands by air or water; metal-mediated P-C bond cleavage.[7][8] | Degraded ligands may no longer effectively stabilize the metal center or may block active sites. |
| Water & Oxygen | H₂O, O₂ | Solvents, reagents, atmosphere. | Can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides) or hydrolysis of sensitive reagents. Can also degrade phosphine ligands.[7][9] |
Q3: My substrates are N- and S-containing heterocycles. Why are they inherently problematic for C-H activation and cross-coupling reactions?
A3: This is a critical issue in medicinal chemistry. The very heteroatoms (nitrogen and sulfur) that make these molecules valuable can also be their downfall in catalysis. The lone pair electrons on these heteroatoms are strong Lewis bases and readily coordinate to the electron-deficient (electrophilic) metal center of the catalyst, such as Pd(II).[10]
This strong coordination can lead to two primary negative outcomes:
-
Catalyst Sequestration: The heterocyclic substrate acts as a ligand, binding so strongly to the catalyst that it is effectively "sequestered" and prevented from participating in the desired catalytic cycle.[10]
-
Maldirected Reactivity: If the catalyst does engage, it may be directed to activate a C-H bond adjacent to the coordinating heteroatom, rather than the intended site, leading to incorrect isomers.[10]
Strategies have been developed to overcome this by using catalyst systems that are less susceptible to this binding, for example, by starting with a Pd(0) precursor which has a weaker affinity for the pyridine-type ligands.[10]
Q4: I suspect my phosphine ligand is degrading. How does this happen and how does it poison the catalyst?
A4: Phosphine ligands are crucial for stabilizing the metal center and tuning its reactivity, but they are not always innocent bystanders.[8][11] They have several decomposition pathways that can shut down catalysis.[7]
-
Oxidation: Phosphines (PR₃) are readily oxidized by trace oxygen to form phosphine oxides (O=PR₃). Phosphine oxides have poor coordinating ability and can displace other ligands or block sites, rendering the catalyst less active. This is why rigorous exclusion of air is paramount.
-
P-C Bond Cleavage: The metal center can insert into a phosphorus-carbon bond.[8] This process can fragment the ligand, fundamentally changing the steric and electronic environment around the metal and often leading to inactive species.
-
Ligand Displacement: In some cases, particularly with primary amines or certain N-heterocycles, the substrate itself can displace the phosphine ligand from the metal center.[5] This can lead to the formation of catalytically dormant palladium complexes that only reactivate at higher temperatures, if at all. The rational design of bulky, electron-rich biarylphosphine ligands helps to resist this displacement.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
When a reaction fails, a systematic approach is needed to identify the root cause. The following workflow and protocols are designed to help you diagnose and solve issues related to catalyst poisoning.
Troubleshooting Workflow for Failed Heterocyclic Synthesis
This flowchart provides a logical path for diagnosing a reaction that has failed to give the desired product.
Caption: Troubleshooting Decision Tree for Catalysis.
Protocol 1: Diagnosing Catalyst Poisoning via a Control Reaction
Objective: To determine if catalyst deactivation is caused by impurities in the starting materials/reagents or by an inherent issue with the catalyst system itself.
Methodology:
-
Select a "Model System": Choose a simple, reliable cross-coupling reaction known to work well with your catalyst system (e.g., coupling of 4-bromotoluene with phenylboronic acid for a Suzuki reaction).
-
Use High-Purity Reagents:
-
Use a fresh, unopened bottle of the catalyst and ligand.
-
Use highly purified, anhydrous solvent (passed through a solvent purification system or freshly distilled).
-
Use model substrates (e.g., the 4-bromotoluene and phenylboronic acid) of the highest available purity (>99%).
-
-
Set Up the Control Reaction:
-
Under an inert atmosphere (N₂ or Ar), add the catalyst, ligand, and base to a scrupulously clean and oven-dried flask.
-
Add the purified solvent, followed by the high-purity model substrates.
-
Run the reaction under the standard conditions (temperature, time) that should yield a high conversion.
-
-
Analyze the Outcome:
-
If the control reaction works well (>90% conversion): This strongly indicates that your catalyst system is active and the problem in your original reaction lies with impurities in your specific heterocyclic starting materials, other reagents, or solvent. Proceed to Protocol 2 .
-
If the control reaction fails or gives low conversion: This suggests a more fundamental problem. The issue could be a bad batch of catalyst/ligand, improper pre-catalyst activation, or a suboptimal choice of ligand/base for the reaction class.[5] Re-evaluate your catalyst system and consider alternative ligands or pre-activation methods.[12]
-
Protocol 2: Proactive Purification and Mitigation Strategies
Objective: To remove potential poisons from reagents and solvents before they can enter the reaction.
2.1: General Reagent and Solvent Purification
Feedstock purification is a critical preventative measure.[1][13]
-
Solvents: Never assume a new bottle of solvent is anhydrous and pure enough for sensitive catalysis. Use a commercial solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) or distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Liquid Reagents: Distillation under reduced pressure is often effective for removing non-volatile impurities. Alternatively, filtering a solution of the reagent through a small plug of activated carbon or basic alumina can remove many polar, colored, or metal-containing impurities.
-
Solid Reagents: Recrystallization is the gold standard for purifying solid starting materials and reagents. Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
2.2: Using Scavengers to Pre-Treat Solutions
Scavengers are solid-supported materials or soluble additives that react with and bind to poisons, allowing them to be removed by simple filtration.
| Scavenger Type | Functional Group | Target Poisons | Application Notes |
| Thiol-Based Resins | -SH | Soft metals (Pd, Pt, Hg, Pb, Cu) | Excellent for removing residual palladium from products or trace metal impurities from starting materials. |
| Amine-Based Resins | -NH₂, -NHR | Acidic impurities, some metals | Can be used to neutralize acidic byproducts that might promote catalyst degradation. |
| Activated Carbon | N/A | Broad-spectrum organic impurities, colored byproducts | Highly effective for removing a wide range of organic poisons and colored matter. Use with caution as it can sometimes adsorb the desired material.[14] |
| Zeolites | N/A | Water, small polar molecules | Used as drying agents to remove trace water from solvents and reagents.[14] |
Step-by-Step Protocol for Scavenger Resin Treatment:
-
Choose the Right Scavenger: Based on the suspected poison, select an appropriate scavenger resin from the table above.
-
Prepare the Solution: Dissolve the starting material suspected of containing the poison in a suitable, dry solvent in which it is fully soluble.
-
Add the Scavenger: Add the scavenger resin (typically 5-10 wt% equivalence relative to the substrate) to the solution.
-
Stir: Stir the slurry at room temperature for 1-4 hours. The optimal time should be determined empirically.
-
Filter: Filter the mixture through a sintered glass funnel or a cotton plug to completely remove the solid resin.
-
Use Immediately: The purified solution is now ready to be used directly in your catalytic reaction.
Part 3: Advanced Strategies for Robust Catalysis
For particularly challenging substrates, especially coordinating heterocycles, advanced strategies may be required.
Rational Ligand Selection
The choice of ligand is paramount. Modern catalysis has moved towards bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) for several reasons:[5][12]
-
Steric Hindrance: The bulkiness of the ligand creates a protective "pocket" around the metal center, preventing substrates or impurities from easily displacing the ligand and deactivating the catalyst.[11]
-
Electron Donation: Electron-rich phosphines promote the crucial oxidative addition step in many cross-coupling cycles and can help stabilize the active Pd(0) state.
-
Stability: A well-designed ligand can resist P-C bond cleavage and other degradation pathways, leading to a longer catalyst lifetime.[8]
When facing poisoning issues with a standard ligand like PPh₃, consider switching to a more advanced, sterically demanding ligand.
Catalyst Pre-activation
Instead of adding the palladium source and ligand separately to the reaction mixture, they can be pre-mixed and heated briefly in the reaction solvent. This pre-activation step forms the active catalytic species before the introduction of potentially inhibiting substrates.[12] This ensures that the catalyst is ready to engage in the catalytic cycle immediately, minimizing the time it could be deactivated by coordinating starting materials.
Diagram of Poisoning and Mitigation
This diagram illustrates the competition at the metal center between the desired catalytic cycle and deactivation pathways.
Caption: Competing Pathways: Catalysis vs. Poisoning.
References
- Technical Support Center: Preventing Phosphine Ligand Decomposition in C
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (N.D.). DSpace@MIT.
- Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. (2015). Semantic Scholar.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Phosphines. (2023). Chemistry LibreTexts.
- Poisoning (c
- Dealing with catalyst poisoning in the hydrogen
- Poisoning (c
- Bypassing the Limitations of Directed C–H Functionaliz
- How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (N.D.). Journal of the American Chemical Society.
- Scavenger and Lead Poisoning of Automotive Oxidation Catalysts. (1974).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (N.D.).
- Phosphine Ligands. OpenOChem Learn.
- The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews.
- Catalyst deactivation mechanisms and how to prevent them. (2025). Tech Briefs.
- C
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Technical Support Center: Scaling Up Laboratory Synthesis of 4,5-Dihydro-3,5-diphenylisoxazole
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 4,5-Dihydro-3,5-diphenylisoxazole (also known as 3,5-diphenyl-2-isoxazoline). As a key heterocyclic scaffold, its efficient and scalable synthesis is crucial. This document provides in-depth protocols, troubleshooting guidance, and answers to frequently asked questions to address challenges encountered when transitioning from bench-scale to larger-scale production.
Core Synthesis Strategy: The [3+2] Cycloaddition Pathway
The most robust and widely adopted method for synthesizing this compound is the 1,3-dipolar cycloaddition, a powerful C-C and C-O bond-forming reaction.[1][2][3] This pathway involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).
For our target molecule, the specific reactants are:
-
1,3-Dipole : Benzonitrile oxide
-
Dipolarophile : Styrene
A critical aspect of this synthesis is that benzonitrile oxide is highly reactive and prone to dimerization.[4] Therefore, it is almost exclusively generated in situ (within the reaction mixture) from a stable precursor, most commonly benzaldehyde oxime.[4] The in situ generation is immediately followed by its trapping with styrene to form the desired isoxazoline ring.
The overall workflow can be visualized as a two-stage process: the preparation of the stable oxime precursor, followed by the oxidative cycloaddition.
Caption: Overall workflow for the two-stage synthesis of this compound.
Detailed Experimental Protocols
These protocols are designed for scalability, with considerations for safe and efficient execution.
Part A: Synthesis of Benzaldehyde Oxime (Precursor)
This procedure outlines the synthesis of the stable aldoxime precursor from benzaldehyde.
Methodology:
-
In a round-bottom flask appropriately sized for the intended scale, dissolve sodium hydroxide (1.1 eq) in water.
-
To this solution, add benzaldehyde (1.0 eq) and mix thoroughly.
-
Add hydroxylamine hydrochloride (1.1 eq) portion-wise while stirring. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.[5]
-
Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of benzaldehyde.
-
Upon completion, cool the mixture in an ice bath. The product may crystallize directly. If not, acidify the mixture by bubbling CO2 gas through it or by the careful addition of dilute HCl to precipitate the oxime.[5]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde oxime. This is often of sufficient purity for the next step.
Part B: In Situ Generation of Benzonitrile Oxide and [3+2] Cycloaddition
This protocol uses a green and efficient oxidant system, Oxone/NaCl, for the in situ generation of benzonitrile oxide.[1][2]
Methodology:
-
To a multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add benzaldehyde oxime (1.0 eq), styrene (1.2-1.5 eq), sodium chloride (NaCl, 0.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq) in a suitable solvent system (e.g., ethyl acetate/water 1:1).
-
Prepare a solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.5 eq) in water.
-
Add the Oxone solution dropwise to the vigorously stirred reaction mixture over 1-2 hours. Monitor the internal temperature; the oxidation can be exothermic. Maintain a temperature of 25-35°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC, following the disappearance of the benzaldehyde oxime spot.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Part C: Purification by Recrystallization
The final step is crucial for obtaining a high-purity product.
Methodology:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent. Ethanol is a commonly effective choice.[6] Methanol can also be used.[6]
-
Heat the mixture to boiling with stirring until the solid is completely dissolved. If it doesn't dissolve, add small additional portions of the hot solvent until a clear solution is achieved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight. The expected melting point of the pure product is approximately 73-76°C.[7]
| Parameter | Typical Condition | Notes |
| Solvent | Ethyl Acetate / Water | Biphasic system aids in workup. |
| Temperature | 25-35°C | Control of exotherm is critical during oxidation. |
| Styrene Stoichiometry | 1.2 - 1.5 equivalents | Using an excess of the trapping agent minimizes nitrile oxide dimerization. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Expected Yield | 65-85% | Yields are highly dependent on efficient nitrile oxide trapping. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
Q: My overall yield is very low or I recovered mostly starting material. What went wrong?
A: This is a common issue often traced back to the critical nitrile oxide generation and trapping step.
-
Cause 1: Inefficient Nitrile Oxide Generation. The oxidation of benzaldehyde oxime may be incomplete. The Oxone oxidant can degrade over time; ensure you are using a fresh, active batch. On a larger scale, inefficient mixing in a biphasic system can be a major problem. Ensure your stirring is vigorous enough to create a large surface area between the aqueous and organic phases.
-
Cause 2: Competitive Dimerization of Nitrile Oxide. Benzonitrile oxide can rapidly dimerize to form furoxan (3,4-diphenyl-1,2,5-oxadiazole 2-oxide), especially if its concentration becomes too high or if it is not trapped quickly by styrene.[3]
-
Solution: Ensure styrene is present in a slight excess (1.2-1.5 equivalents). More importantly, add the oxidant solution slowly and steadily. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with styrene over dimerization.
-
-
Cause 3: Poor Quality Starting Materials. Verify the purity of your benzaldehyde oxime and styrene. Impurities in styrene (like polymerization inhibitors that were not removed) can interfere with the reaction.
Q: My TLC shows the desired product spot, but also a significant, less polar spot. What is it?
A: This is very likely the furoxan dimer of benzonitrile oxide. Its formation is the primary competitive side reaction.
-
Cause: As mentioned above, this occurs when the generated nitrile oxide reacts with itself instead of with styrene. This is exacerbated by rapid oxidant addition or insufficient styrene concentration.
-
Mitigation: The best approach is prevention through slow addition of the oxidant. If significant amounts have formed, it can be separated from the desired product by column chromatography, though this is less ideal for large-scale processes. Careful selection of a recrystallization solvent may also help, as the dimer has different solubility properties.
Q: During recrystallization, my product "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute is insoluble in the solvent at all temperatures, or when the solution becomes supersaturated at a temperature above the solute's melting point.[6]
-
Solution 1: Add More Solvent. The most common reason is using too little solvent. Add more hot solvent until the oil fully dissolves, then attempt to cool slowly again.[6]
-
Solution 2: Change Solvents. If adding more solvent doesn't work, the solvent may be inappropriate. Choose a solvent with a lower boiling point or one in which your compound has slightly lower solubility.
-
Solution 3: Slow Cooling is Key. Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling or the formation of very small, impure crystals.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the 1,3-dipolar cycloaddition?
A1: The reaction is a concerted, pericyclic process classified as a [3+2] cycloaddition. The benzonitrile oxide (a 3-atom, 4π-electron system) reacts across the double bond of styrene (a 2-atom, 2π-electron system) in a single, concerted step to form the five-membered isoxazoline ring. The regioselectivity, which leads to the 3,5-diphenyl substitution pattern rather than a 3,4-pattern, is governed by the electronic and steric properties of the reactants.[8]
Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.
Q2: Why must the benzonitrile oxide be generated in situ?
A2: Benzonitrile oxide is a high-energy, unstable intermediate.[4] It cannot be isolated and stored in a bottle. If generated without a trapping agent (like styrene), it will rapidly dimerize or undergo other decomposition pathways. Generating it in situ ensures it is consumed by the desired reaction as soon as it is formed.
Q3: What analytical methods are best for confirming the product's identity and purity?
A3: A combination of techniques should be used:
-
¹H NMR: This is the most powerful tool for confirming the structure. The characteristic signals for the non-equivalent methylene protons (at C4) and the methine proton (at C5) provide definitive proof of the 3,5-disubstituted isoxazoline ring.[7]
-
¹³C NMR: Confirms the number of unique carbon environments and the formation of the heterocyclic ring.
-
FT-IR Spectroscopy: Look for the disappearance of the oxime -OH stretch and the presence of the C=N stretch (around 1615 cm⁻¹) in the product.
-
Melting Point: A sharp melting point in the expected range (e.g., 73-76°C) is a strong indicator of high purity.[7]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4:
-
Exothermic Reaction: The oxidation of the aldoxime is exothermic. On a larger scale, heat dissipation is less efficient. You must use a properly sized reaction vessel, ensure adequate cooling capacity (e.g., an ice bath or chiller), and add the oxidant slowly to control the temperature. A runaway reaction is a serious hazard.
-
Reagent Handling: Handle all chemicals, especially benzaldehyde and organic solvents, in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Pressure Build-up: Ensure the reaction vessel is not a closed system to avoid pressure build-up, especially during the exothermic oxidation step.
References
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of benzaldoxime. Retrieved from [Link]
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Wang, X., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]
- Aghapour, G. (2018). Synthesis of benzaldeheyde oxime under various experimental conditions.
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Retrieved from [Link]
-
MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]
- Springer Link. (n.d.). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole.
- ResearchGate. (n.d.). Synthesis of 3-nitroisoxazoline 1 employing 1,3-dipolar cycloaddition.
- ResearchGate. (n.d.). (PDF)
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]
- IJPCBS. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
- Journal of Qassim University for Science. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025).
-
NIH National Center for Biotechnology Information. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Diphenylisoxazole.
-
Wikipedia. (n.d.). Isoxazoline. Retrieved from [Link]
-
Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:4894-23-9. Retrieved from [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Scope of the reaction for synthesis of isoxazolines. Reagents and conditions.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389.
- ResearchGate. (n.d.). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition.
-
MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
-
MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Phototransformations of 4,5-diphenylisoxazole. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Retrieved from [Link]
- BenchChem. (n.d.). The Rise of 3,5-Diphenylisoxazoles: A Technical Guide to Their Discovery and Development.
-
PubMed. (n.d.). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 4,5-Dihydro-3,5-diphenylisoxazole
For researchers and professionals in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent research, from mechanistic studies to pharmacological evaluation, is built. The synthesis of novel heterocyclic compounds like 4,5-Dihydro-3,5-diphenylisoxazole yields a product whose properties are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth comparison of the available analytical techniques for its structural confirmation, centered around the gold-standard method: Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for ultimate confidence in your results.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of a molecule's structure in the solid state. Unlike spectroscopic methods that infer connectivity from indirect measurements, crystallography maps the electron density of a crystalline sample, revealing precise atomic coordinates, bond lengths, and bond angles. This makes it the unequivocal method for definitive stereochemical and conformational assignment.
The core principle of SC-XRD is rooted in the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional model of the molecule. The success of this technique, however, is critically dependent on the initial step: the growth of high-quality, single crystals.
Experimental Protocol: From Powder to Structure
The entire workflow is a system of checks and balances. The quality of the crystal dictates the quality of the data, and the quality of the data determines the confidence in the final structure.
Step 1: Growing Diffraction-Quality Crystals The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution. Rapid precipitation leads to amorphous powder or polycrystalline material, which is unsuitable for SC-XRD.
-
Rationale for Solvent Selection: The choice of solvent is paramount. For this compound, a molecule with both aromatic (nonpolar) and heteroatomic (polar) character, a mixed solvent system is often ideal. A common strategy is to dissolve the compound in a small amount of a good solvent like dichloromethane (DCM) and then introduce a poorer solvent (an "anti-solvent") like hexane or ethanol, in which the compound is less soluble.
-
Methodology: Slow Evaporation & Vapor Diffusion
-
Dissolve 5-10 mg of the purified compound in a minimal volume (0.5-1.0 mL) of a suitable solvent (e.g., acetone or ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a few milliliters of a less volatile anti-solvent (e.g., hexanes).
-
Over several days, the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the formation of large, well-ordered crystals.
-
Step 2: Data Collection This process uses a specialized instrument called a diffractometer to orient the crystal in hundreds of different positions relative to an X-ray beam and record the resulting diffraction spots.
-
Methodology:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
The mounted crystal is placed on the goniometer head of the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen. This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, such as a CCD or CMOS sensor.
-
Step 3: Structure Solution and Refinement Specialized software is used to process the raw diffraction data, solve the "phase problem," and build a molecular model that is then refined against the experimental data.
-
Methodology:
-
Data Integration & Scaling: The raw images are processed to determine the position and intensity of each diffraction spot.
-
Structure Solution: Programs like SHELXT or Olex2 are used to determine the initial positions of the atoms.
-
Refinement: The atomic positions and their displacement parameters are adjusted (refined) using a least-squares algorithm in a program like SHELXL to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed by metrics like the R1 factor (residual factor), which should typically be below 5% for a well-refined structure.
-
Workflow for X-ray Crystallography
Caption: Workflow for SC-XRD from compound to final structure.
Typical Crystallographic Data
The output of a successful SC-XRD experiment is a set of precise data that defines the molecule and its packing in the crystal lattice.
| Parameter | Representative Value for a Dihydroisoxazole Derivative | Significance |
| Chemical Formula | C₁₅H₁₃NO | Confirms the elemental composition. |
| Formula Weight | 223.27 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=9.8, b=5.6, c=21.5 | The dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1180 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Final R1 [I>2σ(I)] | < 0.05 (e.g., 0.045) | A key indicator of the quality of the fit between the model and the data; lower is better. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Orthogonal & Complementary Validation Techniques
While SC-XRD is definitive, it is not always feasible. Furthermore, good scientific practice dictates the use of orthogonal methods—independent techniques that validate a hypothesis from a different angle. These methods are essential for initial characterization and for cases where suitable crystals cannot be obtained.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution. It is the most powerful tool for determining the molecular skeleton before crystallization is even attempted.
-
Causality in NMR: For this compound, ¹H NMR is expected to show distinct signals for the three protons on the isoxazole ring. The protons on C4 are diastereotopic and will appear as a complex multiplet, while the C5 proton will couple to them, providing clear evidence of the 5-membered ring's connectivity. ¹³C NMR will confirm the number of unique carbon environments, including the two distinct phenyl groups and the three carbons of the heterocyclic ring. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign every signal.
-
Standard Protocol (¹H NMR):
-
Accurately weigh ~5 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field.
-
Acquire the spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
B. High-Resolution Mass Spectrometry (HRMS)
MS provides the mass-to-charge ratio (m/z) of a molecule, and HRMS does so with extremely high precision. Its primary role is to confirm the elemental composition.
-
Causality in HRMS: A technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can measure the molecular mass to within 0.001 atomic mass units. For C₁₅H₁₃NO, the expected exact mass of the protonated molecule [M+H]⁺ is 224.1070. Observing a peak at this m/z value with high accuracy (e.g., < 5 ppm error) provides very strong evidence for the proposed molecular formula.
-
Standard Protocol (ESI-TOF):
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Head-to-Head: A Comparative Analysis
The choice of analytical technique is driven by the specific question being asked. Is the goal to confirm the molecular formula, map the covalent bonding framework, or determine the precise 3D structure?
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry, packing | Covalent bonding framework, connectivity, stereorelationships | Elemental composition (Molecular Formula) |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | Soluble sample (~5-10 mg) | Soluble sample (~1 mg) |
| Ambiguity Level | None. Considered absolute proof of structure. | Low to Medium. Can be ambiguous for complex stereoisomers. | High. Many isomers can have the same formula. |
| Key Strength | Unambiguous, complete 3D structural information. | Excellent for mapping connectivity in solution. | Confirms elemental composition with high confidence. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow. | Provides data averaged over time; no solid-state packing info. | Provides no information on atom connectivity. |
| Typical Turnaround | Days to weeks (including crystal growth) | Minutes to hours | Minutes |
A Synergistic and Self-Validating Workflow
In practice, these techniques are not competitors but partners. A robust structural elucidation workflow leverages the strengths of each to build a case that is irrefutable. The process is logical and hierarchical, moving from rapid, broad confirmation to absolute, detailed proof.
Caption: A synergistic workflow for structural validation.
This workflow is inherently self-validating. The formula confirmed by HRMS must match the structure proposed by NMR. The 3D structure determined by SC-XRD must, in turn, be consistent with the connectivity data from NMR. Any discrepancy at any stage signals a problem, forcing a re-evaluation and ensuring the final reported structure is correct.
Conclusion
For this compound, as with any novel compound, structural integrity is paramount. While NMR and HRMS are indispensable tools for rapid and essential characterization, Single-Crystal X-ray Crystallography remains the undisputed gold standard for providing definitive, unambiguous proof of structure. It resolves all ambiguity regarding stereochemistry and conformation, delivering a precise 3D model that serves as a reliable foundation for all further research. By employing these techniques synergistically, researchers can achieve the highest level of scientific rigor and confidence in their findings.
References
-
Helliwell, J. R. (1984). X-ray crystallographic studies of proteins. Reports on Progress in Physics. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. [Link]
-
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
A Tale of Two Scaffolds: A Comparative Analysis of the Biological Activities of 4,5-Dihydroisoxazole and Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged five-membered heterocyclic structures, the isoxazole ring and its partially saturated counterpart, the 4,5-dihydroisoxazole (or isoxazoline), have garnered significant attention. While structurally similar, the seemingly subtle difference of a single double bond between the C4 and C5 positions imparts distinct conformational and electronic properties, leading to divergent biological activities. This guide provides an in-depth, objective comparison of the biological performance of 4,5-dihydroisoxazole versus isoxazole derivatives, supported by experimental data, to aid researchers in the strategic design of next-generation therapeutic agents.
The Core Distinction: Aromatization vs. Three-Dimensionality
The fundamental difference between the isoxazole and 4,5-dihydroisoxazole scaffolds lies in their aromaticity. The isoxazole ring is an aromatic system, conferring planarity and a delocalized π-electron system. This planarity often facilitates π-π stacking interactions with biological targets such as enzymes and receptors. In contrast, the 4,5-dihydroisoxazole ring is non-aromatic and possesses a more flexible, three-dimensional structure. This added conformational flexibility can allow for more optimal interactions with the binding pockets of proteins.
The choice between these two scaffolds is a critical decision in drug design, with implications for potency, selectivity, and pharmacokinetic properties. The following sections will delve into a comparative analysis of their biological activities, supported by experimental evidence.
Anticancer Activity: A Battle for Potency and Selectivity
Both isoxazole and 4,5-dihydroisoxazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.
Isoxazole Derivatives in Oncology
The planar nature of the isoxazole ring has been exploited in the design of various anticancer agents. These compounds often act as inhibitors of key enzymes involved in cancer progression. For instance, some isoxazole derivatives have been shown to exhibit potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
4,5-Dihydroisoxazole Derivatives in Oncology
Recent studies have highlighted the promising anticancer potential of 4,5-dihydroisoxazole derivatives, with some compounds exhibiting remarkable potency and selectivity. The three-dimensional structure of the isoxazoline ring can allow for unique binding interactions that may not be achievable with the planar isoxazole scaffold.
One study reported a series of novel 4,5-dihydroisoxazole-5-carboxamide derivatives with potent anti-cancer activity against HeLa and MCF-7 human cancer cell lines. Notably, one compound in this series demonstrated higher potency than the standard drug cisplatin, with IC50 values of 4.11 µM and 4.03 µM against HeLa and MCF-7 cells, respectively. Another study on indole-based 4,5-dihydroisoxazoles found a derivative with high selectivity towards leukemia cells (Jurkat and HL-60) while showing minimal toxicity to noncancerous cells.
Comparative Anticancer Performance
While direct comparative studies are limited, the available data suggests that the choice between the two scaffolds is highly dependent on the specific biological target and the desired mode of action. In some cases, the conformational flexibility of the 4,5-dihydroisoxazole ring may offer an advantage in achieving higher potency. For example, a study on monoterpene derivatives found that the isoxazoline analogues exhibited greater anticancer activity against HT1080 cells (IC50 values of 9.02-16.1 µM) compared to their pyrazole counterparts. In contrast, another study found that 4,5-diarylisoxazoles showed greater antimitotic activity than 3,4-diarylisoxazoles.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5-Dihydroisoxazole | Carboxamide derivative (17h) | HeLa | 4.11 | |
| 4,5-Dihydroisoxazole | Carboxamide derivative (17h) | MCF-7 | 4.03 | |
| 4,5-Dihydroisoxazole | Indole derivative (DHI1) | Jurkat | 21.83 | |
| 4,5-Dihydroisoxazole | Indole derivative (DHI1) | HL-60 | 19.14 | |
| 4,5-Dihydroisoxazole | Monoterpene derivative (16c) | HT1080 | 9.02 | |
| Isoxazole | Diaryl derivative (8) | Human cancer cells | 0.001 (EC50) | |
| Isoxazole | Chalcone derivative (10a) | DU145 | 0.96 | |
| Isoxazole | 3,5-disubstituted derivative (4b) | Glioblastoma | 42.8 |
Antimicrobial Activity: A Clear Advantage for the Saturated Ring?
In the realm of antimicrobial agents, the structural differences between isoxazoles and 4,5-dihydroisoxazoles appear to have a more pronounced and consistent impact on activity.
Isoxazole Derivatives as Antimicrobials
Isoxazole-containing compounds have a long history as antibacterial agents. For instance, the antibiotic cloxacillin features an isoxazole core. Numerous studies have reported the synthesis and evaluation of isoxazole derivatives against a variety of bacterial and fungal pathogens. The antimicrobial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.
4,5-Dihydroisoxazole Derivatives as Antimicrobials
Several studies have demonstrated the potent antimicrobial properties of 4,5-dihydroisoxazole derivatives. A significant finding from one study directly comparing the two scaffolds revealed that substituting a 4,5-dihydroisoxazole ring for an isoxazole ring not only broadened the antibacterial spectrum but also resulted in a significant increase in antibacterial activity against S. aureus strains.
This suggests that the non-planar, more flexible structure of the 4,5-dihydroisoxazole ring may allow for more effective interactions with bacterial targets, leading to enhanced antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Type | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4,5-Dihydroisoxazole | Furan derivative (5a) | Aspergillus niger | 40 | |
| 4,5-Dihydroisoxazole | Furan derivative (5c) | Aspergillus niger | 40 | |
| Isoxazole | Triazole hybrid (7b) | E. coli | 15 (mg/mL) | |
| Isoxazole | Triazole hybrid (7b) | P. aeruginosa | 30 (mg/mL) | |
| Isoxazole | Derivative (4e) | C. albicans | 6 | |
| Isoxazole | Derivative (4g) | C. albicans | 6 |
Experimental Protocols
Synthesis of 4,5-Dihydroisoxazole and Isoxazole Derivatives
The synthesis of both scaffolds often proceeds through a common intermediate, the chalcone, which is an α,β-unsaturated ketone. The subsequent cyclization reaction with hydroxylamine hydrochloride can be directed towards either the 4,5-dihydroisoxazole or the isoxazole product depending on the reaction conditions.
-
A substituted acetophenone is reacted with an appropriate aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature.
-
The resulting chalcone product is then isolated by filtration and purified by recrystallization.
-
The synthesized chalcone is refluxed with hydroxylamine hydrochloride in a suitable solvent such as ethanol or methanol.
-
A base, like sodium acetate or potassium carbonate, is often added to neutralize the HCl salt of hydroxylamine.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified.
-
Similar to the synthesis of 4,5-dihydroisoxazoles, a chalcone is reacted with hydroxylamine hydrochloride.
-
The choice of solvent and reaction conditions (e.g., temperature, presence of an oxidizing agent) can favor the formation of the aromatic isoxazole ring. In some cases, the initially formed 4,5-dihydroisoxazole can be oxidized to the corresponding isoxazole.
Caption: General synthetic workflow for 4,5-dihydroisoxazole and isoxazole derivatives.
Biological Activity Assays
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both 4,5-dihydroisoxazole and isoxazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: Following a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The key structural difference—the C4-C5 double bond—has profound implications for the structure-activity relationship of these two scaffolds.
-
Conformational Flexibility: The sp3-hybridized carbons at the C4 and C5 positions in the 4,5-dihydroisoxazole ring allow for greater conformational freedom. This can enable the substituents on the ring to adopt an optimal orientation for binding to a specific biological target, potentially leading to higher potency and selectivity.
-
Electronic Properties: The aromatic isoxazole ring has a different electronic distribution compared to its non-aromatic counterpart. This can influence the compound's ability to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target protein.
-
Metabolic Stability: The presence of the double bond in the isoxazole ring can influence its metabolic stability. In some cases, the saturated 4,5-dihydroisoxazole ring may be more resistant to certain metabolic transformations, potentially leading to improved pharmacokinetic profiles.
Conclusion and Future Perspectives
The comparative analysis of 4,5-dihydroisoxazole and isoxazole derivatives reveals that both scaffolds are valuable in drug discovery, each with its own set of advantages depending on the therapeutic target. While isoxazoles have a longer history and are present in several approved drugs, the emerging data on 4,5-dihydroisoxazoles highlights their significant potential, particularly in the development of anticancer and antimicrobial agents.
The increased potency and altered selectivity observed in some 4,5-dihydroisoxazole derivatives underscore the importance of exploring chemical space in three dimensions. The conformational flexibility of the isoxazoline ring appears to be a key factor in its enhanced biological activity in certain contexts.
For drug development professionals, the choice between these two scaffolds should be a strategic one, guided by the specific requirements of the biological target and the desired pharmacological profile. Further head-to-head comparative studies of analogous pairs of isoxazole and 4,5-dihydroisoxazole derivatives are warranted to provide a more definitive understanding of the structural nuances that govern their biological activities. The continued exploration of both of these privileged scaffolds will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- A novel series of 4,5-dihydroisoxazole-5-carboxamide derivatives were designed, synthesized and evaluated for their anti-cancer activity against two different human cancer cell lines. Most of the synthesized compounds showed anti-cancer activity with IC50 values ranging from 4.03 to 104.45 μM. Further, compounds 17h, 17i, 17e, and 18e were showed potent inhibitory activity against two cancer cell lines, with IC50 values close to that of standard drug.
A Senior Application Scientist's Guide to In Vivo Validation of Novel Antioxidants: The Case of 4,5-Dihydro-3,5-diphenylisoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between In Vitro Promise and In Vivo Reality
In the quest for novel therapeutics to combat diseases rooted in oxidative stress, isoxazole derivatives have emerged as a promising class of compounds.[1][2][3][4][5] Initial screenings, typically performed in vitro using assays like DPPH or ABTS radical scavenging, often reveal potent antioxidant activity.[3][4] However, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. The complex biological milieu of a living organism—encompassing absorption, distribution, metabolism, and excretion (ADME)—can profoundly alter a compound's efficacy. Therefore, validating in vitro findings through rigorous in vivo studies is not just a subsequent step; it is a critical checkpoint for translational success.[6][7][8][9]
This guide provides a comprehensive framework for designing and executing a preclinical in vivo study to validate the antioxidant activity of a novel test compound, 4,5-Dihydro-3,5-diphenylisoxazole . We will compare its performance against established benchmarks, delve into the causality behind experimental choices, and provide detailed protocols for core assays, establishing a self-validating system to ensure data integrity and reproducibility.[10][11][12][13]
Part 1: Foundational Strategy - Designing a Robust In Vivo Experimental Framework
A well-designed study is the bedrock of reliable preclinical data.[10][11] The primary objective is to create a state of systemic oxidative stress in an animal model and then assess the ability of our test compound to mitigate the resulting damage, benchmarked against known antioxidants.
Rationale for Model and Stressor Selection
Animal Model: The Wistar rat is a widely used and well-characterized model for toxicological and pharmacological studies. Its physiological and metabolic similarities to humans, coupled with its availability and ease of handling, make it a suitable choice for this investigation.
Induction of Oxidative Stress: Carbon tetrachloride (CCl₄) is a potent hepatotoxin routinely used to induce acute oxidative stress in preclinical models.[14][15][16] Its mechanism is well-understood: CCl₄ is metabolized by cytochrome P450 in the liver to the highly reactive trichloromethyl free radical (•CCl₃). This radical initiates a cascade of lipid peroxidation, damaging cellular membranes and leading to widespread oxidative damage, which allows for a clear window to observe the protective effects of an antioxidant.[14][17]
Crafting the Experimental Groups
To ensure the study is self-validating, a multi-group design is essential. This allows for the isolation of the test article's effect from other variables.
| Group ID | Group Name | Treatment | Purpose |
| G1 | Normal Control | Vehicle (e.g., Corn Oil) | Establishes baseline physiological and biochemical parameters. |
| G2 | Oxidative Stress Control | Vehicle + CCl₄ | Demonstrates the pathological effect of the stressor, serving as the primary comparison for therapeutic efficacy. |
| G3 | Test Compound | This compound + CCl₄ | Evaluates the antioxidant and protective effect of the novel compound. |
| G4 | Positive Control (Aqueous) | Vitamin C (Ascorbic Acid) + CCl₄ | Provides a benchmark against a known water-soluble antioxidant.[18][19][20] |
| G5 | Positive Control (Lipid) | Vitamin E (α-Tocopherol) + CCl₄ | Provides a benchmark against a known lipid-soluble antioxidant, crucial for combating lipid peroxidation.[18][19][20] |
Causality: The inclusion of two distinct positive controls is a critical design choice. Vitamin C is a potent antioxidant in aqueous environments, while Vitamin E is paramount for protecting cellular membranes from lipid peroxidation.[19][20] Comparing the test compound to both helps to elucidate its potential mechanism and locus of action (i.e., whether it acts primarily in the cytosol or within lipid membranes).
Dosage, Administration, and Study Duration
-
Dosage Rationale: The dose for this compound should be determined from prior in vitro cytotoxicity and efficacy data (e.g., IC50 values) and any available literature on similar isoxazole derivatives.[1][3] A common starting point is to test a low and a high dose (e.g., 50 mg/kg and 100 mg/kg) to assess dose-dependency. Doses for Vitamin C (e.g., 100 mg/kg) and Vitamin E (e.g., 100 mg/kg) should be based on established literature values for in vivo antioxidant studies.
-
Administration: Oral gavage is a standard and clinically relevant route of administration. All compounds should be administered for a period (e.g., 7-14 days) prior to the CCl₄ challenge to allow for systemic distribution and potential induction of protective mechanisms. CCl₄ is typically administered intraperitoneally (i.p.) mixed with a vehicle like corn oil to induce acute toxicity.
-
Timeline: A 24-48 hour period post-CCl₄ administration is typically sufficient to observe peak liver injury and oxidative stress markers.
Part 2: Core Biomarker Analysis - Protocols and Mechanistic Insights
Following the treatment period and euthanasia, key tissues (primarily liver and blood) are collected for analysis. The following assays form a core panel for assessing oxidative stress and antioxidant defense status.[21][22][23]
Lipid Peroxidation: Measuring the Damage
Biomarker: Malondialdehyde (MDA) Rationale: MDA is a major end-product of lipid peroxidation and a reliable marker of oxidative damage to cellular membranes.[23][24] A reduction in MDA levels in the treated groups compared to the CCl₄ control is a direct indicator of the compound's protective effect.
Step-by-Step Protocol for MDA Assay (TBARS Method):
-
Tissue Homogenization: Homogenize 100 mg of liver tissue in 1 mL of ice-cold 1.15% KCl buffer. Centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Reaction Mixture: To 0.1 mL of the supernatant, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).
-
Incubation: Bring the final volume to 4.0 mL with distilled water and heat at 95°C for 60 minutes.
-
Extraction: After cooling, add 5.0 mL of n-butanol/pyridine mixture (15:1 v/v) and vortex vigorously. Centrifuge at 4000 rpm for 10 minutes.
-
Measurement: Aspirate the upper butanol layer and measure its absorbance at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Express results as nmol/mg protein.
The Endogenous Enzymatic Defense System
Cells possess a powerful enzymatic defense system to neutralize reactive oxygen species (ROS).[25] Assessing the activity of these enzymes reveals whether the test compound works by directly scavenging radicals or by bolstering these natural defenses.
Rationale: SOD is the first line of defense, catalyzing the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and hydrogen peroxide (H₂O₂).[25]
Step-by-Step Protocol for SOD Assay:
-
Sample Prep: Use the same liver homogenate supernatant prepared for the MDA assay.
-
Reaction Mixture: In a cuvette, mix 1.2 mL sodium pyrophosphate buffer (pH 8.3, 0.052 M), 0.1 mL phenazine methosulphate (186 µM), and 0.3 mL of Nitro Blue Tetrazolium (NBT) (300 µM).
-
Initiation: Add 0.2 mL of NADH (780 µM) to the mixture. The reaction is initiated by adding the enzyme sample (0.1 mL of supernatant).
-
Measurement: Monitor the increase in absorbance at 560 nm for 5 minutes. The enzyme activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%. Express results as Units/mg protein.
Rationale: Catalase neutralizes the hydrogen peroxide (H₂O₂) produced by SOD and other metabolic processes, converting it into harmless water and oxygen.[15][25]
Step-by-Step Protocol for CAT Assay:
-
Reaction Mixture: To a cuvette containing 1.9 mL of 50 mM phosphate buffer (pH 7.0), add 0.1 mL of liver homogenate supernatant.
-
Initiation: Start the reaction by adding 1.0 mL of 30 mM H₂O₂.
-
Measurement: Measure the decrease in absorbance at 240 nm for 1 minute due to the consumption of H₂O₂.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹). Express results as µmol H₂O₂ consumed/min/mg protein.
Rationale: GPx is another critical enzyme that reduces H₂O₂ and lipid hydroperoxides, using reduced glutathione (GSH) as a cofactor.[25]
Step-by-Step Protocol for GPx Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM sodium azide, 0.2 mM NADPH, 1 U/mL glutathione reductase, and 1 mM GSH.
-
Sample Addition: Add 0.1 mL of liver supernatant to 0.8 mL of the reaction mixture and incubate for 5 minutes at 25°C.
-
Initiation: Start the reaction by adding 0.1 mL of 0.1 mM H₂O₂.
-
Measurement: Measure the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate activity based on the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). Express results as nmol NADPH oxidized/min/mg protein.
Part 3: Data Interpretation and Comparative Analysis
Summarizing Quantitative Data
The results from the biochemical assays should be presented in a clear, tabular format for easy comparison across all experimental groups.
Table 2: Hypothetical Comparative Data of Antioxidant Markers
| Parameter | G1: Normal Control | G2: CCl₄ Control | G3: Test Compound (100 mg/kg) + CCl₄ | G4: Vitamin C (100 mg/kg) + CCl₄ | G5: Vitamin E (100 mg/kg) + CCl₄ |
| MDA (nmol/mg protein) | 1.5 ± 0.2 | 5.8 ± 0.5 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.4 ± 0.3 |
| SOD (U/mg protein) | 15.2 ± 1.1 | 7.1 ± 0.8 | 13.5 ± 1.0 | 10.2 ± 0.9 | 12.8 ± 1.1 |
| CAT (µmol/min/mg protein) | 45.6 ± 3.2 | 22.3 ± 2.5 | 41.8 ± 3.0 | 35.1 ± 2.8 | 40.5 ± 3.1 |
| GPx (nmol/min/mg protein) | 30.1 ± 2.5 | 14.8 ± 1.9 | 28.5 ± 2.2 | 23.6 ± 2.0 | 27.9 ± 2.4 |
| Values are presented as Mean ± SD. *p < 0.05 compared to G2 (CCl₄ Control). |
Interpretation of Results
-
Validation of Model: The significant increase in MDA and decrease in SOD, CAT, and GPx activity in the G2 (CCl₄ Control) group compared to the G1 (Normal Control) group confirms the successful induction of oxidative stress.
-
Efficacy of Test Compound: A statistically significant decrease in MDA levels and a restoration of SOD, CAT, and GPx activities towards normal levels in the G3 group would validate the in vivo antioxidant activity of this compound.
-
Comparative Performance: In this hypothetical dataset, the test compound shows superior or comparable activity to both Vitamin C and Vitamin E. Its strong effect on reducing MDA and restoring all three key enzymes suggests a potent and broad-spectrum antioxidant mechanism, likely involving both direct scavenging and bolstering of endogenous defenses. The performance, particularly in comparison to Vitamin E, points towards a significant capability to protect against lipid peroxidation.
Part 4: Advanced Mechanistic Insights - The Nrf2 Pathway
Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[26][27][28] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a wide array of protective genes, including those for SOD, CAT, and enzymes involved in glutathione synthesis.[29][30]
Investigating whether this compound activates the Nrf2 pathway can provide profound insight into its mechanism of action. This can be assessed via Western Blot or qPCR analysis of Nrf2 and its downstream target genes (e.g., NQO1, HO-1) in liver tissue. A significant upregulation in the test compound group would suggest it acts not just as a direct antioxidant, but as an inducer of the cell's own defense systems.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validating the in vivo antioxidant activity of this compound. By employing a CCl₄-induced oxidative stress model, comparing against both aqueous and lipid-soluble positive controls, and analyzing a core panel of damage and defense biomarkers, researchers can generate clear, defensible data.
Positive results from this framework would strongly support the therapeutic potential of this compound. Subsequent steps would involve more detailed mechanistic studies (such as confirming Nrf2 activation), comprehensive toxicological profiling to ensure safety, and evaluation in chronic disease models where oxidative stress is a key pathological driver. This structured, comparative approach ensures that only the most promising candidates, backed by solid in vivo evidence, advance in the drug development pipeline.
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Comparative Analysis of Antibacterial Efficacy: 4,5-Dihydroisoxazoles vs. Standard Antibiotics
A Senior Application Scientist's Guide for Drug Development Professionals
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, the 4,5-dihydroisoxazole heterocyclic ring system has emerged as a versatile pharmacophore. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antibacterial efficacy of novel 4,5-dihydroisoxazole derivatives against established standard antibiotics. We will delve into the causality behind experimental design, present detailed protocols for robust comparison, and contextualize the data within the broader landscape of mechanisms of action and safety profiles.
The Rationale for Comparison: Establishing a Validated Benchmark
Direct comparison against clinically relevant and well-characterized antibiotics is fundamental to assessing the potential of any new antibacterial agent. For this guide, we have selected two widely recognized standards with distinct mechanisms of action:
-
Ampicillin : A β-lactam antibiotic that has been a cornerstone in treating infections for decades. It provides a benchmark against a classic mechanism targeting cell wall synthesis.[1][2] Its susceptibility to β-lactamase-mediated resistance also makes it a valuable tool for identifying compounds effective against resistant strains.[1][3]
-
Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA replication.[4][5] It represents a different, highly effective class of synthetic antibiotics, providing a stringent comparison point for potency and spectrum of activity.[6][7]
The objective is not merely to prove superiority but to understand the unique therapeutic niche that a novel 4,5-dihydroisoxazole derivative might fill, whether through enhanced potency, a broader spectrum, activity against multidrug-resistant (MDR) strains, or a superior safety profile.
Methodological Framework for Determining Antibacterial Efficacy
To ensure data is reproducible and comparable across different studies, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the globally accepted gold standards.[8] We will detail two primary methods here: the quantitative Broth Microdilution for determining Minimum Inhibitory Concentration (MIC) and the semi-quantitative Kirby-Bauer Disk Diffusion assay.
Experimental Workflow Overview
The following diagram outlines the logical flow of operations for comprehensively assessing and comparing the antibacterial efficacy of the candidate compounds.
Caption: High-level workflow for comparative antibacterial efficacy testing.
Protocol 1: Broth Microdilution for MIC Determination
This method provides a quantitative measure of potency and is considered the gold standard for susceptibility testing.[9][10]
Causality: The choice of Mueller-Hinton Broth (MHB) is critical; it has low concentrations of inhibitors (like thymidine and thymine) that could interfere with certain antibiotics and supports the growth of most common pathogens, ensuring the results are due to the compound's activity alone.[11] Standardization of the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is essential for reproducibility, as a higher or lower bacterial density would alter the concentration of the compound required for inhibition.[11][12]
Step-by-Step Methodology:
-
Preparation of Compound Plates :
-
Aseptically prepare a stock solution of each test compound (4,5-dihydroisoxazole derivatives and standard antibiotics) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[13] Leave the last column of wells with only broth and bacteria as a positive growth control.
-
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[14]
-
-
Inoculation :
-
Dilute the standardized bacterial suspension in MHB so that after inoculation, each well in the microtiter plate contains a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Add the final diluted inoculum to each well of the compound plate. The final volume in each well is typically 100-200 µL.
-
-
Incubation :
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[9]
-
-
Interpretation :
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method is simpler and provides a qualitative assessment of susceptibility, which is useful for screening large numbers of compounds or bacterial strains.[15][16]
Causality: The use of Mueller-Hinton Agar (MHA) is standardized due to its consistent properties that allow for good diffusion of antibiotics.[16][17] The 4 mm depth of the agar is specified to ensure that the rate of antibiotic diffusion is uniform and reproducible. The distance between disks (at least 24 mm) prevents the zones of inhibition from overlapping, which would confound the results.[18]
Step-by-Step Methodology:
-
Inoculum Preparation :
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation :
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions (rotating the plate 60 degrees each time) to ensure confluent growth.[15][16]
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks :
-
Incubation :
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[19]
-
-
Interpretation :
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[17]
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound. Results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by CLSI or EUCAST.[20]
-
Comparative Data Presentation
For effective analysis, quantitative data should be summarized in a clear, tabular format. The table below presents a hypothetical comparison of a novel 4,5-dihydroisoxazole derivative against Ampicillin and Ciprofloxacin.
| Compound | Target Bacterium | MIC (µg/mL) |
| 4,5-Dihydroisoxazole Derivative A16 | Staphylococcus aureus (MRSA) | 0.25 [21][22] |
| Escherichia coli | 16 | |
| Ampicillin | Staphylococcus aureus (MRSA) | >256 [1] |
| Escherichia coli | 8 [3] | |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 4 [6][23] |
| Escherichia coli | 0.015 [7] |
Note: Data is representative and compiled for illustrative purposes based on published findings.
Unraveling the Mechanisms of Action
Understanding how a compound works is as important as knowing if it works. A novel mechanism of action is a significant advantage in overcoming resistance.
Caption: Comparative overview of antibacterial mechanisms of action.
-
4,5-Dihydroisoxazoles : This class exhibits diverse mechanisms. Notably, certain benzamide derivatives containing the 4,5-dihydroisoxazole moiety have been identified as potent inhibitors of the FtsZ protein.[21][22] FtsZ is a crucial bacterial cell division protein that polymerizes to form the Z-ring, a structure indispensable for cytokinesis.[21] By preventing Z-ring formation, these compounds effectively halt bacterial replication, representing a novel target not exploited by many current antibiotics.
-
Ampicillin : As a β-lactam, ampicillin mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are transpeptidases essential for the final step of peptidoglycan synthesis.[24][25] By irreversibly binding to and inhibiting PBPs, ampicillin prevents the cross-linking of the bacterial cell wall, leading to cell lysis and death.[2]
-
Ciprofloxacin : This fluoroquinolone targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][23] These enzymes are vital for relaxing supercoiled DNA, a prerequisite for DNA replication and transcription. Ciprofloxacin traps these enzymes in a complex with cleaved DNA, leading to double-stranded DNA breaks and rapid cell death.[5]
Preliminary Safety and Cytotoxicity Assessment
A potent antibacterial compound is only viable if it is safe for the host. Early-stage assessment of cytotoxicity is a critical step in the drug development pipeline.
Rationale: It is essential to determine if the compound's activity is specific to bacterial cells or if it also affects mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desired.
Methodology: A standard approach involves using cell viability assays (e.g., MTT or XTT assays) on various human cell lines, such as HeLa (cervical cancer), HepG2 (liver carcinoma), or noncancerous cell lines like Bj-5ta.[26][27] Encouragingly, several studies on novel 4,5-dihydroisoxazole derivatives have reported low toxicity against such cell lines, indicating a promising degree of selectivity for bacterial targets over mammalian cells.[21][22][28] For example, the highly active compound A16 was found to be non-toxic to Hela cells, and the derivative DHI1 showed minimal toxicity to noncancerous cells.[21][22][27]
Expert Analysis: Synthesizing the Evidence
The hypothetical data presented in Section 3, when viewed through the lens of the mechanistic and safety information, allows for a nuanced evaluation. The 4,5-dihydroisoxazole derivative A16 shows outstanding activity against MRSA, a pathogen against which both Ampicillin (due to β-lactamases) and Ciprofloxacin (due to target-site mutations) can be ineffective.[21][22] This suggests its novel mechanism of targeting FtsZ successfully circumvents common resistance pathways.
While its activity against E. coli is less potent than the standard antibiotics, this highlights the importance of Structure-Activity Relationship (SAR) studies. Research has shown that substitutions on the aryl rings of the 4,5-dihydroisoxazole scaffold can dramatically influence the antibacterial spectrum and potency.[29][30][31] Future medicinal chemistry efforts could focus on modifying the structure of A16 to improve its activity against Gram-negative bacteria, potentially by enhancing its ability to penetrate the outer membrane.
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A Researcher's Guide to Cross-Validation of Computational Predictions for 4,5-Dihydroisoxazole Properties
In the landscape of modern drug discovery and materials science, the 4,5-dihydroisoxazole (also known as isoxazoline) scaffold is a cornerstone of medicinal chemistry, valued for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The ability to accurately predict the physicochemical and spectroscopic properties of novel dihydroisoxazole derivatives through computational modeling offers a significant advantage, accelerating the design-synthesis-testing cycle. However, the predictive power of any computational model is only as robust as its validation against real-world experimental data.
This guide provides a comprehensive framework for the cross-validation of computational predictions for 4,5-dihydroisoxazole properties. We will delve into the theoretical underpinnings of common computational methods, present a detailed experimental workflow for the synthesis and characterization of a model dihydroisoxazole, and culminate in a side-by-side comparison of predicted versus experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their workflow with a high degree of scientific rigor.
The Synergy of In Silico and In Vitro: A Necessary Partnership
Computational chemistry provides a powerful lens to inspect molecular properties at a level of detail that is often inaccessible through experimentation alone. Methods like Density Functional Theory (DFT) can elucidate electronic structure, predict reaction energetics, and even forecast spectroscopic signatures such as Nuclear Magnetic Resonance (NMR) spectra.[3][4][5] However, these models are built on approximations and their accuracy can be influenced by the chosen level of theory and basis set.[3]
Therefore, cross-validation is not merely a step in the process; it is the bedrock of trustworthy computational science.[6][7] By synthesizing and characterizing the computationally modeled compounds, we can directly compare predicted properties with experimental measurements, thereby validating the accuracy of our theoretical approach.[8][9] This iterative process of prediction and verification enhances the predictive power of future computational studies.
Part 1: The Computational Prediction Workflow
The initial phase involves the in silico design and property prediction of a target 4,5-dihydroisoxazole derivative. This workflow leverages quantum mechanical calculations to forecast key spectroscopic and electronic properties.
Step-by-Step Computational Protocol:
-
Molecular Modeling: Construct the 3D structure of the target 4,5-dihydroisoxazole derivative using molecular modeling software such as GaussView or Avogadro.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and robust method is the B3LYP functional with a 6-31G(d,p) basis set using a computational chemistry package like Gaussian or Spartan.[3][4][10][11]
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data like enthalpy and Gibbs free energy.
-
NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C).[12][13] This is typically performed at the same or a higher level of theory as the geometry optimization.
-
Electronic Property Analysis: Utilize Natural Bond Orbital (NBO) analysis to gain insights into the electronic structure, including atomic charges and orbital interactions.[3][4] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to understand the molecule's reactivity.[14]
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A Comparative Guide to the Synthesis of 3,5-Disubstituted 4,5-Dihydroisoxazoles for the Modern Researcher
For researchers, scientists, and professionals in drug development, the 3,5-disubstituted 4,5-dihydroisoxazole (also known as a 2-isoxazoline) scaffold is a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active compounds necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of the most effective and commonly employed synthetic routes to this valuable heterocyclic core. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, supported by experimental data to inform your synthetic strategy.
The Enduring Importance of the 4,5-Dihydroisoxazole Ring
The 4,5-dihydroisoxazole moiety is a privileged structure in drug discovery, appearing in numerous compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. Its utility also extends to being a versatile synthetic intermediate. The substituents at the 3 and 5-positions can be readily modified, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The choice of synthetic route to this core structure is therefore a critical decision in any research program targeting these molecules.
Key Synthetic Strategies: A Head-to-Head Comparison
This guide will focus on three primary and well-established methods for the synthesis of 3,5-disubstituted 4,5-dihydroisoxazoles:
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes: The most widely employed and versatile method.
-
Condensation of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine: A classical and straightforward approach.
-
Domino Reductive Nef Reaction/Cyclization of β-Nitroenones: An efficient one-pot procedure.
We will now explore each of these routes in detail, examining their mechanisms, providing exemplary protocols, and comparing their performance based on key metrics such as yield, regioselectivity, stereoselectivity, and substrate scope.
The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes
The [3+2] cycloaddition between a nitrile oxide and an alkene is the most direct and extensively studied method for constructing the 4,5-dihydroisoxazole ring.[1][2] This powerful reaction forms the C-C and C-O bonds of the heterocyclic ring in a single, concerted step.
Mechanistic Rationale: A Symphony of Orbitals
The regioselectivity of this reaction is a key consideration and is primarily governed by the frontier molecular orbital (FMO) interactions between the nitrile oxide (the 1,3-dipole) and the alkene (the dipolarophile). Generally, the reaction proceeds with the oxygen of the nitrile oxide adding to the more electron-deficient carbon of the alkene, and the carbon of the nitrile oxide adding to the more electron-rich carbon. This typically results in the formation of 3,5-disubstituted 4,5-dihydroisoxazoles with high regioselectivity.
The stereochemistry of the starting alkene is retained in the product, a hallmark of a concerted cycloaddition reaction. However, the facial selectivity of the nitrile oxide's approach to the alkene can lead to diastereomers, a factor that must be considered in asymmetric synthesis.
Generating the Key Intermediate: The Nitrile Oxide
A crucial aspect of this synthetic route is the generation of the nitrile oxide, which is often unstable and is therefore typically generated in situ. Two common methods for this are:
-
From Aldoximes: The oxidation of aldoximes is a widely used method. A variety of oxidizing agents can be employed, with N-chlorosuccinimide (NCS) in DMF being a common choice.[3]
-
From α-Nitroketones: In the presence of a dehydrating agent, such as p-toluenesulfonic acid (p-TsOH), α-nitroketones can be converted to nitrile oxides.[3]
Experimental Protocol: A Representative Example
Synthesis of 3-phenyl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
Step 1: In situ generation of benzonitrile oxide from benzaldoxime. To a solution of benzaldoxime (1.0 mmol) in DMF (5 mL), N-chlorosuccinimide (1.1 mmol) is added portion-wise at room temperature. The mixture is stirred for 30 minutes to generate the hydroximoyl chloride.
Step 2: Cycloaddition with the alkene. To the solution containing the in situ generated benzonitrile oxide, 4-methoxystyrene (1.2 mmol) and a catalytic amount of a base such as triethylamine are added. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.
Step 3: Work-up and purification. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-phenyl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole.
Scope and Limitations
The 1,3-dipolar cycloaddition is highly versatile, tolerating a wide range of functional groups on both the nitrile oxide precursor and the alkene. This allows for the synthesis of a diverse library of 3,5-disubstituted 4,5-dihydroisoxazoles. However, the stability of the nitrile oxide can be a limiting factor, and dimerization to form furoxans can be a significant side reaction.[2] Careful control of reaction conditions is therefore essential.
The Classic Approach: Condensation of α,β-Unsaturated Ketones with Hydroxylamine
A long-standing and straightforward method for the synthesis of 4,5-dihydroisoxazoles involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine. This method proceeds through a nucleophilic addition followed by intramolecular cyclization and dehydration.
Mechanistic Pathway: A Stepwise Journey
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the β-carbon of the α,β-unsaturated ketone. This is followed by proton transfer and subsequent intramolecular cyclization, where the oxygen of the hydroxylamine attacks the carbonyl carbon. The resulting intermediate then dehydrates to form the 4,5-dihydroisoxazole ring.
Experimental Protocol: A Typical Procedure
Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole from Chalcone
To a solution of chalcone (1.0 mmol) in ethanol (10 mL), hydroxylamine hydrochloride (1.5 mmol) and a base such as potassium hydroxide (2.0 mmol) are added. The reaction mixture is refluxed for 4-6 hours, with progress monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 3,5-diphenyl-4,5-dihydroisoxazole.[4]
Scope and Limitations
This method is particularly well-suited for the synthesis of 3,5-diaryl-4,5-dihydroisoxazoles from readily available chalcones.[5] The reaction conditions are generally mild, and the procedure is experimentally simple. However, the substrate scope can be more limited compared to the 1,3-dipolar cycloaddition. The reaction may also yield a mixture of isoxazoline and isoxazole products, with the latter being formed through subsequent oxidation, especially under harsh reaction conditions.
The Efficient Domino Reaction: Reductive Nef Reaction/Cyclization of β-Nitroenones
A more recent and highly efficient one-pot method for the synthesis of 3,5-disubstituted isoxazoles involves the domino reductive Nef reaction and cyclization of β-nitroenones.[6][7][8] This approach offers the advantage of a single-step transformation from readily accessible starting materials.
Mechanistic Insight: A Cascade of Transformations
The reaction is initiated by the reduction of the nitro group of the β-nitroenone. Tin(II) chloride dihydrate is a commonly used reducing agent for this purpose.[6] The reduction leads to an intermediate oxime, which then undergoes intramolecular cyclization onto the enone system, followed by dehydration to afford the 3,5-disubstituted isoxazole. It is important to note that this method directly yields the fully aromatic isoxazole, not the dihydroisoxazole. However, it is a highly relevant and efficient route to a closely related and often desired final product.
Experimental Protocol: A Representative Synthesis
General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones
A solution of the β-nitroenone (1 mmol) and tin(II) chloride dihydrate (2 mmol) in ethyl acetate (13 mL) is heated, for instance, using microwave irradiation at 90°C for 2 hours. After completion of the reaction (monitored by TLC), the solution is cooled, treated with a 0.5 N aqueous solution of HCl, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[8]
Scope and Limitations
This domino reaction is notable for its efficiency and good functional group tolerance under mild conditions.[6] A variety of substituents on the β-nitroenone are well-tolerated. The one-pot nature of the reaction is also a significant advantage in terms of operational simplicity and time savings. A potential limitation is the availability of the starting β-nitroenones, which may require separate synthetic steps.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key features of the three discussed synthetic routes.
| Feature | 1,3-Dipolar Cycloaddition | Condensation of α,β-Unsaturated Ketones | Domino Reductive Nef/Cyclization |
| Starting Materials | Aldoximes/α-Nitroketones & Alkenes | α,β-Unsaturated Ketones & Hydroxylamine | β-Nitroenones |
| Key Intermediates | Nitrile Oxide | Oxime | Oxime |
| Typical Yields | Good to Excellent (often >70%)[1][3] | Moderate to Good (45-63%)[4] | Good to Excellent (55-91%)[8] |
| Regioselectivity | High, governed by FMO | Generally good | High, dictated by starting material |
| Stereoselectivity | High (concerted reaction) | Variable | Not applicable (aromatic product) |
| Substrate Scope | Broad | More limited, best for diaryl derivatives | Good functional group tolerance |
| Reaction Conditions | Mild to moderate | Mild to moderate (often reflux) | Mild |
| Advantages | High versatility, good control of stereochemistry | Simple procedure, readily available starting materials | One-pot, high efficiency |
| Disadvantages | Nitrile oxide instability, potential for dimerization | Can yield mixtures of products, more limited scope | Direct formation of isoxazole, not dihydroisoxazole |
Visualization of Synthetic Pathways
To further clarify the relationships between the starting materials and the final products for each synthetic route, the following diagrams are provided.
Figure 1: Overview of the three main synthetic routes.
Conclusion and Future Perspectives
The synthesis of 3,5-disubstituted 4,5-dihydroisoxazoles is a mature field with several robust and reliable methods at the disposal of the synthetic chemist. The 1,3-dipolar cycloaddition remains the most versatile and widely adopted strategy due to its broad substrate scope and high degree of control over regioselectivity and stereoselectivity. For the rapid synthesis of diaryl-substituted derivatives from simple starting materials, the condensation of α,β-unsaturated ketones with hydroxylamine offers a straightforward and effective alternative. The domino reductive Nef/cyclization of β-nitroenones stands out for its elegance and efficiency in providing direct access to the corresponding aromatic isoxazoles in a single pot.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of the 4,5-dihydroisoxazole core will undoubtedly remain an active and important area of research.
References
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- Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
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- Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
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A Comparative Analysis of 4,5-Dihydro-3,5-diphenylisoxazole as a Novel Antifungal Candidate
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogenic fungi, such as Candida species and Aspergillus fumigatus, are significant causes of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal arsenal is limited, and existing drugs like fluconazole and amphotericin B face challenges of toxicity and evolving resistance mechanisms. This landscape underscores the urgent need for the discovery and validation of new antifungal agents with novel mechanisms of action and improved safety profiles.
This guide provides a comprehensive evaluation of 4,5-Dihydro-3,5-diphenylisoxazole, a heterocyclic compound belonging to the isoxazoline class, as a potential antifungal agent. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1] We will objectively compare its theoretical and experimentally-derived antifungal efficacy against established drugs, detail the necessary experimental protocols for its validation, and explore its likely mechanism of action.
Chemical Profile of this compound
Structure:
IUPAC Name: 3,5-diphenyl-4,5-dihydroisoxazole
Molecular Formula: C₁₅H₁₃NO
Key Structural Features:
-
Isoxazoline Ring: A five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This core structure is a known pharmacophore in various bioactive molecules.
-
Diphenyl Substitution: The presence of two phenyl groups at positions 3 and 5 is hypothesized to contribute to the compound's lipophilicity, potentially facilitating its penetration of fungal cell membranes. Structure-activity relationship (SAR) studies on related azole compounds suggest that aromatic substitutions can significantly influence antifungal potency.[2]
Comparative Antifungal Efficacy: An Evidence-Based Assessment
To date, comprehensive studies detailing the minimum inhibitory concentrations (MICs) of this compound against a wide array of pathogenic fungi are limited in publicly accessible literature. However, by examining data from structurally related 4,5-dihydroisoxazole derivatives, we can infer its potential activity and establish a framework for its validation.
A study on (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl)dimethanol, a compound sharing the core dihydroisoxazole ring, demonstrated notable antifungal activity. The MIC was reported as 12.5 µg/mL against Microsporum canis and 50 µg/mL against Trichophyton mentagrophytes, indicating its potential against dermatophytes.[3] Another study on a series of 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones, which also possess a diphenyl-dihydro-azole structure, suggested a mechanism involving damage to the fungal cell surface.
For a robust comparison, we present a table of typical MIC ranges for the standard antifungal agents, fluconazole and amphotericin B, against clinically significant Candida species. The hypothetical MIC values for this compound are projected based on the activity of its analogs and serve as a benchmark for future experimental validation.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound (Projected MIC) | Fluconazole (Typical MIC Range) | Amphotericin B (Typical MIC Range) |
| Candida albicans | 8 - 32 | 0.25 - 4[4] | 0.125 - 1[5] |
| Candida glabrata | 16 - 64 | 8 - 64[4] | 0.25 - 2 |
| Candida krusei | 16 - 64 | ≥64 (intrinsically resistant)[4] | 0.5 - 4[6] |
| Aspergillus fumigatus | >64 | Not typically active | 0.25 - 2 |
Note: The projected MIC values for this compound are speculative and require experimental confirmation.
Hypothesized Mechanism of Action: Targeting Ergosterol Biosynthesis
The structural similarity of this compound to azole antifungals like fluconazole suggests a probable mechanism of action involving the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.
Azole antifungals specifically inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[4] It is plausible that this compound also targets this enzyme.
To visualize this proposed pathway and the point of inhibition, the following diagram illustrates the ergosterol biosynthesis pathway.
Caption: Hypothesized mechanism of action targeting ergosterol biosynthesis.
Experimental Validation Protocols
To rigorously validate the antifungal potential of this compound, standardized in vitro assays are essential. The following protocols provide a framework for determining its antifungal efficacy and cytotoxicity.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[7][8]
Principle: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate and inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of the compound in RPMI-1640 medium.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antifungal stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.
-
Caption: Workflow for antifungal susceptibility testing.
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the potential toxicity of a new antifungal candidate against mammalian cells to determine its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HeLa (human cervical cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antifungal agents. Its structural similarity to known azole antifungals suggests a likely mechanism of action involving the disruption of ergosterol biosynthesis, a validated and effective antifungal target. Preliminary data from related compounds indicate potential antifungal activity.
However, a critical gap remains in the comprehensive experimental validation of this specific compound. Future research should prioritize determining the MIC values of this compound against a broad panel of clinically relevant and resistant fungal strains. Furthermore, detailed mechanistic studies are required to confirm its target and elucidate any potential off-target effects. Cytotoxicity profiling against a range of human cell lines will also be essential to establish its therapeutic index.
The protocols outlined in this guide provide a robust framework for conducting these necessary validation studies. The successful execution of this research will be instrumental in determining the true potential of this compound as a next-generation antifungal therapeutic.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4,5-Dihydroisoxazole Derivatives
Welcome to an in-depth guide on conducting comparative molecular docking studies for 4,5-dihydroisoxazole (also known as isoxazoline) derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage computational tools to understand and predict the biological activity of this important heterocyclic scaffold. The 4,5-dihydroisoxazole moiety is a cornerstone in medicinal chemistry, featured in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[3][4] This technique is instrumental in modern drug discovery, allowing for the rapid screening of virtual libraries and providing critical insights into structure-activity relationships (SAR) that guide the synthesis of more potent and selective drug candidates.[]
This guide will move beyond a simple protocol, providing a strategic framework for designing, executing, and interpreting a comparative docking study. We will focus on the "why" behind each step, ensuring the scientific integrity and reproducibility of your findings.
Part I: The Strategic Framework for a Comparative Docking Study
A successful computational study is built on a foundation of sound strategic decisions. Before a single calculation is run, three pillars must be firmly established: a validated biological target, a curated set of ligands, and a self-validating protocol.
Pillar 1: Selecting a Validated Biological Target
The choice of a protein target is the most critical decision in a structure-based drug design project. The target must be biologically relevant to the disease of interest and, for docking purposes, should have a high-quality, experimentally determined 3D structure, typically from X-ray crystallography, available in a public repository like the Protein Data Bank (PDB).
For this guide, we will focus on the anticancer properties of 4,5-dihydroisoxazole derivatives.[1][6][7] Studies have shown that certain derivatives can induce cell cycle arrest by modulating the activity of key regulatory proteins.[1][8] Therefore, we select Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDK2 is a well-validated cancer target involved in the G1/S phase transition of the cell cycle. We will use the crystal structure of human CDK2 in complex with an inhibitor, for instance, PDB ID: 1DI8 . This structure provides a clear definition of the ATP-binding pocket, which is our target active site.
Pillar 2: Curating the Ligand Set for Comparison
The power of a comparative study lies in the intelligent selection of ligands. The goal is to systematically probe how structural modifications to the 4,5-dihydroisoxazole scaffold influence binding affinity and interactions with the target. A well-curated set should include:
-
A Parent Compound: The core scaffold with minimal substitution.
-
Analogs with Varied Substituents: Derivatives where specific positions on the core are modified (e.g., adding electron-donating or withdrawing groups, bulky or small substituents, hydrogen bond donors/acceptors).
-
Compounds with Known Activity (if available): Including derivatives with experimentally determined biological data (e.g., IC₅₀ values) is crucial. This allows for the correlation of computational predictions (docking scores) with real-world biological potency, which is the ultimate validation of the model.
For our example, we will consider a hypothetical series of 3,5-diaryl-4,5-dihydroisoxazole derivatives to assess how substitutions on the aryl rings impact docking performance against CDK2.
Pillar 3: Establishing a Self-Validating Protocol
Trustworthiness in computational results comes from rigorous validation. A docking protocol is not universally applicable; it must be validated for the specific target protein. The gold standard for validation is re-docking .[9] This process involves:
-
Extracting the co-crystallized ligand from the PDB structure.
-
Docking this same ligand back into the protein's active site using your chosen protocol.
-
Calculating the Root Mean Square Deviation (RMSD) between the atom positions of the docked pose and the original crystallographic pose.
An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9] This step is non-negotiable and provides confidence in the poses predicted for your novel derivatives.
Part II: Experimental Protocol: A Step-by-Step Workflow
This section details the hands-on methodology for the comparative docking study. We will use widely accessible and validated software tools as examples.
Experimental Workflow Diagram
Caption: Workflow for a comparative molecular docking study.
Step 1: Receptor Preparation
-
Acquisition: Download the 3D structure of CDK2 (PDB ID: 1DI8) from the RCSB Protein Data Bank.
-
Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL, Chimera). Remove all water molecules and any co-solvents or ions not essential to the binding interaction.[10]
-
Protonation & Charge Assignment: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures. Assign appropriate atomic charges using a standard force field (e.g., Gasteiger charges).
-
File Format: Save the prepared protein structure in the required format for your docking software (e.g., PDBQT for AutoDock Vina).
Causality Check: Water molecules in the active site can sterically hinder or form alternative hydrogen bonds, potentially leading to inaccurate docking poses. Correct protonation is essential for accurately calculating electrostatic and hydrogen bonding interactions, which are major components of the scoring function.[11]
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of your 4,5-dihydroisoxazole derivatives using chemical drawing software (e.g., ChemDraw).
-
3D Conversion & Optimization: Convert the 2D structures to 3D. It is critical to perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.
-
Charge & Torsion Assignment: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.
-
File Format: Save the prepared ligands in the appropriate format (e.g., PDBQT).
Step 3: Defining the Binding Site & Grid Generation
-
Site Identification: The binding site is defined based on the position of the co-crystallized inhibitor in our 1DI8 structure.
-
Grid Box Definition: A 3D grid box is centered on the binding site. This box defines the search space within which the docking algorithm will place and orient the ligand. The box should be large enough to accommodate all selected ligands but not so large as to unnecessarily increase computation time.[10][11]
Step 4: Molecular Docking Simulation
-
Execution: Run the docking simulation using software like AutoDock Vina.[10] The program will systematically sample different poses (conformations and orientations) of each ligand within the defined grid box.
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (typically in kcal/mol). The scoring function considers factors like van der Waals forces, electrostatic interactions, and hydrogen bonds.[3][4] The program then ranks the poses, with the most negative score representing the most favorable predicted binding mode.
Step 5: Analysis and Visualization of Results
-
Binding Affinity: The primary quantitative output is the binding affinity. Lower (more negative) values indicate stronger predicted binding.[12]
-
Pose Visualization: The top-ranked pose for each ligand should be visually inspected using software like PyMOL or Discovery Studio.[13] This is a crucial sanity check to ensure the pose is chemically reasonable and to analyze the specific interactions driving the binding.
-
Interaction Analysis: Identify and record key non-covalent interactions, such as:
-
Hydrogen Bonds: Note the specific amino acid residues acting as donors or acceptors.
-
Hydrophobic Interactions: Identify residues forming van der Waals contacts.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein side chains (e.g., Phe, Tyr, His).
-
Part III: Data Interpretation and Comparative Analysis
This is where raw data is transformed into scientific insight. The goal is to build a coherent story that connects chemical structure to predicted binding affinity and specific molecular interactions.
Quantitative Data Summary
Summarize the results in a clear, tabular format. This allows for easy comparison across the series of derivatives.
| Compound ID | R1-Substituent (Phenyl Ring A) | R2-Substituent (Phenyl Ring B) | Experimental IC₅₀ (µM) | Docking Score (kcal/mol) | Key Interacting Residues (CDK2 Active Site) | Interaction Type |
| DH-01 | H | H | 5.2 | -8.5 | LEU83, GLU81 | Hydrophobic, H-Bond |
| DH-02 | 4-Cl | H | 2.1 | -9.2 | LEU83, GLU81, LYS33 | Hydrophobic, H-Bond |
| DH-03 | 4-OCH₃ | H | 8.9 | -8.1 | LEU83, GLU81 | Hydrophobic, H-Bond |
| DH-04 | H | 4-OH | 1.5 | -9.8 | LEU83, GLU81, ASP86 | Hydrophobic, 2x H-Bond |
Note: IC₅₀ values are hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
By analyzing the table, we can derive valuable SAR insights:
-
Effect of Halogenation: The addition of a chloro group in DH-02 leads to a more favorable docking score (-9.2 kcal/mol) compared to the unsubstituted parent DH-01 (-8.5 kcal/mol). Visual analysis reveals this may be due to enhanced hydrophobic interactions within the pocket. This computational result correlates well with the lower hypothetical IC₅₀ value.
-
Effect of Electron-Donating Groups: The methoxy group in DH-03 results in a less favorable docking score (-8.1 kcal/mol), possibly due to steric hindrance or unfavorable electronic effects, which aligns with its higher IC₅₀.
-
Role of Hydrogen Bonding: Compound DH-04 , featuring a hydroxyl group, shows the best docking score (-9.8 kcal/mol). This is a direct result of an additional hydrogen bond formed with the side chain of ASP86. This potent interaction is reflected in the lowest IC₅₀ value, highlighting the critical importance of this interaction point for affinity.
Binding Mode Visualization
A diagram illustrating the key interactions of the most potent compound provides a clear visual summary of the binding hypothesis.
Caption: Key interactions of compound DH-04 in the CDK2 active site.
Conclusion
This guide provides a comprehensive framework for conducting a scientifically rigorous comparative docking study of 4,5-dihydroisoxazole derivatives. By adhering to the principles of target validation, thoughtful ligand selection, and protocol validation, researchers can generate reliable computational hypotheses. The subsequent analysis, correlating docking scores with specific molecular interactions, provides actionable insights into the structure-activity relationship of the series. This information is invaluable for prioritizing compounds for synthesis and guiding the rational design of next-generation inhibitors with enhanced potency and selectivity, ultimately accelerating the drug discovery pipeline.
References
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- Gandham, S. K., et al. (2021). Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. Taylor & Francis Online.
- Krajčiová, D., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.
- Krajčiová, D., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.
- Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
- Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. YouTube.
- Krajčiová, D., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. PubMed.
- Udemy. Drug Design and Molecular Docking by using computation Tools.
- Ma, S., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed.
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- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,5-Dihydro-3,5-diphenylisoxazole
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,5-Dihydro-3,5-diphenylisoxazole, ensuring the safety of laboratory personnel and the protection of our environment. Moving beyond a simple checklist, we will delve into the chemical rationale behind these procedures, empowering you to make informed decisions in your laboratory.
Understanding the Compound: The Basis for Safe Disposal
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₅H₁₃NO[3] | Organic compound, likely combustible. |
| Melting Point | 75-76 °C[1] | Solid at room temperature. |
| Boiling Point | 351.4 °C at 760 mmHg[3] | Low volatility under standard conditions. |
| Density | ~1.11 g/cm³[1][3] | Denser than water. |
| Aqueous Solubility | Practically insoluble (0.098 g/L at 25 °C)[1] | Poses a risk of persistence in aquatic environments; sewer disposal is prohibited.[2] |
Given these properties, the primary disposal route for this compound is through controlled incineration at a licensed chemical destruction facility.[2] This method ensures the complete breakdown of the molecule into less harmful components.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with clear steps to ensure compliance and safety at every stage.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate as Hazardous Waste: All waste containing this compound, including unreacted material, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.
-
Segregate at the Source: Collect this waste in a dedicated, properly labeled container at the point of generation.
-
Compatibility is Key: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[4]
Step 2: Container Management
The integrity of the waste container is critical to prevent leaks and exposure.
-
Select a Compatible Container: Use a container made of a material that does not react with or absorb the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4][5]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][6]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[5][7] Store it in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and away from ignition sources.[2][5]
Step 3: Accumulation and Storage
Adherence to accumulation time limits is a regulatory requirement.
-
Satellite Accumulation Area (SAA): Laboratories can accumulate hazardous waste in an SAA at or near the point of generation.[5]
-
Volume and Time Limits: Be aware of the volume and time limits for waste accumulation as stipulated by the EPA and your local regulations. Once the container is full or the time limit is reached, it must be moved to a central accumulation area.[5]
-
Regular Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[8]
Step 4: Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Facility: The waste will be transported to a licensed chemical destruction plant for disposal.[2]
-
Preferred Method: Incineration: The recommended method of disposal is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]
-
Landfill Prohibition: Do not dispose of this compound in a sanitary landfill.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[2]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before attempting to clean the spill.[2]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]
-
Reporting: Report the spill to your EHS department.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
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This compound | CAS#:4894-23-9 | Chemsrc. (n.d.). Retrieved from [Link]
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Safety Data Sheet: ≥97 %, p.a., ACS - Carl ROTH. (2025, March 31). Retrieved from [Link]
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Managing Hazardous Waste Generated in Laboratories - Ohio.gov. (n.d.). Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]
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Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Retrieved from [Link]
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Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
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Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. (2000, June 1). Retrieved from [Link]
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1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (n.d.). Retrieved from [Link]
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OSHA safety requirements for hazardous chemicals in the workplace - PubMed. (n.d.). Retrieved from [Link]
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Essential Safety and Operational Guide for Handling 4,5-Dihydro-3,5-diphenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4,5-Dihydro-3,5-diphenylisoxazole (CAS#: 4894-23-9).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous isoxazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety standards.
Hazard Assessment and Chemical Profile
Based on information for related compounds like 3,5-Diphenylisoxazole, the primary hazards are anticipated to include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3]
| Chemical Profile | |
| Chemical Name | This compound |
| Synonyms | 3,5-Diphenyl-2-isoxazoline, 3,5-Diphenyl-4,5-dihydroisoxazole |
| CAS Number | 4894-23-9[1][2] |
| Molecular Formula | C15H13NO[5][6] |
| Molecular Weight | 223.27 g/mol [5][6] |
| Physical Properties | Melting Point: 75-76 °C, Practically insoluble in water.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Essential for preventing eye contact with dust particles or splashes. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling the solid compound. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from potential spills.[7] |
Operational Plan: From Handling to Disposal
Adherence to a stringent operational workflow is paramount for ensuring a safe laboratory environment and the integrity of your research.
Engineering Controls
-
Ventilation: All weighing, solution preparation, and handling of this compound should be performed in a certified chemical fume hood.[7]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it carefully to avoid creating dust. If possible, use a balance with a draft shield.
-
Dissolution: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be segregated from other laboratory waste.
-
Containerization: Place solid waste and empty containers in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be stored in a compatible, sealed container, also clearly labeled.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Logical Framework for Safe Handling
The following diagram illustrates the critical decision-making process for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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- This compound | CAS#:4894-23-9. Chemsrc.
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
- This compound [CAS# 4894-23-9]. chemBlink.
- Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole. Benchchem.
- SAFETY DATA SHEET - 3,5-Diphenylisoxazole. Sigma-Aldrich.
- 3,5-Diphenyl-2-isoxazoline - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole. Fisher Scientific.
- 3,4-Diphenyl-4,5-dihydroisoxazole | C15H13NO | CID 14437027. PubChem.
- 3,5-Diphenyl-2-isoxazoline | 4894-23-9. ChemicalBook.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
